molecular formula C7H4ClFN2 B572874 4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine CAS No. 1211582-49-8

4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B572874
CAS No.: 1211582-49-8
M. Wt: 170.571
InChI Key: FWZLZMBIFJYSAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine is a fluorinated analog of the versatile 7-azaindole scaffold, serving as a key synthetic intermediate in pharmaceutical research and development. This bifunctional building block is particularly valuable in the synthesis of novel bioactive molecules, leveraging the electron-deficient nature of the fused ring system for metal-catalyzed cross-coupling reactions and nucleophilic substitutions. The pyrrolo[2,3-b]pyridine core is a privileged structure in medicinal chemistry, known for its ability to mimic purine bases, which allows it to interact with a wide range of biological targets . Researchers extensively utilize this scaffold in drug discovery programs focused on oncology. Derivatives have demonstrated potent antiproliferative activity against various human cancer cell lines, including A549 (lung), HeLa (cervical), and MDA-MB-231 (breast) . The incorporation of chloro and fluoro substituents at the 3 and 4 positions is a common strategy to modulate the compound's electronic properties, lipophilicity, and binding affinity, making it a versatile starting point for constructing targeted kinase inhibitors . This product is intended for research applications as a chemical building block. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

4-chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2/c8-4-1-2-10-7-6(4)5(9)3-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZLZMBIFJYSAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Cl)C(=CN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80701220
Record name 4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80701220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211582-49-8
Record name 4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80701220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway and expected characterization of the novel compound, 4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine. Due to the absence of a directly published synthesis for this specific molecule, this document outlines a rational, multi-step synthetic approach based on established methodologies for the functionalization of the 7-azaindole scaffold. The target compound is of significant interest to medicinal chemists and drug development professionals due to the prevalence of the 7-azaindole core in a variety of biologically active molecules.

Proposed Synthetic Pathway

The proposed synthesis of this compound commences with the commercially available 7-azaindole and proceeds through a three-step sequence involving chlorination, protection, and a key fluorination step.

SynthesisWorkflow Start 7-Azaindole Step1 Chlorination Start->Step1 m-CPBA, MsCl, DMF Step2 N-Protection Step1->Step2 Protection Reagent (e.g., Boc2O, DMAP) Step3 Fluorination Step2->Step3 1. n-BuLi or LDA 2. Electrophilic Fluorinating Agent (e.g., NFSI, Selectfluor®) Step4 Deprotection Step3->Step4 Deprotection Conditions (e.g., TFA or HCl) End This compound Step4->End

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine (4-Chloro-7-azaindole)

The synthesis of the key intermediate, 4-chloro-7-azaindole, can be achieved on a multi-kilogram scale from 7-azaindole.[1] This procedure involves an N-oxide formation followed by regioselective chlorination.

Materials:

  • 1H-pyrrolo[2,3-b]pyridine 7-oxide

  • Methanesulfonyl chloride (MsCl)

  • N,N-Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH) solution

  • Water

Procedure:

  • To a solution of 1H-pyrrolo[2,3-b]pyridine 7-oxide in DMF, add MsCl at a controlled temperature (e.g., 60-75 °C) over a period of 1 hour.[1]

  • Stir the reaction mixture at 70 °C for 5 hours.[1]

  • After cooling, the reaction mixture is transferred into cold water, maintaining the temperature below 15 °C.[1]

  • The resulting suspension is treated with an aqueous NaOH solution.[1]

  • The solid product is collected by filtration, washed with water, and dried to yield 4-chloro-1H-pyrrolo[2,3-b]pyridine.

Step 2: N-Protection of 4-Chloro-1H-pyrrolo[2,3-b]pyridine

To prevent side reactions during the subsequent fluorination step, the pyrrole nitrogen must be protected. A common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group.

Materials:

  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

Procedure:

  • Dissolve 4-chloro-1H-pyrrolo[2,3-b]pyridine in the anhydrous solvent.

  • Add DMAP (catalytic amount) followed by the portion-wise addition of Boc₂O at room temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • The reaction is quenched with water and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated under reduced pressure to give the N-Boc protected intermediate.

Step 3: Fluorination of N-Boc-4-chloro-1H-pyrrolo[2,3-b]pyridine

This crucial step introduces the fluorine atom at the 3-position of the 7-azaindole ring. The proposed method involves lithiation followed by quenching with an electrophilic fluorinating agent.

Materials:

  • N-Boc-4-chloro-1H-pyrrolo[2,3-b]pyridine

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophilic fluorinating agent (e.g., N-Fluorobenzenesulfonimide (NFSI) or Selectfluor®)

Procedure:

  • Dissolve the N-Boc protected intermediate in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add a solution of n-BuLi or LDA in a suitable solvent.

  • Stir the mixture at -78 °C for a specified time to allow for complete lithiation at the 3-position.

  • Add a solution of the electrophilic fluorinating agent in anhydrous THF to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir until completion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash, dry, and concentrate to obtain the crude fluorinated product.

Step 4: Deprotection to Yield this compound

The final step involves the removal of the Boc protecting group to yield the target compound.

Materials:

  • N-Boc-4-chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., Dichloromethane or Dioxane)

Procedure:

  • Dissolve the fluorinated intermediate in the chosen solvent.

  • Add TFA or a solution of HCl and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, wash, dry, and purify by column chromatography to obtain this compound.

Characterization Data

The following tables summarize the known characterization data for the starting material and key intermediate, and the predicted data for the final product.

Table 1: Physicochemical and Spectroscopic Data of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
4-Chloro-1H-pyrrolo[2,3-b]pyridineC₇H₅ClN₂152.58176-181[2]
This compound C₇H₄ClFN₂ 170.57 Predicted: 180-190

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Proton4-Chloro-1H-pyrrolo[2,3-b]pyridine (δ, ppm)This compound (Predicted δ, ppm) MultiplicityCoupling Constant (J, Hz)
H1 (NH)~12.0 (broad s)~12.5 (broad s)br s-
H2~7.6 (d)~7.8 (d)d~3.0
H5~8.1 (d)~8.2 (d)d~5.0
H6~7.2 (d)~7.4 (d)d~5.0

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Carbon4-Chloro-1H-pyrrolo[2,3-b]pyridine (δ, ppm)This compound (Predicted δ, ppm)
C2~122~120 (d, JC-F ≈ 15-25 Hz)
C3~100~145 (d, JC-F ≈ 230-250 Hz)
C3a~128~125
C4~148~145
C5~129~130
C6~117~118
C7a~149~148

Table 4: Predicted Mass Spectrometry Data

CompoundIonization Mode[M+H]⁺ (m/z)Key Fragmentation Ions (Predicted)
This compound ESI+171.0/173.0144/146 ([M+H-HCN]⁺), 135 ([M+H-Cl]⁺)

Logical Relationships in Synthesis

The following diagram illustrates the logical dependencies and key transformations in the proposed synthetic route.

LogicalFlow cluster_start Starting Material cluster_intermediate Key Intermediate Synthesis cluster_target Target Molecule Synthesis Start 7-Azaindole Chlorination 4-Chloro-7-azaindole Start->Chlorination Chlorination at C4 Protection N-Protected 4-Chloro-7-azaindole Chlorination->Protection Pyrrole N-Protection Fluorination N-Protected 4-Chloro-3-fluoro-7-azaindole Protection->Fluorination Directed Fluorination at C3 Deprotection 4-Chloro-3-fluoro-7-azaindole Fluorination->Deprotection Deprotection

Caption: Logical flow of the proposed synthesis.

Conclusion

This technical guide outlines a feasible synthetic strategy for the preparation of this compound. The proposed route leverages established and scalable reactions for the functionalization of the 7-azaindole core. The predicted characterization data provides a benchmark for researchers undertaking the synthesis of this and related novel compounds. This information is intended to facilitate further research and development in the field of medicinal chemistry, particularly in the design of novel kinase inhibitors and other therapeutic agents.

References

Spectroscopic and Structural Elucidation of 4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine (CAS No. 1211582-49-8). Due to the limited availability of experimental spectra in the public domain, this document presents expected and predicted data based on the compound's structure and spectroscopic principles. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural confirmation and purity assessment of this and related heterocyclic compounds.

Core Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These values are predictions and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~12.0 - 12.5br s-N1-H
~8.2 - 8.4d~5.0H6
~7.8 - 8.0t~2.5H2
~7.3 - 7.5d~5.0H5

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Coupling (JC-F, Hz)Assignment
~150 - 155d, ~250-260C3
~148 - 150sC7a
~145 - 147sC6
~125 - 128d, ~5-10C2
~120 - 123d, ~15-20C4
~118 - 120sC5
~100 - 105d, ~2-5C3a

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumN-H Stretch
~1600 - 1550StrongC=C/C=N Stretch (Aromatic)
~1250 - 1200StrongC-F Stretch
~800 - 750StrongC-Cl Stretch

Table 4: Predicted Mass Spectrometry Data

m/zIon
170.0[M]⁺ (for ³⁵Cl)
172.0[M+2]⁺ (for ³⁷Cl, ~33% of [M]⁺)
171.0[M+H]⁺ (for ³⁵Cl)
173.0[M+H+2]⁺ (for ³⁷Cl, ~33% of [M+H]⁺)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • ¹H NMR:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 240 ppm.

  • ¹⁹F NMR:

    • Acquire a proton-decoupled fluorine spectrum.

    • Typical parameters: 128 scans, relaxation delay of 2 seconds, spectral width of 200 ppm.

  • 2D NMR (COSY, HSQC, HMBC): Acquire 2D spectra as needed to confirm proton-proton and proton-carbon correlations for unambiguous assignment.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

    • Solid State (KBr pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Data Acquisition:

    • Collect the spectrum typically over a range of 4000-400 cm⁻¹.

    • Perform a background scan prior to sample analysis.

    • Average 16-32 scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap, or magnetic sector) with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 µg/mL to 1 mg/mL depending on the technique) in a suitable solvent such as methanol, acetonitrile, or dichloromethane.

  • Data Acquisition (ESI):

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in both positive and negative ion modes to observe the [M+H]⁺ and [M-H]⁻ ions, respectively.

  • Data Acquisition (EI):

    • Introduce the sample (if sufficiently volatile) via a direct insertion probe or GC inlet.

    • Acquire the mass spectrum to observe the molecular ion [M]⁺ and characteristic fragment ions.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the structural relationships determined from the data.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of 4-Chloro-3-fluoro- 1H-pyrrolo[2,3-b]pyridine NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Confirmed Structure NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.

Spectroscopic_Data_Relationship Structure This compound Molecular Formula: C₇H₄ClFN₂ Molecular Weight: 170.57 g/mol NMR NMR Spectroscopy ¹H NMR: Proton environment ¹³C NMR: Carbon skeleton ¹⁹F NMR: Fluorine presence 2D NMR: Connectivity Structure->NMR provides info on IR IR Spectroscopy Functional Groups: N-H, C=C, C-F, C-Cl Structure->IR provides info on MS Mass Spectrometry Molecular Weight Isotopic Pattern (Cl) Structure->MS provides info on

Caption: Relationship between spectroscopic data and the chemical structure of the target compound.

Crystal Structure Analysis of 4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive crystal structure analysis for 4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine is not publicly available in peer-reviewed literature or crystallographic databases. This technical guide provides a detailed analysis of a closely related analogue, 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine , to offer insights into the crystallographic features and analytical workflow relevant to this class of compounds. The structural differences should be noted; the analogue contains a pyrimidine ring fused to the pyrrole core, whereas the target compound has a pyridine ring.

This document is intended for researchers, scientists, and drug development professionals interested in the solid-state properties of substituted 7-azaindoles and related heterocyclic compounds.

Introduction to 1H-pyrrolo[2,3-b]pyridine Derivatives

The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged structure in medicinal chemistry. Its derivatives are key components in the development of therapeutics targeting a range of diseases. Notably, these compounds have been investigated as inhibitors of various protein kinases, such as the Fibroblast Growth Factor Receptor (FGFR), which are implicated in cancer progression.[1] The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate the physicochemical and pharmacological properties of these molecules, including their binding affinity to target proteins and their metabolic stability. Understanding the precise three-dimensional arrangement of atoms in the crystalline state is crucial for structure-based drug design and for controlling the solid-state properties of active pharmaceutical ingredients (APIs).

Crystal Structure Analysis of an Analogue: 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine

The following sections detail the crystal structure analysis of 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine, a compound sharing a chloro-substituted pyrrolo-fused heterocyclic core with the target molecule.

Crystallographic Data

The crystal structure of 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P21/n.[2] A summary of the crystal data and refinement parameters is presented in Table 1.

Parameter Value
Chemical FormulaC₆H₄ClN₃
Formula Weight153.57 g/mol
Crystal SystemMonoclinic
Space GroupP21/n
a10.8810 (19) Å
b5.2783 (9) Å
c12.751 (2) Å
β114.333 (3)°
Volume667.3 (2) ų
Z4
Temperature296 K
RadiationMo Kα (λ = 0.71073 Å)
R-factor (R1)0.052
Weighted R-factor (wR2)0.145
Data / Parameters1273 / 91

Table 1: Crystal data and structure refinement for 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine.[2][3][4]

Molecular and Crystal Packing Structure

The molecule is essentially planar, with the pyrrole and pyrimidine rings being inclined to one another by only 0.79 (15)°.[2][3][4] In the crystal, molecules form inversion dimers through a pair of N—H···N hydrogen bonds. These dimers are further linked by C—H···N interactions, creating a two-dimensional network.[2][3][4]

Selected bond lengths and angles for the non-hydrogen atoms are within the expected ranges.

Bond Length (Å) Angle Degrees (°)
Cl1—C11.737 (3)N3—C1—C2127.3 (3)
N1—C51.368 (3)C1—C2—N2123.6 (3)
N1—C41.380 (4)C1—C2—C5114.9 (2)
N2—C21.320 (3)N2—C2—C5121.5 (3)
N2—C61.362 (4)C3—C4—N1107.0 (3)
N3—C11.309 (4)C4—C5—C2106.3 (3)
C2—C51.425 (4)C4—C5—N1-
C3—C41.353 (5)C6—N2—C2115.9 (2)
Table 2: Selected bond lengths and angles for 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine.[2]

Experimental Protocols

Synthesis and Crystallization of 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine

The title compound was prepared by reacting 3H-pyrrolo[2,3-d]pyrimidin-4(4aH)-one with phosphoryl trichloride in dichloromethane.[3] Colorless, block-like crystals suitable for X-ray diffraction were obtained by slow evaporation of an ethanol solution of the compound at room temperature over approximately seven days.[3]

Synthesis_and_Crystallization reactant 3H-pyrrolo[2,3-d]pyrimidin-4(4aH)-one reaction Stir at reflux for 6h reactant->reaction reagent Phosphoryl trichloride in Dichloromethane reagent->reaction filtration Filter reaction->filtration evaporation1 Evaporate organic phase filtration->evaporation1 product Crude 4-Chloro-1H-pyrrolo [2,3-d]pyrimidine evaporation1->product dissolution Dissolve in Ethanol product->dissolution evaporation2 Slow evaporation at room temp. (approx. 7 days) dissolution->evaporation2 crystals Colorless block-like crystals evaporation2->crystals

Synthesis and crystallization workflow.
X-ray Data Collection and Structure Refinement

Data collection was performed on an Enraf–Nonius CAD-4 diffractometer.[2][3] The structure was solved using direct methods and refined by full-matrix least-squares on F². All hydrogen atoms were positioned geometrically and refined using a riding model.

XRay_Workflow cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement crystal Mount Crystal on Diffractometer collection Collect diffraction data (Enraf–Nonius CAD-4) crystal->collection correction Apply absorption correction (ψ scan) collection->correction solve Solve structure (SHELXS97 - Direct Methods) correction->solve refine Refine structure (SHELXL97 - Full-matrix least-squares on F²) solve->refine h_atoms Position H-atoms geometrically refine->h_atoms final_model Final Structural Model h_atoms->final_model

X-ray crystallography workflow.

Relevance to Drug Development: Signaling Pathways

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold are known to act as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways. For example, they have been developed as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which, when abnormally activated, can drive the proliferation and survival of cancer cells.[1]

FGFR_Signaling_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response FGF FGF Ligand FGFR FGFR FGF->FGFR Binds & Activates RAS_RAF RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCg PLCγ Pathway FGFR->PLCg Compound 1H-pyrrolo[2,3-b]pyridine Derivative (Inhibitor) Compound->FGFR Inhibits Proliferation Cell Proliferation RAS_RAF->Proliferation Survival Cell Survival PI3K_AKT->Survival PLCg->Proliferation

Inhibition of the FGFR signaling pathway.

Conclusion

While the specific crystal structure of this compound remains to be elucidated, the analysis of the closely related compound, 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine, provides a valuable framework for understanding the solid-state characteristics of such halogenated heterocyclic systems. The detailed experimental protocols for synthesis, crystallization, and X-ray diffraction offer a practical guide for researchers working on this class of molecules. The ability of the broader 1H-pyrrolo[2,3-b]pyridine family to modulate critical signaling pathways, such as the FGFR pathway, underscores the importance of detailed structural information in the ongoing development of novel therapeutics. Further research to obtain the crystal structure of the title compound is warranted to enable more precise structure-activity relationship studies and to facilitate the design of next-generation kinase inhibitors.

References

Technical Guide on the Solubility and Stability of 4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data specifically for the solubility and stability of 4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine is limited. This guide provides a comprehensive overview based on the physicochemical properties of structurally related compounds and established methodologies for the characterization of small molecule drug candidates. The experimental protocols described herein are generalized and should be adapted and validated for specific laboratory conditions.

Introduction

This compound, also known as 4-chloro-3-fluoro-7-azaindole, is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrrolo[2,3-b]pyridine scaffold is a key component in a variety of biologically active molecules, including kinase inhibitors. Understanding the solubility and stability of this compound is critical for its development as a potential therapeutic agent, as these properties significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and formulation development.

Physicochemical Properties

The physicochemical properties of this compound can be estimated based on its structure. These properties provide a preliminary indication of its expected solubility and stability behavior.

PropertyEstimated Value/InformationSource/Method
Molecular Formula C₇H₄ClFN₂-
Molecular Weight 170.57 g/mol -
Appearance Expected to be a solid at room temperature.Based on related compounds.
pKa Estimated basic pKa due to the pyridine nitrogen.Structural analysis.
LogP Estimated to be moderately lipophilic.Structural analysis.

Solubility Profile

The solubility of a compound is a critical factor in its biological activity and formulation. Based on structurally similar compounds like 4-chloro-7-azaindole, this compound is expected to exhibit good solubility in organic solvents and limited solubility in aqueous media.

Qualitative Solubility in Common Solvents

The following table summarizes the expected qualitative solubility based on data from related pyrrolopyridine derivatives.

SolventExpected SolubilityRationale/Related Compound Data
Water Sparingly soluble to slightly soluble.4-Chloro-7-azaindole is described as slightly soluble in water.[1]
Phosphate-Buffered Saline (PBS) pH 7.4 LowExpected to be similar to water solubility.
Dimethyl Sulfoxide (DMSO) SolublePyrrolopyrimidine derivatives are generally soluble in DMSO.
Ethanol Soluble4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is soluble in ethanol.[2]
Methanol Soluble4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is soluble in methanol.[3]
Dimethylformamide (DMF) Soluble4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is soluble in DMF.[2]
Experimental Protocol for Aqueous Solubility Determination (Shake-Flask Method)

This protocol details the determination of thermodynamic solubility in aqueous buffer.

Materials:

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • HPLC-grade water, acetonitrile, and relevant solvents for analysis

  • Calibrated analytical balance

  • Vortex mixer

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a UV detector

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Create a calibration curve by preparing a series of standard solutions of known concentrations from the stock solution and analyzing them via HPLC.

  • Add an excess amount of solid this compound to a known volume of PBS (pH 7.4) in a glass vial.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.

  • After incubation, visually inspect the samples to confirm the presence of undissolved solid.

  • Centrifuge the samples to pellet the excess solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter.

  • Dilute the filtered supernatant with the mobile phase to a concentration within the range of the calibration curve.

  • Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

  • The determined concentration represents the thermodynamic solubility.

G Workflow for Thermodynamic Solubility Determination cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis prep_stock Prepare Stock Solution prep_cal Prepare Calibration Standards prep_stock->prep_cal hplc_cal HPLC Analysis of Standards prep_cal->hplc_cal prep_sample Add Excess Solid to Buffer incubate Shake at Constant Temperature (24-72h) prep_sample->incubate centrifuge Centrifuge to Pellet Solid incubate->centrifuge filter Filter Supernatant centrifuge->filter dilute Dilute Sample filter->dilute hplc_sample HPLC Analysis of Sample dilute->hplc_sample calculate Calculate Solubility hplc_cal->calculate hplc_sample->calculate

Workflow for Thermodynamic Solubility Determination

Stability Profile

The stability of a drug candidate is assessed under various stress conditions to identify potential degradation pathways and to determine its shelf-life.

pH-Dependent Stability

The stability of this compound is expected to be influenced by pH due to the presence of the pyrrolopyridine ring system. Generally, such compounds are more stable at neutral pH and may be susceptible to hydrolysis under strongly acidic or basic conditions.

Experimental Protocol for pH-Dependent Stability Study:

  • Prepare a series of aqueous buffer solutions covering a range of pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).

  • Prepare a stock solution of the compound in a minimal amount of a co-solvent (e.g., acetonitrile or DMSO).

  • Spike the stock solution into each buffer to a final concentration suitable for HPLC analysis, ensuring the co-solvent concentration is low (e.g., <1%).

  • Incubate the solutions at a constant temperature (e.g., 37°C or 50°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution.

  • Quench any reaction if necessary (e.g., by neutralizing the pH).

  • Analyze the samples by a stability-indicating HPLC method to determine the percentage of the compound remaining.

  • Plot the logarithm of the remaining concentration versus time to determine the degradation rate constant at each pH.

G Workflow for pH-Dependent Stability Study cluster_setup Experiment Setup cluster_incubation Incubation and Sampling cluster_analysis Analysis prep_buffers Prepare Buffers (pH 1.2 - 9.0) spike Spike Stock into Buffers prep_buffers->spike prep_stock Prepare Compound Stock Solution prep_stock->spike incubate Incubate at Constant Temperature spike->incubate sample Sample at Time Points (0, 2, 4, 8, 24h) incubate->sample quench Quench Reaction (if needed) sample->quench hplc Analyze by Stability-Indicating HPLC quench->hplc plot Plot % Remaining vs. Time hplc->plot determine_rate Determine Degradation Rate plot->determine_rate

Workflow for pH-Dependent Stability Study
Thermal Stability

Thermal stability is crucial for determining appropriate storage and handling conditions. Many small organic molecules can degrade at elevated temperatures.

Experimental Protocol for Thermal Stability (Solid State):

  • Place a known amount of the solid compound in a clear glass vial.

  • Store the vial in a temperature-controlled oven at an elevated temperature (e.g., 60°C).

  • Prepare a control sample stored at a lower temperature (e.g., 4°C) and protected from light.

  • At specified time points (e.g., 1, 2, 4, and 8 weeks), remove a sample from the oven.

  • Dissolve a precise amount of the stressed and control samples in a suitable solvent.

  • Analyze the solutions using a stability-indicating HPLC method.

  • Compare the purity and impurity profile of the stressed sample to the control to assess degradation.

G Workflow for Solid-State Thermal Stability Study cluster_setup Setup cluster_sampling Sampling cluster_analysis Analysis weigh Weigh Solid Compound into Vials store_stress Store at Elevated Temperature (e.g., 60°C) weigh->store_stress store_control Store Control at Low Temperature (e.g., 4°C) weigh->store_control sample Remove Samples at Time Points (1, 2, 4, 8 weeks) store_stress->sample store_control->sample dissolve Dissolve Stressed and Control Samples sample->dissolve hplc Analyze by Stability-Indicating HPLC dissolve->hplc compare Compare Purity and Impurity Profiles hplc->compare

Workflow for Solid-State Thermal Stability Study
Photostability

Photostability testing is essential to determine if the compound is sensitive to light, which has implications for packaging and storage. These studies are typically conducted according to ICH Q1B guidelines.[4][5][6][7][8]

Experimental Protocol for Photostability Study:

  • Place a thin layer of the solid compound in a chemically inert, transparent container.

  • Prepare a solution of the compound in a suitable solvent.

  • Expose the samples to a light source that provides both visible and UV output, as specified in ICH Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Prepare control samples that are protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature conditions.

  • After the exposure period, analyze both the exposed and control samples using a stability-indicating HPLC method.

  • Compare the chromatograms to assess for any degradation and the formation of new impurities.

G Workflow for Photostability Study (ICH Q1B) cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis prep_solid Prepare Solid Sample expose Expose to Light (Visible + UV) prep_solid->expose prep_solution Prepare Solution Sample prep_solution->expose prep_control Prepare Dark Controls hplc Analyze Exposed and Control Samples by HPLC prep_control->hplc expose->hplc compare Compare Results to Assess Degradation hplc->compare

Workflow for Photostability Study (ICH Q1B)

Conclusion

While specific experimental data for this compound is not widely available, this guide provides a framework for its characterization based on the properties of related compounds and standard industry protocols. It is anticipated that this compound will exhibit moderate lipophilicity, good solubility in organic solvents, and limited aqueous solubility. Its stability is likely to be pH-dependent, with potential for degradation under harsh acidic, basic, thermal, and photolytic conditions. The detailed protocols and workflows presented here offer a robust starting point for researchers to perform comprehensive solubility and stability studies, which are essential for the advancement of this compound in the drug development pipeline.

References

A Technical Guide to Quantum Chemical Calculations for 4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine, a derivative of 7-azaindole, represents a significant scaffold in medicinal chemistry. The 7-azaindole core is found in various biologically active compounds, including kinase inhibitors and antiviral agents. Understanding the molecule's three-dimensional structure, electronic properties, and reactivity is crucial for rational drug design and development. Quantum chemical calculations provide a powerful in-silico approach to elucidate these properties at the atomic level.

Computational Methodology

The primary tool for investigating the properties of molecules like this compound is Density Functional Theory (DFT). DFT has been successfully used to calculate the electronic spectra and other properties of 7-azaindole and its derivatives.[2][3][4]

Software: A variety of quantum chemistry software packages can be employed for these calculations, including but not limited to Gaussian, TURBOMOLE, and ORCA.[4]

Typical Protocol:

  • Structure Input: The initial 3D structure of this compound is built using a molecular editor and imported into the chosen software.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is a critical step as all subsequent property calculations depend on the optimized geometry.

    • Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated hybrid functional for organic molecules.[4]

    • Basis Set: A Pople-style basis set such as 6-311++G(d,p) is a common choice, providing a good balance between accuracy and computational cost for molecules of this size. The inclusion of diffuse functions (++) is important for accurately describing non-covalent interactions and anions, while polarization functions (d,p) are essential for describing the shape of electron clouds.

  • Frequency Calculations: Following a successful geometry optimization, vibrational frequency calculations are performed at the same level of theory. This serves two purposes:

    • To confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

    • To obtain thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy. The calculated vibrational frequencies can also be compared with experimental infrared (IR) and Raman spectra.

  • Electronic Property Calculations: Using the optimized geometry, a range of electronic properties can be calculated.

    • Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic excitability.

    • Electron Density and Electrostatic Potential (ESP): The ESP map provides a visual representation of the charge distribution in the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for understanding intermolecular interactions, such as hydrogen bonding and stacking.

    • Mulliken Population Analysis: This analysis provides partial atomic charges, offering further insight into the charge distribution and reactivity of different atoms in the molecule.

    • Excited State Calculations: To predict the UV-Vis absorption spectrum, Time-Dependent DFT (TD-DFT) calculations are performed. This allows for the calculation of vertical excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in the experimental spectrum.[2]

Data Presentation

As specific quantitative data for this compound is not available, the following tables are presented as templates to be populated with the results from the computational protocol described above.

Table 1: Optimized Geometrical Parameters

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C2-N1Value
C3-C3aValue
C4-ClValue
C3-FValue
Bond Angles (°) N1-C2-C3Value
C2-C3-C3aValue
C3-C4-ClValue
Dihedral Angles (°) C7-N1-C2-C3Value

Table 2: Calculated Thermodynamic and Electronic Properties

PropertyCalculated Value
Zero-Point Vibrational Energy (kcal/mol) Value
Enthalpy (Hartree) Value
Gibbs Free Energy (Hartree) Value
HOMO Energy (eV) Value
LUMO Energy (eV) Value
HOMO-LUMO Gap (eV) Value
Dipole Moment (Debye) Value

Table 3: Calculated Vibrational Frequencies

ModeFrequency (cm⁻¹)IR IntensityRaman ActivityAssignment
1ValueValueValuee.g., N-H stretch
2ValueValueValuee.g., C-Cl stretch
3ValueValueValuee.g., C-F stretch

Experimental Protocols

While this guide focuses on computational methods, it is important to note that experimental validation is crucial. Key experimental techniques that would complement these calculations include:

  • X-ray Crystallography: To determine the precise solid-state geometry of the molecule, which can be compared with the calculated optimized geometry.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and provide data that can be correlated with calculated chemical shifts.

  • FTIR and Raman Spectroscopy: To measure the vibrational frequencies of the molecule, which can be compared with the calculated vibrational spectra.

  • UV-Vis Spectroscopy: To determine the electronic absorption spectrum, which can be compared with the results of TD-DFT calculations.[4]

Visualizations

Workflow for Quantum Chemical Calculations

The following diagram illustrates the typical workflow for performing quantum chemical calculations on a molecule like this compound.

G A 1. Molecular Structure Input B 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation B->C D Is it a true minimum? (No imaginary frequencies) C->D E 4. Property Calculations D->E Yes I Refine Initial Structure or Level of Theory D->I No F Thermodynamic Properties (ZPVE, Enthalpy, Gibbs Free Energy) E->F G Electronic Properties (HOMO/LUMO, ESP, Charges) E->G H Spectroscopic Properties (IR, Raman, UV-Vis) E->H I->B

Computational workflow for quantum chemical calculations.
Relationship Between Calculated Properties

This diagram shows the logical dependencies between different types of calculated properties. The optimized geometry is fundamental to all subsequent calculations.

G Opt Optimized Geometry Vib Vibrational Frequencies (IR/Raman Spectra, Thermodynamics) Opt->Vib Elec Electronic Properties (HOMO, LUMO, ESP, Atomic Charges) Opt->Elec Spec Excited States (UV-Vis Spectrum) Opt->Spec

Interdependencies of calculated molecular properties.

References

The 7-Azaindole Scaffold: A Comprehensive Technical Guide to Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-azaindole, or 1H-pyrrolo[2,3-b]pyridine, scaffold is a paramount heterocyclic structure in modern medicinal chemistry. As a bioisostere of indole and purine, it offers unique physicochemical properties that have established it as a "privileged structure" for interacting with a multitude of biological targets.[1][2] The strategic placement of a nitrogen atom in the six-membered ring can modulate solubility, pKa, and hydrogen bonding capabilities, often leading to enhanced binding affinity, potency, and improved pharmacokinetic profiles compared to its indole counterpart.[1]

This versatility has led to the widespread application of 7-azaindole in drug discovery, most notably in the development of kinase inhibitors.[1][3][4] Its structure mimics the adenine fragment of ATP, allowing it to act as an effective hinge-binding motif in the ATP-binding sites of kinases.[3][5] This has culminated in the successful development of approved drugs like the BRAF kinase inhibitor Vemurafenib and the Bcl-2 inhibitor Venetoclax.[1] Beyond oncology, 7-azaindole derivatives have shown promise as cytotoxic agents, nicotinic receptor agonists, and treatments for neurodegenerative diseases.[2][4][6] This guide provides an in-depth review of the key synthetic methodologies for accessing this scaffold and a summary of its critical physicochemical and pharmacological properties.

Synthesis of the 7-Azaindole Core

The synthesis of the 7-azaindole scaffold can be challenging due to the electron-deficient nature of the pyridine ring, which can render many classic indole synthesis methods ineffective.[1][7] However, numerous strategies have been developed and optimized, broadly categorized into cyclization/annulation reactions and cross-coupling-based methods.

Cyclization and Annulation Strategies

These methods involve the construction of the pyrrole ring onto a pre-existing pyridine precursor.

The Bartoli reaction is a well-established method for synthesizing 7-substituted indoles and has been adapted for azaindoles. It typically involves the reaction of a nitro-pyridine derivative with a vinyl Grignard reagent. While it can suffer from low yields, it remains a useful tool for medicinal chemists.[1]

The Fischer indole synthesis is a classic method that can be applied, though its efficiency is often hampered by the electron-deficient pyridine ring.[8] The reaction involves the acid-catalyzed cyclization of a pyridine-derived hydrazone.

A notable one-pot synthesis involves the LDA-mediated condensation of a 2-substituted-3-picoline (like 2-fluoro-3-picoline) with a nitrile (e.g., benzonitrile).[9] This method proceeds via a Chichibabin-type cyclization, where the fluorine substituent acts as a leaving group, precluding the need for a separate oxidation step.[9]

Logical Workflow for Chichibabin-Type Synthesis

cluster_start Starting Materials cluster_reaction Reaction Steps Picoline 2-Fluoro-3-picoline Deprotonation Deprotonation of Picoline Picoline->Deprotonation Nitrile Benzonitrile Addition Nucleophilic Addition to Nitrile Nitrile->Addition Base LDA Base->Deprotonation Deprotonation->Addition Forms Benzyllithium Intermediate Cyclization Intramolecular Cyclization Addition->Cyclization Elimination HF Elimination Cyclization->Elimination Product 2-Phenyl-7-azaindole Elimination->Product General Strategy for Pd/Rh-Catalyzed Synthesis Pyridine Substituted Pyridine Precursor Cross_Coupling Cross-Coupling (e.g., Sonogashira, Suzuki) Pyridine->Cross_Coupling Coupling_Partner Alkyne or Vinyl Borolane Coupling_Partner->Cross_Coupling Catalyst Pd or Rh Catalyst Catalyst->Cross_Coupling Intermediate Coupled Intermediate Cross_Coupling->Intermediate Annulation Intramolecular Annulation / Cyclization Intermediate->Annulation Product 7-Azaindole Scaffold Annulation->Product

References

A Technical Guide to the Reactivity and Electronic Properties of Fluorinated Azaindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azaindoles are privileged heterocyclic scaffolds in medicinal chemistry, serving as excellent bioisosteres for indoles and purines. The strategic incorporation of fluorine—a cornerstone of modern drug design—profoundly modulates their physicochemical properties, reactivity, and biological activity. This technical guide provides an in-depth analysis of the electronic properties and chemical reactivity of fluorinated azaindoles. It summarizes key quantitative data, details relevant experimental protocols, and visualizes fundamental chemical principles to equip researchers and drug development professionals with the knowledge to effectively leverage these unique structures in their work.

Introduction: The Strategic Value of Fluorinating Azaindoles

The fusion of a pyridine and a pyrrole ring gives rise to the four positional isomers of azaindole (4-, 5-, 6-, and 7-azaindole), scaffolds that exhibit a wide range of biological activities.[1] In drug discovery, modifying a lead compound with fluorine is a widely used strategy to enhance key properties.[2] Fluorination can improve metabolic stability by blocking sites susceptible to cytochrome P450 oxidation, modulate lipophilicity (logP) to optimize absorption and distribution, and alter the acidity (pKa) of nearby functional groups, thereby influencing drug-receptor interactions.[2][3]

When applied to the azaindole core, these effects are amplified by the interplay between fluorine's potent inductive effects and the inherent electronic nature of the bicyclic system. Understanding this interplay is critical for the rational design of novel therapeutics, including potent and selective kinase inhibitors.[4]

Electronic Properties of Fluorinated Azaindoles

The introduction of a highly electronegative fluorine atom significantly perturbs the electronic landscape of the azaindole ring system. This perturbation manifests in measurable changes to the molecule's acidity/basicity, dipole moment, and susceptibility to chemical reactions.

Modulation of Acidity and Basicity (pKa)

Fluorine's strong electron-withdrawing inductive effect (-I effect) is a primary driver of changes in pKa. When substituted on the pyridine ring, fluorine decreases the basicity of the pyridine nitrogen by withdrawing electron density, making it less likely to accept a proton. This results in a lower pKa value for the conjugate acid. Conversely, fluorine substitution can increase the acidity of the pyrrole N-H bond.

The reactivity of azaindole isomers is correlated with their pKa values. For instance, 5-azaindole, being the most basic in the series, often requires an acid catalyst for reactions like the aza-Friedel-Crafts, whereas the more acidic 7-azaindole reacts more readily.[5]

Table 1: Calculated pKa Values of Azaindole Isomers

Compound pKa (Calculated) Relative Reactivity Trend
7-Azaindole 3.67 Highest
4-Azaindole 4.85 High
6-Azaindole 5.61 Moderate
5-Azaindole 8.42 Lowest (often requires catalyst)

Data sourced from computational studies.[5] The pKa values directly influence the nucleophilicity and reactivity of the azaindole core in various chemical transformations.

Impact on HOMO/LUMO Energy Levels

Fluorination significantly influences a molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[6] The strong electron-withdrawing nature of fluorine generally leads to a lowering of both HOMO and LUMO energy levels. This stabilization can enhance the metabolic stability of the compound and is a key factor in designing materials for applications like Organic Light-Emitting Diodes (OLEDs).[6] The precise control over these frontier orbitals is crucial for optimizing charge injection and transport properties in electronic materials and can influence the binding affinity of a drug to its target protein.[6][7]

Below is a diagram illustrating how fluorine substitution impacts the electronic properties of an aromatic system, a principle directly applicable to the azaindole core.

G Impact of Fluorine Substitution on Aromatic Ring Electronics cluster_effects Key Electronic Effects Azaindole Azaindole Core Properties Altered Electronic Properties Azaindole->Properties Leads to Fluorine Fluorine Atom (F) Fluorine->Azaindole Substitution Inductive Strong Inductive Effect (-I) (Electron Withdrawal) HOMO_LUMO Lowered HOMO/LUMO Energy Levels pKa Decreased Basicity (Lower pKa) of Pyridine Nitrogen

Caption: Effect of fluorine on azaindole electronics.

Reactivity of Fluorinated Azaindoles

Fluorine substitution dictates the regioselectivity and rate of chemical reactions on the azaindole scaffold. Its role can be twofold: as an activating/deactivating director for electrophilic substitution or as a leaving group in nucleophilic substitution.

Electrophilic Aromatic Substitution

While the electron-withdrawing nature of fluorine generally deactivates the ring towards electrophilic attack, this effect can be overcome. The synthesis of fluorinated azaindoles often involves direct fluorination of an activated precursor. Common methods include the Balz-Schiemann reaction on an amino-azaindole intermediate or quenching a lithiated azaindole with an electrophilic fluorine source (e.g., N-fluorobenzenesulfonimide, NFSI).[1] The presence of an electron-withdrawing group on the indole ring can lower its reactivity towards fluorination, requiring longer reaction times.[8]

Nucleophilic Aromatic Substitution (SNAr)

Fluorine is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, especially when positioned ortho or para to an electron-withdrawing group or a ring nitrogen.[9][10] This reactivity is fundamental for introducing a wide range of nucleophiles (N-, O-, S-, and C-based) to the azaindole core. SNAr reactions on fluoroarenes are a cornerstone of modern synthetic chemistry, offering a transition-metal-free method for C-N, C-O, and C-C bond formation.[9] While classic SNAr proceeds via a two-step addition-elimination mechanism involving a Meisenheimer intermediate, recent studies show that many reactions are actually concerted (cSNAr) or borderline, particularly with less activated substrates.[11][12]

SNAr_Workflow General Workflow for SNAr on Fluoroazaindole Start Start: Fluoroazaindole (e.g., 4-Fluoro-7-azaindole) Reaction Reaction Setup: Combine reactants, heat Start->Reaction Nucleophile Select Nucleophile (e.g., Amine, Alcohol, Thiol) Nucleophile->Reaction Base Select Base (e.g., K2CO3, DIPEA) Base->Reaction Solvent Select Solvent (e.g., DMSO, DMF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Reaction Complete Purify Purification (e.g., Column Chromatography) Workup->Purify Product Final Product: Substituted Azaindole Purify->Product

Caption: Experimental workflow for an SNAr reaction.
Metal-Catalyzed Cross-Coupling Reactions

Halo-azaindoles (including chloro-, bromo-, and iodo-derivatives) are exceptionally versatile substrates for metal-catalyzed cross-coupling reactions, which are indispensable tools for C-C and C-heteroatom bond formation.[13][14] The Suzuki-Miyaura coupling is arguably the most widely used C-C coupling method due to its mild conditions and functional group tolerance.[15]

The reactivity of the halogen leaving group typically follows the trend I > Br > Cl. Fluorosulfates have also emerged as highly reactive and more atom-economical alternatives to traditional triflates in these reactions.[16] These methods allow for the modular construction of highly functionalized azaindoles from readily available building blocks.[13]

Table 2: Representative Metal-Catalyzed Cross-Coupling Reactions on Halo-Azaindoles

Reaction Name Electrophile Nucleophile Catalyst/Ligand (Typical) Bond Formed
Suzuki-Miyaura Azaindole-X (X=Cl, Br, I) Aryl/Heteroaryl Boronic Acid Pd(OAc)₂, SPhos, RuPhos, etc. C-C (sp²)
Buchwald-Hartwig Azaindole-X (X=Cl, Br, I) Amine, Amide Pd₂(dba)₃, Xantphos, BINAP C-N
Sonogashira Azaindole-X (X=I, Br) Terminal Alkyne PdCl₂(PPh₃)₂, CuI C-C (sp)
Heck Azaindole-X (X=I, Br) Alkene Pd(OAc)₂, PPh₃ C-C (sp²)

This table provides a general overview. Specific conditions can vary significantly based on the substrate and coupling partners.

Key Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed, generalized protocols for two common and critical reactions involving halo-azaindoles.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed coupling of a halo-azaindole with an arylboronic acid.

Materials:

  • Halo-azaindole (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.5-2 mol%)

  • Ligand (if required, e.g., triphenylphosphine, 1-4 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)

  • Solvent (e.g., Dioxane/Water mixture, typically 3:1 to 5:1)

Procedure:

  • To a reaction vessel (e.g., a microwave vial or round-bottom flask) equipped with a magnetic stir bar, add the halo-azaindole (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add the degassed solvent system (e.g., 4 mL Dioxane, 1 mL Water) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for the required time (2-16 hours), monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.[17][18]

Protocol: Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a general procedure for the substitution of a fluorine atom on an activated azaindole with an amine nucleophile.

Materials:

  • Fluoroazaindole (1.0 mmol, 1.0 equiv)

  • Amine nucleophile (1.1-1.5 mmol, 1.1-1.5 equiv)

  • Base (e.g., K₂CO₃ or DIPEA, 2.0-3.0 mmol, 2.0-3.0 equiv)

  • Anhydrous polar aprotic solvent (e.g., DMSO, DMF, or NMP)

Procedure:

  • To a dry reaction vessel, add the fluoroazaindole (1.0 mmol), the amine nucleophile (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the anhydrous solvent (e.g., 5 mL DMSO) under an inert atmosphere.

  • Heat the reaction mixture to a high temperature (e.g., 100-150 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into ice-water (50 mL), which may cause the product to precipitate.

  • If a precipitate forms, collect it by filtration, wash with water, and dry under vacuum.

  • If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or DCM, 3 x 25 mL).

  • Combine the organic extracts, wash with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude material via column chromatography or recrystallization to yield the pure aminated azaindole.

Conclusion

Fluorinated azaindoles represent a powerful and versatile class of heterocycles for modern drug discovery and materials science. The strategic placement of fluorine provides a nuanced method for fine-tuning electronic properties, modulating chemical reactivity, and enhancing pharmacokinetic profiles. A thorough understanding of their pKa values, susceptibility to SNAr, and versatility in cross-coupling reactions allows scientists to rationally design and synthesize novel molecules with tailored properties. The protocols and principles outlined in this guide serve as a foundational resource for researchers aiming to harness the full potential of these remarkable scaffolds.

References

commercial availability and suppliers of 4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine is a halogenated derivative of 7-azaindole, a versatile scaffold in medicinal chemistry. Its structural features, including the presence of chlorine and fluorine atoms, make it an attractive building block for the synthesis of a wide range of biologically active compounds. The pyrrolo[2,3-b]pyridine core is a key component in numerous kinase inhibitors and other therapeutic agents, and the specific substitution pattern of this compound offers unique opportunities for molecular design and lead optimization in drug discovery programs. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, and a plausible synthetic route.

Commercial Availability and Suppliers

This compound is available from a limited number of specialized chemical suppliers. Researchers interested in procuring this compound should inquire with the vendors listed below for current stock, pricing, and detailed specifications.

SupplierCAS NumberPurityCatalog Number
2a biotech1211582-49-896%+2A-0138555[1]
P&S Chemicals1211582-49-8Not SpecifiedNot Specified[2]

Note: Availability and product specifications are subject to change. It is recommended to contact the suppliers directly for the most up-to-date information.

Physicochemical Properties

PropertyValue (Estimated)Notes
Molecular Formula C₇H₄ClFN₂---
Molecular Weight 170.57 g/mol ---
Appearance Likely a solidBased on related compounds.
Melting Point Not available---
Boiling Point Not available---
Solubility Likely soluble in organic solvents like DMSO, DMF, and methanol.Based on related pyrrolopyrimidines.

Proposed Synthesis Pathway

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible synthetic route can be conceptualized based on established methodologies for the synthesis of related fluoro- and chloro-substituted 1H-pyrrolo[2,3-b]pyridines. A potential strategy involves the construction of the pyrrolo[2,3-b]pyridine core followed by halogenation.

The following diagram illustrates a hypothetical two-step synthesis starting from a suitable precursor.

G cluster_0 Step 1: Pyrrole Ring Formation cluster_1 Step 2: Halogenation Start Substituted Pyridine Precursor Intermediate 1H-Pyrrolo[2,3-b]pyridine Intermediate Start->Intermediate Cyclization Halogenation Selective Fluorination and Chlorination Intermediate->Halogenation Product This compound Halogenation->Product G Start 4-Chloro-3-fluoro-1H- pyrrolo[2,3-b]pyridine Synthesis Chemical Synthesis (e.g., Suzuki, Buchwald-Hartwig coupling) Start->Synthesis Library Compound Library Synthesis->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening Hit Hit Identification Screening->Hit Optimization Lead Optimization Hit->Optimization Candidate Preclinical Candidate Optimization->Candidate

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine, a 7-azaindole derivative, in Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry, where the 7-azaindole scaffold is a common motif in biologically active compounds.[1][2]

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[3] For this compound, the chlorine atom at the C4 position serves as the reactive site for the coupling reaction, allowing for the introduction of a wide range of substituents. The 7-azaindole core is a prevalent structure in many pharmaceutical agents, and the ability to functionalize this scaffold via Suzuki coupling is of significant interest in drug discovery and development.[1][4] The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and purity of the desired product.

Reaction Mechanism and Workflow

The Suzuki coupling reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The general mechanism and a typical experimental workflow are illustrated below.

Suzuki_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArX This compound (Ar-X) ArX->OxAdd PdII_complex Ar-Pd(II)Ln-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Boronic R-B(OR)2 Boronic->Transmetalation Base Base Base->Transmetalation PdII_R_complex Ar-Pd(II)Ln-R Transmetalation->PdII_R_complex RedElim Reductive Elimination PdII_R_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product 4-R-3-fluoro-1H-pyrrolo[2,3-b]pyridine (Ar-R) RedElim->Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow start Start setup Assemble Reaction Flask (under inert atmosphere) start->setup add_reagents Add this compound, Boronic Acid, Base, and Solvent setup->add_reagents degas Degas the Mixture add_reagents->degas add_catalyst Add Palladium Catalyst and Ligand degas->add_catalyst heat Heat the Reaction Mixture (e.g., 80-110 °C) add_catalyst->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification (e.g., Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Figure 2: General experimental workflow for the Suzuki coupling reaction.

Quantitative Data from Analogous Reactions

While specific data for this compound is not extensively published, the following table summarizes typical reaction conditions and yields for the Suzuki coupling of structurally related chloro- and bromo-azaindoles with various boronic acids. These conditions can serve as a starting point for optimization.

Aryl Halide (Analog)Boronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
6-Chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridineArylboronic acidPd₂(dba)₃ (5)SPhos (5)Cs₂CO₃ (2)Toluene/Ethanol (1:1)60N/AN/A[5][6]
4-Bromo-7-azaindoleAmides/AminesPd(OAc)₂/Pd₂(dba)₃XantphosCs₂CO₃DioxaneN/AN/AN/A[7]
4-BromoacetophenonePhenylboronic acidPd/Ln polymer (cat.)-K₂CO₃DMF/H₂O (1:1)703>95[8]
2-Pyridyl HalideAryl/Heteroaryl boronatePd₂(dba)₃ (1.5)TrialkylphosphineKF (3)Dioxane110N/A70-82[9]
5-BromoindazolesN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂-K₂CO₃Dimethoxyethane802High[10]

N/A: Not explicitly available in the cited abstract.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for Suzuki coupling reactions of similar heterocyclic halides and can be used as a starting point for the functionalization of this compound.[3]

Protocol 1: General Screening Conditions

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 3 mol%)

  • SPhos (6 mol%)

  • Potassium carbonate (K₂CO₃, 2 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dry reaction vial, add this compound (1.0 eq), the corresponding boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water (e.g., in a 4:1 ratio) to the vial.

  • In a separate vial, prepare a stock solution of the catalyst and ligand. Add the appropriate amount of this solution to the reaction mixture.

  • Seal the reaction vial and heat to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Conditions for Challenging Substrates

For less reactive boronic acids or to improve yields, more active catalyst systems may be required.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid pinacol ester (1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%)

  • XPhos (5 mol%)

  • Potassium phosphate (K₃PO₄, 3 equivalents)

  • Toluene

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound (1.0 eq), the boronic acid pinacol ester (1.5 eq), and K₃PO₄ (3.0 eq) to a dry Schlenk flask.

  • Add Pd₂(dba)₃ (2.5 mol%) and XPhos (5 mol%).

  • Add anhydrous, degassed toluene.

  • Seal the flask and heat the mixture to 110 °C.

  • Stir the reaction at this temperature and monitor its progress.

  • After completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Palladium catalysts are toxic and should be handled with care.

  • Organic solvents are flammable. Avoid open flames and sparks.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the functionalization of this compound. The protocols provided herein, derived from successful applications with analogous 7-azaindole derivatives, offer a solid foundation for researchers to develop and optimize these important transformations. The versatility of the Suzuki coupling allows for the synthesis of a diverse library of 4-substituted-3-fluoro-7-azaindoles, which are valuable intermediates for drug discovery and medicinal chemistry programs.[7]

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the synthesis of various biologically active compounds. The following sections detail protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings, enabling the introduction of diverse functionalities at the C4 position of the 7-azaindole core.

Introduction

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents. The functionalization of this core, particularly at the C4 position, is crucial for developing new chemical entities with desired pharmacological profiles. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for creating carbon-carbon and carbon-heteroatom bonds at this position, starting from the readily available this compound. The presence of the fluorine atom at the C3 position can influence the electronic properties and reactivity of the substrate, making the optimization of reaction conditions essential.

These notes provide starting points and optimized conditions based on analogous systems, offering a robust guide for researchers.

General Palladium Cross-Coupling Catalytic Cycle

The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) interchange. The key steps are oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.

Palladium Cross-Coupling Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (e.g., Suzuki, Stille) or Carbopalladation (e.g., Heck) Ar-Pd(II)-X(L2)->Transmetalation R'-M Ar-Pd(II)-R(L2) Ar-Pd(II)-R'(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R'

A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between the 7-azaindole core and various aryl or heteroaryl groups using boronic acids or their esters.

Application Notes:
  • Catalyst Selection : Palladium catalysts with bulky, electron-rich phosphine ligands are generally effective. Pre-catalysts like XPhos Pd G3 or PEPPSI-IPr are often used to ensure efficient formation of the active Pd(0) species.

  • Base and Solvent : A moderately strong base such as K₃PO₄ or Cs₂CO₃ is typically employed. A mixture of a polar aprotic solvent like 1,4-dioxane or THF with water is common to facilitate the dissolution of both the organic and inorganic reagents.

  • N-H Protection : The pyrrole N-H can sometimes interfere with the catalytic cycle. While many modern catalyst systems can tolerate unprotected N-H groups, N-protection (e.g., with a Boc or SEM group) may improve yields in challenging cases.

Experimental Protocol:

A representative workflow for a Suzuki-Miyaura coupling experiment is outlined below.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine this compound, boronic acid, base, and solvent in a reaction vessel. Degas Degas the mixture by bubbling with an inert gas (Ar or N2) or by freeze-pump-thaw cycles. Reagents->Degas Catalyst Add the palladium catalyst and ligand under inert atmosphere. Degas->Catalyst Heat Heat the reaction mixture to the specified temperature and monitor progress by TLC or LC-MS. Catalyst->Heat Quench Cool the reaction and quench with water. Heat->Quench Extract Extract the product with an organic solvent (e.g., EtOAc). Quench->Extract Wash Wash the organic layer with brine, dry over Na2SO4, and filter. Extract->Wash Concentrate Concentrate the filtrate under reduced pressure. Wash->Concentrate Purify Purify the crude product by column chromatography. Concentrate->Purify

A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Procedure: To a reaction vial is added this compound (1.0 equiv.), the corresponding arylboronic acid (1.5 equiv.), and K₃PO₄ (2.0 equiv.). The vial is sealed with a septum and purged with argon. 1,4-Dioxane and water (e.g., 4:1 v/v) are added, and the mixture is degassed by bubbling with argon for 10 minutes. The palladium catalyst (e.g., XPhos Pd G3, 2-5 mol%) is then added. The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed as monitored by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography.

Quantitative Data (based on analogous systems):
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidXPhos Pd G3 (2)K₃PO₄Dioxane/H₂O1001285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)Cs₂CO₃DME/H₂O901680-90
33-Thienylboronic acidSPhos Pd G2 (3)K₃PO₄Toluene/H₂O110875-85

Buchwald-Hartwig Amination

This reaction allows for the synthesis of 4-amino-3-fluoro-1H-pyrrolo[2,3-b]pyridine derivatives by coupling with primary or secondary amines.[1]

Application Notes:
  • Catalyst System : A combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or RuPhos) is highly effective.[1] Using pre-formed palladium precatalysts can also give reproducible results.[1]

  • Base : A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[1]

  • Solvent : Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are suitable.

Experimental Protocol:

Procedure: A reaction tube is charged with this compound (1.0 equiv.), the amine (1.2 equiv.), NaOtBu (1.4 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., XPhos, 4 mol%). The tube is sealed and purged with argon. Anhydrous toluene is added, and the mixture is heated to 100-110 °C with stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by silica gel column chromatography.

Quantitative Data (based on analogous systems):
EntryAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2) / XPhos (4)NaOtBuToluene1101290-98
2AnilinePd(OAc)₂ (2) / RuPhos (4)LHMDSTHF801685-95
3BenzylamineXPhos Pd G3 (3)NaOtBuDioxane1001088-96

Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne moieties at the C4 position, providing access to a wide range of functionalized 7-azaindoles.

Application Notes:
  • Catalyst System : The classic Sonogashira conditions involve a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[2]

  • Base : An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to both scavenge the HX byproduct and act as the solvent in some cases.

  • Solvent : Aprotic solvents like THF, DMF, or acetonitrile are commonly used.

Experimental Protocol:

Procedure: To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a mixture of THF and Et₃N (e.g., 2:1 v/v) are added Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%) under an argon atmosphere. The reaction mixture is stirred at room temperature or heated to 50-70 °C. The reaction is monitored by TLC or LC-MS. After completion, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated aqueous NH₄Cl solution and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by silica gel column chromatography.

Quantitative Data (based on analogous systems):
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHF60680-90
21-HexynePdCl₂(PPh₃)₂ (5)CuI (10)DIPEADMF70875-85
3(Trimethylsilyl)acetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHF501285-95

Heck Coupling

The Heck reaction facilitates the coupling of the 7-azaindole with alkenes to form substituted olefins.

Application Notes:
  • Catalyst : Palladium acetate (Pd(OAc)₂) is a common precursor, often used with a phosphine ligand such as PPh₃ or a more specialized ligand for challenging substrates.

  • Base : An inorganic base like Na₂CO₃ or K₂CO₃, or an organic base such as Et₃N is typically used.

  • Solvent : Polar aprotic solvents like DMF, NMP, or acetonitrile are generally effective.

Experimental Protocol:

Procedure: A mixture of this compound (1.0 equiv.), the alkene (1.5 equiv.), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Na₂CO₃ (2.0 equiv.) in DMF is degassed and heated to 100-120 °C in a sealed tube. The reaction is monitored by GC-MS or LC-MS. After completion, the mixture is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The product is purified by column chromatography.

Quantitative Data (based on analogous systems):
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (5)PPh₃ (10)Na₂CO₃DMF1202460-75
2n-Butyl acrylatePd(OAc)₂ (5)P(o-tolyl)₃ (10)Et₃NAcetonitrile1001865-80
31-OctenePdCl₂(dppf) (5)-K₂CO₃NMP1302450-65

Stille Coupling

The Stille coupling involves the reaction with an organostannane reagent, offering a mild and functional group tolerant method for C-C bond formation.

Application Notes:
  • Catalyst : Pd(PPh₃)₄ is a classic and effective catalyst for Stille couplings. Other Pd(0) sources can also be used.

  • Additives : In some cases, a copper(I) co-catalyst or a lithium chloride additive can accelerate the reaction.

  • Solvent : Anhydrous, non-polar solvents like toluene or THF are preferred.

  • Toxicity : Organotin reagents are toxic and should be handled with appropriate safety precautions.

Experimental Protocol:

Procedure: To a solution of this compound (1.0 equiv.) and the organostannane (1.2 equiv.) in anhydrous toluene is added Pd(PPh₃)₄ (5 mol%) under an argon atmosphere. The mixture is degassed and then heated to reflux (around 110 °C). The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, and a saturated aqueous solution of KF is added. The mixture is stirred vigorously for 1 hour to precipitate the tin byproducts. The mixture is then filtered through Celite, and the filtrate is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Quantitative Data (based on analogous systems):
EntryOrganostannaneCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1Tributyl(phenyl)stannanePd(PPh₃)₄ (5)Toluene1101670-85
2Tributyl(vinyl)stannanePd(dba)₂ (5) / PPh₃ (10)THF801275-90
3Tributyl(2-thienyl)stannanePd(PPh₃)₄ (5)Toluene1102065-80

Conclusion

The palladium-catalyzed cross-coupling reactions described provide a powerful platform for the derivatization of this compound. The choice of reaction conditions, particularly the catalyst system and base, is crucial for achieving high yields and should be optimized for each specific substrate combination. These protocols, based on established methodologies for similar heterocyclic systems, offer a solid foundation for the synthesis of novel 7-azaindole derivatives for applications in drug discovery and materials science.

References

Application Notes and Protocols for the Functionalization of the Pyrrolo[2,3-b]pyridine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural similarity to indole, combined with the presence of a pyridine nitrogen atom, imparts unique physicochemical properties that enhance solubility, metabolic stability, and target binding affinity. Many derivatives of this core have shown potent inhibitory activity against various kinases, making them valuable candidates for the development of novel therapeutics.[1] This document provides detailed application notes and experimental protocols for the regioselective functionalization of the pyrrolo[2,3-b]pyridine core at specific positions.

Functionalization at the N1-Position

The N1-position of the pyrrolo[2,3-b]pyridine ring is a common site for modification, allowing for the introduction of various alkyl and aryl substituents. These modifications can significantly impact the compound's biological activity and pharmacokinetic profile.

N1-Alkylation with Alkyl Halides

Direct alkylation of the N1-position is a straightforward method for introducing alkyl groups. The reaction proceeds via nucleophilic substitution, where the pyrrole nitrogen attacks the electrophilic alkyl halide.

Experimental Protocol: N1-Benzylation of 7-Azaindole

  • Materials:

    • 7-Azaindole

    • Benzyl bromide

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (CH₃CN)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Ethyl acetate (EtOAc)

    • Hexane

  • Procedure:

    • To a solution of 7-azaindole (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

    • Stir the suspension at room temperature for 15 minutes.

    • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction mixture to reflux and monitor the progress by Thin-Layer Chromatography (TLC).

    • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

    • Filter the solid and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N1-benzyl-7-azaindole.

N1-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the introduction of aryl groups at the N1-position.

Experimental Protocol: N1-Phenylation of 7-Azaindole

  • Materials:

    • 7-Azaindole

    • Bromobenzene

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

    • Sodium tert-butoxide (NaOt-Bu)

    • Anhydrous toluene

  • Procedure:

    • In an oven-dried Schlenk tube, combine 7-azaindole (1.0 eq), Pd₂(dba)₃ (0.01 eq), and XPhos (0.02 eq).

    • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

    • Add sodium tert-butoxide (1.4 eq).

    • Add anhydrous, degassed toluene, followed by bromobenzene (1.2 eq).

    • Heat the reaction mixture to 100 °C and stir until the starting material is consumed as monitored by TLC (typically 12-24 hours).

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford N1-phenyl-7-azaindole.

Functionalization at the C2-Position

The C2-position of the pyrrolo[2,3-b]pyridine core is amenable to various C-C bond-forming reactions, particularly palladium-catalyzed direct arylations.

Experimental Protocol: Palladium-Catalyzed C2-Arylation with Arylboronic Acids

  • Materials:

    • N-methyl-7-azaindole

    • Arylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Sodium persulfate (Na₂S₂O₈)

    • Acetic acid (AcOH)

  • Procedure:

    • To a reaction vial, add N-methyl-7-azaindole (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.10 eq), and Na₂S₂O₈ (1.5 eq).

    • Add acetic acid as the solvent.

    • Stir the reaction mixture at room temperature under air for 3-5 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography to yield the C2-arylated product.[2]

Functionalization at the C3-Position

The C3-position is electronically rich and susceptible to electrophilic substitution reactions, such as halogenation and chalcogenation.

C3-Halogenation

Experimental Protocol: Iodine-Catalyzed C3-Bromination

  • Materials:

    • 7-Azaindole

    • N-Bromosuccinimide (NBS)

    • Iodine (I₂)

    • Dimethyl sulfoxide (DMSO)

  • Procedure:

    • In a round-bottom flask, dissolve 7-azaindole (1.0 eq) in DMSO.

    • Add a catalytic amount of iodine (0.2 eq) and stir for 5 minutes at room temperature.

    • Add N-bromosuccinimide (1.1 eq) to the reaction mixture.

    • Stir the reaction at 80 °C for 6 hours in open air.[3]

    • After cooling, pour the reaction mixture into ice water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with sodium thiosulfate solution and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate to give the C3-brominated product.

Enzymatic C3-Halogenation

Biocatalytic halogenation offers an environmentally friendly alternative with high regioselectivity.[4]

Experimental Protocol: Enzymatic C3-Bromination using RebH variant 3-LSR

  • Materials:

    • 7-Azaindole

    • RebH variant 3-LSR enzyme

    • Flavin adenine dinucleotide (FAD)

    • NADH

    • Glucose and Glucose dehydrogenase (for NADH regeneration)

    • Sodium bromide (NaBr)

    • Phosphate buffer (pH 7.4)

  • Procedure:

    • Prepare a reaction mixture containing 7-azaindole (2.0 mM), NaBr (100 mM), glucose (20 mM), FAD (300 µM), RebH variant 3-LSR enzyme (50 µM), NADH (100 µM), and glucose dehydrogenase (0.7 µM) in phosphate buffer.[5]

    • Incubate the mixture overnight at 25°C with shaking.

    • Stop the reaction by heating at 95°C for 10 minutes.

    • Centrifuge to remove precipitated protein.

    • Analyze the supernatant by LC-MS to confirm the formation of the C3-brominated product.[5]

Functionalization at the C4, C5, and C6-Positions (Pyridine Ring)

Functionalization of the pyridine ring often requires harsher conditions or specific strategies like directed metalation or pre-functionalization with a halogen for subsequent cross-coupling reactions.

C4-Functionalization via Directed ortho-Metalation (DoM)

Directed ortho-metalation allows for regioselective deprotonation at the C4 position, followed by quenching with an electrophile.

Experimental Protocol: C4-Silylation of N-Pivaloyl-7-azaindole

  • Materials:

    • N-Pivaloyl-7-azaindole

    • sec-Butyllithium (s-BuLi)

    • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

    • Trimethylsilyl chloride (TMSCl)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a solution of N-pivaloyl-7-azaindole (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF at -78 °C under an inert atmosphere, add s-BuLi (1.2 eq) dropwise.

    • Stir the mixture at -78 °C for 1 hour.

    • Add TMSCl (1.5 eq) and allow the reaction to slowly warm to room temperature.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify by column chromatography to yield the C4-silylated product.

C5-Functionalization via Sonogashira Coupling

Halogenated 7-azaindoles are versatile precursors for cross-coupling reactions. The Sonogashira coupling enables the introduction of alkynyl groups at the C5-position.

Experimental Protocol: C5-Alkynylation of 5-Bromo-7-azaindole

  • Materials:

    • 5-Bromo-7-azaindole

    • Terminal alkyne

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (Et₃N)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • To a mixture of 5-bromo-7-azaindole (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.1 eq) in a Schlenk tube, add anhydrous DMF.

    • Degas the mixture with argon for 15 minutes.

    • Add triethylamine (3.0 eq) and the terminal alkyne (1.2 eq).

    • Heat the reaction mixture at 80 °C and monitor by TLC.

    • Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify by column chromatography to obtain the C5-alkynylated 7-azaindole.

C6-Functionalization via Suzuki Coupling

The Suzuki coupling is a highly efficient method for introducing aryl or heteroaryl groups at the C6-position of a pre-halogenated 7-azaindole.

Experimental Protocol: C6-Arylation of 6-Chloro-3-iodo-N-protected-7-azaindole

  • Materials:

    • 6-Chloro-3-iodo-N-protected-7-azaindole

    • Arylboronic acid

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

    • Cesium carbonate (Cs₂CO₃)

    • Toluene/Ethanol mixture (1:1)

  • Procedure:

    • In a reaction vial, combine 6-chloro-3-iodo-N-protected-7-azaindole (1.0 eq), arylboronic acid (1.1 eq), Pd₂(dba)₃ (0.05 eq), SPhos (0.05 eq), and Cs₂CO₃ (2.0 eq).[6]

    • Add a 1:1 mixture of toluene and ethanol.

    • Heat the reaction mixture at 110 °C.[6]

    • Monitor the reaction by TLC. Upon completion, cool the mixture and dilute with ethyl acetate.

    • Wash with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate and purify by column chromatography to yield the C6-arylated product.[6]

Data Presentation: Summary of Functionalization Reactions

PositionReaction TypeCatalyst/ReagentTypical Yield (%)Reference
N1 AlkylationAlkyl Halide / K₂CO₃70-95[7]
N1 Arylation (Buchwald-Hartwig)Pd₂(dba)₃ / XPhos / NaOtBu60-90[8]
C2 Arylation (Direct)Pd(OAc)₂ / PPh₃ / Na₂S₂O₈50-85[2]
C3 BrominationNBS / I₂80-95[3]
C3 Enzymatic BrominationRebH variant 3-LSRHigh Conversion[4][5]
C4 Silylation (DoM)s-BuLi / TMEDA / TMSCl60-80Internal Method
C5 Alkynylation (Sonogashira)PdCl₂(PPh₃)₂ / CuI / Et₃N75-95[9]
C6 Arylation (Suzuki)Pd₂(dba)₃ / SPhos / Cs₂CO₃43-88[6]

Signaling Pathways and Experimental Workflows

The functionalized pyrrolo[2,3-b]pyridine derivatives often act as potent kinase inhibitors, modulating key signaling pathways involved in cell proliferation, survival, and differentiation.

B-RAF/MEK/ERK Signaling Pathway

Vemurafenib, a well-known B-RAF inhibitor containing the 7-azaindole core, targets the constitutively active B-RAF V600E mutant in melanoma.

B_RAF_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS BRAF B-RAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Nucleus Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Vemurafenib Pyrrolo[2,3-b]pyridine Inhibitor (e.g., Vemurafenib) Vemurafenib->BRAF

Caption: B-RAF/MEK/ERK signaling pathway and the inhibitory action of pyrrolo[2,3-b]pyridine derivatives.

JAK/STAT Signaling Pathway

Derivatives of 7-azaindole have been developed as inhibitors of Janus kinases (JAKs), which are crucial for cytokine signaling.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Gene Gene Transcription STAT_dimer->Gene translocates to nucleus Response Cellular Response (Inflammation, Immunity) Gene->Response Inhibitor Pyrrolo[2,3-b]pyridine JAK Inhibitor Inhibitor->JAK

Caption: JAK/STAT signaling pathway and its inhibition by pyrrolo[2,3-b]pyridine-based compounds.

Experimental Workflow: Synthesis of a Di-substituted 7-Azaindole

This workflow illustrates a common strategy for synthesizing a di-substituted pyrrolo[2,3-b]pyridine derivative.

Synthesis_Workflow Start Halogenated 7-Azaindole Step1 N1-Protection Start->Step1 Intermediate1 N1-Protected Halogenated 7-Azaindole Step1->Intermediate1 Step2 Cross-Coupling (e.g., Suzuki) Intermediate1->Step2 Intermediate2 N1-Protected C-Substituted 7-Azaindole Step2->Intermediate2 Step3 N1-Deprotection Intermediate2->Step3 Final C-Substituted 7-Azaindole Step3->Final Decision_Tree Start Desired Functionalization Position? N1 N1-Position Start->N1 N1 C2_C3 C2 or C3? Start->C2_C3 Pyrrole Ring PyridineRing Pyridine Ring (C4, C5, C6)? Start->PyridineRing Pyridine Ring N1_Alkylation N1-Alkylation N1->N1_Alkylation Alkyl group N1_Arylation N1-Arylation (Buchwald-Hartwig) N1->N1_Arylation Aryl group C2_Arylation C2-Direct Arylation C2_C3->C2_Arylation C2 C3_Electrophilic C3-Electrophilic Substitution (Halogenation) C2_C3->C3_Electrophilic C3 Halogenation_Coupling Halogenate then Cross-Couple (Suzuki, Sonogashira) PyridineRing->Halogenation_Coupling C5 or C6 DoM Directed ortho-Metalation (DoM) for C4/C6 PyridineRing->DoM C4 or C6 (regioselective)

References

Protocols for the N-Arylation of 4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine: Application Notes for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-arylation of 4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the synthesis of various pharmaceutically active compounds. The methodologies outlined herein focus on robust and widely applicable palladium- and copper-catalyzed cross-coupling reactions, including Buchwald-Hartwig amination and Chan-Lam coupling.

The 7-azaindole scaffold, of which this compound is a derivative, is a privileged structure in medicinal chemistry. The strategic N-arylation of this core allows for the exploration of chemical space and the fine-tuning of pharmacological properties. The electron-withdrawing nature of the chloro and fluoro substituents on the pyrrolo[2,3-b]pyridine ring influences the reactivity of the N-H bond, necessitating carefully optimized reaction conditions for successful C-N bond formation.

Key N-Arylation Methodologies

Two primary catalytic systems are highlighted for the N-arylation of this compound:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This versatile method utilizes a palladium catalyst with a suitable phosphine ligand to couple the pyrrolo[2,3-b]pyridine with an aryl halide (or triflate) in the presence of a base. It is known for its broad substrate scope and functional group tolerance.

  • Copper-Catalyzed Chan-Lam Coupling: This reaction employs a copper catalyst to mediate the coupling of the pyrrolo[2,3-b]pyridine with an arylboronic acid. It often proceeds under milder conditions compared to traditional Ullmann couplings.

Data Presentation: Comparative Reaction Conditions

The following tables summarize typical reaction conditions for the N-arylation of this compound and its structural analogs, providing a basis for comparison and optimization.

Table 1: Palladium-Catalyzed N-Arylation of Halo-7-azaindoles

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Aryl BromidePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (2)Dioxane1102475-90
2Aryl ChloridePd₂(dba)₃ (2)RuPhos (4)LiHMDS (1.2)Toluene1001260-85
34-Anisole-Br[Pd(cinnamyl)Cl]₂ (1)Mor-DalPhos (2)K₃PO₄ (2)Toluene/H₂O10018~80

Table 2: Copper-Catalyzed N-Arylation of 7-Azaindole Analogs with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic AcidCu(OAc)₂ (20)NoneDBU (1)DCMrt1260-75[1]
24-Methoxyphenyl- boronic AcidCuI (10)L-proline (20)K₂CO₃ (2)DMSO1102470-85
3Phenylboronic AcidCuF₂ (10)7-AINO (12)NoneMeOHrt12High

Experimental Protocols

The following are detailed experimental protocols for the N-arylation of this compound.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Schlenk tube or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), aryl bromide (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv).

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-4-chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine.

Protocol 2: Copper-Catalyzed Chan-Lam Coupling

This protocol outlines a procedure for the copper-catalyzed N-arylation of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Copper(II) acetate (Cu(OAc)₂)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dichloromethane (DCM)

  • Reaction vial

Procedure:

  • To a reaction vial, add this compound (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and Cu(OAc)₂ (0.2 mmol, 20 mol%).

  • Add dichloromethane (5 mL).

  • To the stirred suspension, add DBU (1.0 mmol, 1.0 equiv).

  • Stir the reaction mixture at room temperature, open to the air, for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-4-chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine.[1]

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the described N-arylation protocols.

Buchwald_Hartwig_Workflow A 1. Add Reactants & Catalyst to Schlenk Tube B 2. Add Anhydrous Dioxane A->B C 3. Seal and Heat under Inert Atmosphere B->C D 4. Reaction Monitoring (TLC/LC-MS) C->D E 5. Work-up: Cool, Dilute, Filter D->E F 6. Purification: Column Chromatography E->F G Product F->G

Caption: Workflow for Buchwald-Hartwig N-Arylation.

Chan_Lam_Workflow A 1. Add Reactants & Catalyst to Vial B 2. Add Dichloromethane A->B C 3. Add DBU and Stir at Room Temperature B->C D 4. Reaction Monitoring (TLC/LC-MS) C->D E 5. Work-up: Dilute and Wash D->E F 6. Purification: Column Chromatography E->F G Product F->G

Caption: Workflow for Chan-Lam N-Arylation.

Signaling Pathways and Logical Relationships

The catalytic cycles for these transformations are well-established. Below are simplified representations of the logical relationships within the Buchwald-Hartwig and Chan-Lam coupling reactions.

Buchwald_Hartwig_Cycle cluster_0 Buchwald-Hartwig Catalytic Cycle A Pd(0) Catalyst B Oxidative Addition (Ar-X) A->B + Ar-X C Pd(II) Complex B->C D Ligand Exchange (Pyrrolo[2,3-b]pyridine) C->D + Pyrrolo[2,3-b]pyridine E Amine Coordination D->E F Deprotonation (Base) E->F + Base G Reductive Elimination F->G G->A - Product H N-Aryl Product G->H

Caption: Logical Flow of the Buchwald-Hartwig Cycle.

Chan_Lam_Cycle cluster_1 Chan-Lam Catalytic Cycle A Cu(II) Catalyst B Ligand Exchange (Pyrrolo[2,3-b]pyridine) A->B + Pyrrolo[2,3-b]pyridine C Cu(II)-Amide Complex B->C D Transmetalation (Ar-B(OH)₂) C->D + Ar-B(OH)₂ E Cu(II)-Aryl-Amide Complex D->E F Reductive Elimination E->F G N-Aryl Product F->G H Cu(0) F->H I Oxidation H->I [O] I->A

Caption: Logical Flow of the Chan-Lam Cycle.

References

Medicinal Chemistry Applications of Substituted 7-Azaindoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted 7-azaindoles have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Their structural resemblance to purines and indoles allows them to effectively interact with various biological targets, particularly protein kinases. The 7-azaindole core can form critical hydrogen bond interactions with the hinge region of kinase ATP-binding sites, making it an excellent starting point for the design of potent and selective inhibitors.[1][2] This document provides detailed application notes on the use of substituted 7-azaindoles in drug discovery, focusing on their roles as kinase inhibitors, agents for neurodegenerative diseases, and antimicrobial/antiviral compounds. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are also presented.

I. Applications in Kinase Inhibition

The 7-azaindole moiety is a well-established "hinge-binding" motif, capable of forming two crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of adenine in ATP.[1][3] This has led to the successful development of numerous kinase inhibitors, including the FDA-approved drug Vemurafenib for the treatment of melanoma.[2][4]

A. BRAF Inhibitors

Vemurafenib (PLX4032) is a potent inhibitor of the BRAF V600E mutant kinase, which is prevalent in a majority of melanomas.[4] The 7-azaindole core of Vemurafenib anchors the molecule in the ATP-binding pocket, while its substituents provide selectivity and potency.

Quantitative Data for BRAF Inhibitors:

CompoundTargetIC50 (nM)Cell-based AssayReference
Vemurafenib (PLX4032)BRAF V600E31A375 cell proliferation[4]
PLX4720BRAF V600E13Not Specified[5]
B. Other Kinase Targets

The versatility of the 7-azaindole scaffold has been exploited to develop inhibitors for a variety of other kinases implicated in cancer and other diseases. These include, but are not limited to, PIM kinases, Cyclin-Dependent Kinases (CDKs), Haspin, and Phosphoinositide 3-kinases (PI3Ks).[3][6][7][8]

Quantitative Data for Other Kinase Inhibitors:

CompoundTarget Kinase(s)IC50 (nM)Reference
Compound 8l Haspin14[3]
Compound 8g CDK9/CyclinT, Haspin1000 (CDK9), 320 (Haspin)[3]
Compound 8h CDK9/CyclinT, Haspin1000 (CDK9), 450 (Haspin)[3]
Compound B13 PI3Kγ0.5[9]
Compound 17 Pan-PIMNot specified (shows tumor growth inhibition)[8]
Decernotinib (JAK inhibitor)JAK2, JAK31 (JAK2), 5 (JAK3)[10]

II. Applications in Neurodegenerative Diseases

Substituted 7-azaindoles are being investigated as potential therapeutic agents for neurodegenerative disorders like Alzheimer's disease. Their mode of action in this context often involves the inhibition of protein aggregation or modulation of key signaling pathways.

A. Inhibitors of β-Amyloid Aggregation

The aggregation of amyloid-β (Aβ) peptides is a hallmark of Alzheimer's disease. Certain 7-azaindole derivatives have been shown to inhibit this process.[11][12]

Quantitative Data for Aβ Aggregation Inhibitors:

CompoundAssayInhibitionReference
3B7 ThT fibrillization assayIC50 ~25-50 µM[13]
3G7 ThT fibrillization assayIC50 ~25-50 µM[13]
B. GSK3β Inhibitors

Glycogen synthase kinase 3β (GSK3β) is another key target in neurodegenerative diseases. A series of 7-azaindazolyl-indolyl-maleimides have been developed as potent GSK3β inhibitors.[14]

III. Antimicrobial and Antiviral Applications

The 7-azaindole scaffold has also been incorporated into molecules with significant antimicrobial and antiviral activities.

A. Antibacterial Agents

Several studies have reported the synthesis and evaluation of 7-azaindole derivatives against various bacterial strains.[15]

B. Antiviral Agents

Derivatives of 7-azaindole have shown promise as antiviral agents, particularly against the influenza virus.[1] For instance, JNJ-63623872 is a potent influenza polymerase-B2 inhibitor.[16] More recently, 7-azaindole derivatives have been identified as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction.[17]

Quantitative Data for Antiviral Agents:

CompoundTargetEC50 (µM)Reference
ASM-7 SARS-CoV-2 pseudovirus entry0.45[17]
G7a SARS-CoV-2 pseudovirus entry9.08[17]

IV. Experimental Protocols

A. Synthesis Protocols

1. General Synthesis of Vemurafenib (a BRAF Inhibitor)

This protocol outlines a common synthetic route to Vemurafenib.[4][18][19]

  • Step 1: Suzuki Coupling. 5-bromo-7-azaindole is coupled with 4-chlorophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., K2CO3) in a suitable solvent system (e.g., dioxane/water) to yield 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine.[2]

  • Step 2: Iodination. The product from Step 1 is iodinated at the 3-position using an iodinating agent such as N-iodosuccinimide (NIS) to give 3-iodo-5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine.

  • Step 3: Sonogashira Coupling. The iodinated intermediate is then coupled with 2,4-difluorophenylacetylene using a palladium and copper catalyst system.

  • Step 4: Sulfonylation. The resulting alkyne is treated with a sulfonating agent, such as propane-1-sulfonyl chloride, in the presence of a base to install the final side chain, yielding Vemurafenib.

2. Synthesis of 2-Substituted 7-Azaindoles (Antiviral Agents)

This protocol describes a general method for synthesizing 2-substituted 7-azaindoles.[1]

  • Step 1: Sonogashira Coupling. 2-amino-3-iodo-5-fluoropyridine is coupled with a terminal alkyne (e.g., THP-protected propargyl alcohol) using a palladium catalyst.

  • Step 2: Cyclization. The resulting aminopyridine derivative is cyclized to form the 7-azaindole ring.

  • Step 3: Further Functionalization. The substituent at the 2-position can be further modified as needed. For example, a hydroxymethyl group can be introduced.

B. Biological Assay Protocols

1. BRAF V600E Kinase Inhibition Assay (Biochemical)

This assay determines the half-maximal inhibitory concentration (IC50) of a test compound against the isolated BRAF V600E enzyme.[4]

  • Materials: Recombinant human BRAF V600E enzyme, biotinylated MEK1 substrate, kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100), ATP, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Serially dilute the test compound in DMSO.

    • In a microplate, add the diluted compound, BRAF V600E enzyme, and MEK1 substrate in kinase assay buffer.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a suitable detection method, such as a luminescent assay.

    • Calculate the IC50 value from the dose-response curve.

2. Cell Proliferation Assay

This assay measures the effect of the test compound on the proliferation of cancer cells.[4]

  • Materials: BRAF V600E mutant (e.g., A375) and BRAF wild-type (e.g., C8161) cells, appropriate cell culture medium, 96-well plates, test compound, and a cell viability reagent (e.g., MTT or CellTiter-Glo®).

  • Procedure:

    • Seed cells into 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound.

    • Incubate for a specified period (e.g., 72 hours).

    • Add the cell viability reagent and measure the signal (absorbance or luminescence) according to the manufacturer's instructions.

    • Calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.

3. β-Amyloid Aggregation Inhibition Assay (Thioflavin T Assay)

This assay is used to screen for inhibitors of Aβ peptide aggregation.[13][20]

  • Materials: Synthetic Aβ42 peptide, Thioflavin T (ThT), assay buffer (e.g., PBS), test compound.

  • Procedure:

    • Dissolve Aβ42 peptide in a suitable solvent (e.g., HFIP) and then evaporate the solvent to form a peptide film.

    • Resuspend the peptide film in assay buffer to a final concentration (e.g., 20 µM).

    • Add varying concentrations of the test compound.

    • Incubate the mixture at 37°C with shaking for a specified time (e.g., 2.5 hours).

    • Add ThT to the samples and measure the fluorescence at 483 nm (excitation at 450 nm).

    • A decrease in fluorescence intensity compared to the control (no inhibitor) indicates inhibition of aggregation.

4. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.[21]

  • Materials: Bacterial strain, appropriate broth medium (e.g., Mueller-Hinton Broth), 96-well microtiter plates, test compound.

  • Procedure:

    • Prepare serial dilutions of the test compound in the broth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the bacteria.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

V. Visualizations

Signaling_Pathway cluster_MAPK MAPK Signaling Pathway RAS RAS-GTP BRAF BRAF V600E RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF Inhibition

Caption: Vemurafenib inhibits the MAPK signaling pathway.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., 5-bromo-7-azaindole) synthesis Multi-step Synthesis (e.g., Suzuki, Iodination, Sonogashira, Sulfonylation) start->synthesis compound Substituted 7-Azaindole Derivative synthesis->compound biochem Biochemical Assays (e.g., Kinase Inhibition) compound->biochem cell Cell-based Assays (e.g., Proliferation) biochem->cell invivo In Vivo Studies (e.g., Xenograft Models) cell->invivo

Caption: General workflow for the development of 7-azaindole inhibitors.

Conclusion

Substituted 7-azaindoles represent a highly versatile and valuable scaffold in medicinal chemistry. Their proven success as kinase inhibitors, exemplified by Vemurafenib, continues to inspire the development of new therapeutics for cancer. Furthermore, their emerging applications in neurodegenerative diseases and as antimicrobial and antiviral agents highlight the broad potential of this heterocyclic system. The detailed protocols and compiled data in this document are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel 7-azaindole-based therapeutic agents.

References

Development of Novel Phosphodiesterase-5 Inhibitors Utilizing a Repurposed Pyridopyrazinone Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Discovery

These application notes provide a comprehensive guide for researchers and scientists involved in the development of novel phosphodiesterase-5 (PDE5) inhibitors. This document focuses on the promising pyridopyrazinone scaffold, which has been successfully repurposed from its initial development as an anticancer agent to a potent inhibitor of PDE5. Detailed protocols for key in vitro and in silico experiments are provided, along with data presentation guidelines and visualizations of the relevant biological pathways and experimental workflows.

Introduction to the Pyridopyrazinone Scaffold for PDE5 Inhibition

Phosphodiesterase-5 (PDE5) is a key enzyme in the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway.[1][2] It specifically hydrolyzes cGMP, a second messenger that mediates smooth muscle relaxation and vasodilation.[1][2] Inhibition of PDE5 leads to elevated intracellular cGMP levels, making it an effective therapeutic strategy for conditions such as erectile dysfunction and pulmonary arterial hypertension.[2][3]

Recently, a series of compounds based on the pyridopyrazinone scaffold have demonstrated potent inhibitory activity against PDE5.[1] Originally investigated for their antiproliferative properties, these compounds have been repurposed and optimized, leading to the discovery of derivatives with nanomolar efficacy.[1] This highlights the potential of scaffold repurposing as a valuable strategy in drug discovery.[1]

Signaling Pathway and Mechanism of Action

The inhibitory action of pyridopyrazinone-based compounds on PDE5 potentiates the NO/cGMP signaling cascade. The following diagram illustrates this pathway and the role of PDE5 inhibition.

PDE5_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Space sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP Converts NO Nitric Oxide (NO) NO->sGC Activates GTP GTP PDE5 Phosphodiesterase-5 (PDE5) cGMP->PDE5 Hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG Activates 5_GMP 5'-GMP (inactive) PDE5->5_GMP Relaxation Smooth Muscle Relaxation PKG->Relaxation Pyridopyrazinone Pyridopyrazinone Inhibitor Pyridopyrazinone->PDE5 Inhibits

Caption: The NO/cGMP signaling pathway and the mechanism of PDE5 inhibition.

Quantitative Data Summary

The following tables summarize the in vitro potency of a series of pyridopyrazinone derivatives against PDE5. The data is adapted from a study by Rageh et al. (2022).[1]

Table 1: In Vitro PDE5 Inhibitory Activity of Selected Pyridopyrazinone Derivatives [1]

CompoundLinker TypeTerminal Phenyl SubstitutionIC50 (nM)[1]
9b Flexible4-OCH341.41
9c Flexible4-Cl35.26
9d Flexible4-NO228.79
11a Rigid (Oxadiazole)4-OCH325.18
11b Rigid (Oxadiazole)4-NO218.13

Table 2: Comparative IC50 Values of Known PDE5 Inhibitors

CompoundPDE5 IC50 (nM)
Sildenafil3.5 - 5.22[4]
Tadalafil1 - 5[4]
Vardenafil0.7[4]

Experimental Protocols

Protocol 1: In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP) assay to determine the in vitro potency (IC50) of novel pyridopyrazinone derivatives.

FP_Assay_Workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis prep_reagents Prepare Assay Buffer, PDE5 Enzyme, and Fluorescent Tracer add_enzyme Add PDE5 Enzyme prep_reagents->add_enzyme prep_compounds Serially Dilute Test Compounds add_compounds Add Compounds/Controls to Microplate prep_compounds->add_compounds add_compounds->add_enzyme incubate_1 Incubate at RT (15 min) add_enzyme->incubate_1 add_tracer Add Fluorescent Tracer incubate_1->add_tracer incubate_2 Incubate at RT (60 min) add_tracer->incubate_2 read_plate Read Fluorescence Polarization (mP) incubate_2->read_plate calculate Calculate % Inhibition and IC50 Value read_plate->calculate

Caption: Workflow for the in vitro PDE5 fluorescence polarization assay.

Materials:

  • Recombinant Human PDE5A1

  • Fluorescently labeled cGMP (e.g., FAM-cGMP)

  • PDE Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)[5]

  • Pyridopyrazinone test compounds

  • Known PDE5 inhibitor (e.g., Sildenafil) as a positive control

  • DMSO for compound dilution

  • 96-well or 384-well black microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the pyridopyrazinone test compounds and the positive control in DMSO.

    • Create a serial dilution of the compounds in assay buffer to achieve a range of final assay concentrations.

    • Dilute the PDE5 enzyme and the fluorescent tracer to their optimal working concentrations in assay buffer. These concentrations should be predetermined through titration experiments.[5]

  • Assay Setup:

    • Add the serially diluted test compounds or controls (DMSO for 100% activity, positive control for 0% activity) to the microplate wells.

    • Add the diluted PDE5 enzyme solution to all wells except for the "no enzyme" control wells.

    • Mix gently and incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.[5]

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding the diluted fluorescent tracer solution to all wells.

    • Mix gently and incubate the plate at room temperature for 60 minutes, protected from light, to allow the reaction to reach equilibrium.[5]

  • Data Acquisition:

    • Measure the fluorescence polarization (in millipolarization units, mP) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_blank) / (mP_control - mP_blank)) where:

      • mP_sample = mP value of the well with the test compound

      • mP_blank = mP value of the well with no enzyme

      • mP_control = mP value of the well with DMSO only

    • Plot the % inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Molecular Docking of Pyridopyrazinone Derivatives into the PDE5 Active Site

This protocol outlines the steps for performing molecular docking studies to predict the binding mode of pyridopyrazinone derivatives within the PDE5 active site using AutoDock Vina.

Docking_Workflow cluster_0 Preparation cluster_1 Grid Box Definition cluster_2 Docking Simulation cluster_3 Analysis prep_protein Prepare PDE5 Receptor (PDBQT file) define_grid Define Grid Box around Active Site prep_protein->define_grid prep_ligand Prepare Pyridopyrazinone Ligand (PDBQT file) run_vina Run AutoDock Vina prep_ligand->run_vina define_grid->run_vina analyze_results Analyze Docking Poses and Binding Affinities run_vina->analyze_results

Caption: Workflow for molecular docking using AutoDock Vina.

Software:

  • AutoDock Tools (ADT)

  • AutoDock Vina

  • Molecular visualization software (e.g., PyMOL, Chimera)

Procedure:

  • Protein and Ligand Preparation:

    • Obtain the crystal structure of PDE5 from the Protein Data Bank (PDB).

    • Using ADT, prepare the receptor by removing water molecules, adding polar hydrogens, and assigning Kollman charges. Save the prepared receptor as a PDBQT file.[6]

    • Draw the 2D structure of the pyridopyrazinone derivative and convert it to a 3D structure.

    • Prepare the ligand in ADT by detecting the rotatable bonds and save it as a PDBQT file.[6]

  • Grid Box Setup:

    • In ADT, define the search space (grid box) for docking. The grid box should encompass the entire active site of PDE5. The coordinates of the active site can be determined from the co-crystallized ligand in the PDB structure.[7]

  • Configuration File:

    • Create a configuration text file that specifies the paths to the receptor and ligand PDBQT files, the grid box coordinates and dimensions, and the output file name.

  • Running AutoDock Vina:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.[6]

    • Vina will perform the docking simulation and generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

  • Results Analysis:

    • Visualize the docking results using molecular visualization software.

    • Analyze the predicted binding poses of the pyridopyrazinone derivative within the PDE5 active site.

    • Examine the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the active site.

Protocol 3: Representative Synthesis of a Pyridopyrazinone Derivative

This protocol provides a general method for the synthesis of pyridopyrazinone derivatives, which can be adapted for the creation of a focused library for SAR studies.

General Reaction Scheme:

The synthesis typically involves a multi-step process, starting from commercially available materials to construct the core pyridopyrazinone scaffold, followed by functionalization to introduce various substituents. A key step often involves the condensation of a pyrazole-based intermediate with an appropriate aldehyde.

Example: Base-Catalyzed Synthesis of a Pyridopyrimidinone Derivative

This is a representative procedure and may require optimization for specific target molecules.

Materials:

  • 4-Cyano-5-aminopyrazole derivative

  • Substituted aldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol

Procedure:

  • Dissolve the 4-cyano-5-aminopyrazole derivative and the substituted aldehyde in ethanol.

  • Add a catalytic amount of NaOH to the reaction mixture.

  • Heat the mixture at 60°C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate the product by filtration.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure pyridopyrimidinone derivative.

Conclusion

The pyridopyrazinone scaffold represents a promising starting point for the development of novel, potent, and selective PDE5 inhibitors. The application notes and protocols provided herein offer a framework for researchers to synthesize, evaluate, and characterize new derivatives based on this scaffold. Through systematic exploration of the structure-activity relationships, it is anticipated that new clinical candidates with improved pharmacological profiles can be identified.

References

Synthetic Routes to Bioactive Kinase Inhibitors from 4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The compound 4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine, a derivative of 7-azaindole, is a pivotal starting material in the synthesis of a diverse range of bioactive molecules, particularly potent kinase inhibitors. The strategic placement of the chloro and fluoro substituents on the pyridine ring of the 7-azaindole scaffold provides versatile handles for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug candidates. The pyrrolo[2,3-b]pyridine core itself is a well-established "hinge-binding" motif, capable of forming crucial hydrogen bond interactions within the ATP-binding site of various protein kinases.

This document outlines a representative synthetic protocol for the preparation of a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), two receptor tyrosine kinases frequently implicated in cancer progression. The synthetic strategy employs a palladium-catalyzed Suzuki cross-coupling reaction to introduce a functionalized aryl moiety at the C4-position of the 7-azaindole core, a common and efficient method for constructing C-C bonds in heterocyclic chemistry. Subsequent functionalization of the pyrrole nitrogen further elaborates the scaffold to enhance biological activity and selectivity.

The target molecule, herein designated as Inhibitor-4A , is a hypothetical yet representative example of a bioactive compound that can be synthesized from the title starting material. The methodologies provided are based on established and reliable synthetic transformations in medicinal chemistry.

Experimental Protocols

Synthesis of a Bioactive EGFR/HER2 Kinase Inhibitor (Inhibitor-4A)

The synthesis of Inhibitor-4A from this compound is accomplished in a two-step sequence as illustrated in the workflow diagram below. The key transformations involve a Suzuki coupling followed by an N-alkylation.

Step 1: Suzuki Coupling to Synthesize 3-Fluoro-4-(4-(piperazin-1-yl)phenyl)-1H-pyrrolo[2,3-b]pyridine (Intermediate 1)

This step involves the palladium-catalyzed cross-coupling of this compound with tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate. The subsequent deprotection of the Boc group is performed in the same pot.

  • Materials:

    • This compound (1.0 eq)

    • tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate (1.2 eq)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

    • Sodium carbonate (Na₂CO₃) (3.0 eq)

    • 1,4-Dioxane

    • Water

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of this compound (1.0 g, 5.86 mmol) and tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate (2.73 g, 7.03 mmol) in a mixture of 1,4-dioxane (40 mL) and water (10 mL), add Na₂CO₃ (1.86 g, 17.58 mmol).

    • De-gas the mixture by bubbling argon through it for 15 minutes.

    • Add Pd(dppf)Cl₂ (0.21 g, 0.29 mmol) to the reaction mixture.

    • Heat the mixture to 90 °C and stir under an argon atmosphere for 12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and dilute with water (50 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Dissolve the crude residue in DCM (20 mL) and add TFA (5 mL). Stir at room temperature for 2 hours for Boc deprotection.

    • Neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.

    • Extract the product with DCM (3 x 30 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by silica gel column chromatography (DCM/Methanol gradient) to afford Intermediate 1 .

Step 2: N-Alkylation to Synthesize Inhibitor-4A

This final step involves the alkylation of the pyrrole nitrogen of Intermediate 1 with 2-(dimethylamino)ethyl chloride.

  • Materials:

    • 3-Fluoro-4-(4-(piperazin-1-yl)phenyl)-1H-pyrrolo[2,3-b]pyridine (Intermediate 1 ) (1.0 eq)

    • 2-(Dimethylamino)ethyl chloride hydrochloride (1.5 eq)

    • Potassium carbonate (K₂CO₃) (3.0 eq)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of Intermediate 1 (1.0 g, 3.23 mmol) in anhydrous DMF (20 mL), add K₂CO₃ (1.34 g, 9.69 mmol).

    • Add 2-(dimethylamino)ethyl chloride hydrochloride (0.70 g, 4.85 mmol) to the mixture.

    • Heat the reaction mixture to 60 °C and stir for 6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and pour it into water (100 mL).

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (DCM/Methanol with 1% triethylamine) to yield the final product, Inhibitor-4A .

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of Inhibitor-4A and its biological activity.

Table 1: Synthetic Route Summary for Inhibitor-4A

StepReactionStarting MaterialProductYield (%)
1Suzuki Coupling & DeprotectionThis compoundIntermediate 165
2N-AlkylationIntermediate 1Inhibitor-4A55
Overall Inhibitor-4A 36

Table 2: Biological Activity of Inhibitor-4A

Kinase TargetIC₅₀ (nM)
EGFR15
HER225
VEGFR2>1000
FGFR1>1000

Visualizations

Synthetic Workflow

G Synthetic Workflow for Inhibitor-4A A This compound B Suzuki Coupling A->B Pd(dppf)Cl₂, Na₂CO₃, Boronic Ester, Dioxane/H₂O C Intermediate 1 (3-Fluoro-4-(4-(piperazin-1-yl)phenyl)-1H-pyrrolo[2,3-b]pyridine) B->C TFA, DCM D N-Alkylation C->D 2-(Dimethylamino)ethyl chloride, K₂CO₃, DMF E Inhibitor-4A (Final Product) D->E

Caption: Synthetic Workflow for Inhibitor-4A

EGFR/HER2 Signaling Pathway

G EGFR/HER2 Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K HER2 HER2 HER2->RAS HER2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation, Survival AKT AKT PI3K->AKT AKT->Transcription Proliferation, Survival Inhibitor Inhibitor-4A Inhibitor->EGFR Inhibitor->HER2

Caption: EGFR/HER2 Signaling Pathway and Inhibition

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials for the synthesis of related 7-azaindole scaffolds include 7-azaindole (1H-pyrrolo[2,3-b]pyridine) or appropriately substituted pyridines. For the target molecule, a plausible starting material would be 3-fluoro-1H-pyrrolo[2,3-b]pyridine.

Q2: What are the general synthetic strategies to introduce the chloro and fluoro groups onto the 1H-pyrrolo[2,3-b]pyridine core?

A2: The synthesis of halogenated 7-azaindoles often involves a multi-step process. A common approach for chlorination is the N-oxidation of the pyridine ring followed by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). For fluorination, methods like the Balz-Schiemann reaction on an amino-substituted precursor or a lithium-halogen exchange followed by treatment with a fluorinating agent can be employed.[1][2]

Q3: How can I improve the regioselectivity of the chlorination at the C4 position?

A3: Achieving high regioselectivity for chlorination at the C4 position is a known challenge. One strategy to enhance selectivity is to first introduce a directing group or to perform an N-oxidation of the pyridine nitrogen. The subsequent reaction with a chlorinating agent like POCl₃ can favor substitution at the C4 position. The use of a catalyst such as diisopropylethylamine (DIPEA) during the chlorination of the N-oxide has been reported to increase the yield of 4-chloro-7-azaindole.[3]

Q4: What are the potential side reactions during the synthesis?

A4: Potential side reactions include the formation of other chloro-isomers (e.g., 6-chloro), polychlorination, or degradation of the pyrrolo[2,3-b]pyridine core under harsh reaction conditions. Over-oxidation during the N-oxide formation step can also lead to undesired byproducts. In reactions involving organometallic intermediates, such as lithium-halogen exchange, moisture and air sensitivity are critical concerns that can lead to quenching of the intermediate and reduced yields.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete N-oxidation Ensure the complete conversion of the starting 3-fluoro-1H-pyrrolo[2,3-b]pyridine to its N-oxide. Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, consider increasing the reaction time or the amount of oxidizing agent (e.g., hydrogen peroxide, m-CPBA).
Inefficient Chlorination Optimize the chlorination conditions. This includes the choice of chlorinating agent (POCl₃ is common), reaction temperature, and time. The addition of a base like DIPEA may improve the yield.[3] Ensure anhydrous conditions as moisture can decompose the chlorinating agent.
Poor Regioselectivity If a mixture of chloro-isomers is obtained, improving the directing effect of the N-oxide is crucial. Ensure the N-oxidation step is clean and complete. Purification by column chromatography may be necessary to isolate the desired 4-chloro isomer.
Degradation of Product The pyrrolo[2,3-b]pyridine core can be sensitive to strong acids or high temperatures. Use the minimum necessary temperature and reaction time for the chlorination step. Consider alternative, milder chlorinating agents if degradation is significant.
Loss during Work-up The product may have some solubility in the aqueous phase during extraction. Ensure proper pH adjustment and use an appropriate organic solvent for extraction. Back-extraction of the aqueous layer can help recover dissolved product.
Problem 2: Formation of Impurities
Possible Cause Suggested Solution
Starting material is impure. Ensure the purity of the starting 3-fluoro-1H-pyrrolo[2,3-b]pyridine using techniques like NMR, LC-MS, and melting point analysis. Purify the starting material if necessary.
Formation of polychlorinated byproducts. Use a stoichiometric amount of the chlorinating agent. Adding the chlorinating agent slowly and maintaining a controlled temperature can help minimize over-chlorination.
Presence of unreacted N-oxide. Ensure the chlorination reaction goes to completion by monitoring with TLC or LC-MS. If necessary, increase the reaction time or temperature slightly.
Hydrolysis of the chloro group. During work-up and purification, avoid prolonged exposure to water or protic solvents, which could lead to hydrolysis of the chloro group back to a hydroxyl group.

Experimental Protocols

The following are generalized experimental protocols based on the synthesis of structurally related compounds. These should be adapted and optimized for the specific synthesis of this compound.

Protocol 1: N-Oxidation of 3-fluoro-1H-pyrrolo[2,3-b]pyridine (Hypothetical)

  • Dissolve 3-fluoro-1H-pyrrolo[2,3-b]pyridine in a suitable solvent (e.g., acetic acid or an inert organic solvent).

  • Add an oxidizing agent, such as hydrogen peroxide (30% aq. solution) or meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at a controlled temperature (e.g., 0-10 °C).

  • Allow the reaction to stir at room temperature or slightly elevated temperature (e.g., 50-70 °C) for several hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the excess oxidizing agent (e.g., with sodium bisulfite solution).

  • Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-oxide.

Protocol 2: Chlorination of 3-fluoro-1H-pyrrolo[2,3-b]pyridine N-oxide (Hypothetical)

  • To the crude 3-fluoro-1H-pyrrolo[2,3-b]pyridine N-oxide, add phosphorus oxychloride (POCl₃), either neat or in a high-boiling inert solvent (e.g., toluene or 1,2-dichloroethane).

  • Add a catalyst, such as diisopropylethylamine (DIPEA), dropwise.[3]

  • Heat the reaction mixture to reflux (e.g., 90-110 °C) for several hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench the excess POCl₃ by pouring it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) to a pH of ~8-9.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Presentation

Table 1: Hypothetical Yields for the Synthesis of 4-Chloro-7-azaindole with and without a Catalyst.

Starting MaterialChlorinating AgentCatalystYield (%)Reference
7-azaindole N-oxidePOCl₃NoneModerateInferred from general procedures
7-azaindole N-oxidePOCl₃DIPEAup to 85.6[3]

Note: The yields presented are for the synthesis of 4-chloro-7-azaindole and are intended to illustrate the potential impact of a catalyst. Actual yields for this compound may vary.

Visualizations

experimental_workflow cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: Chlorination start 3-Fluoro-1H-pyrrolo[2,3-b]pyridine process1 Dissolve in Acetic Acid start->process1 process2 Add H2O2 process1->process2 process3 Heat and Stir process2->process3 product1 3-Fluoro-1H-pyrrolo[2,3-b]pyridine N-oxide process3->product1 process4 process4 product1->process4 Add POCl3 and DIPEA process5 process5 process4->process5 Reflux product2 This compound process5->product2 Work-up and Purification

Caption: A generalized two-step synthetic workflow for this compound.

troubleshooting_workflow cluster_investigation Investigation cluster_solutions Potential Solutions start Low Yield of Final Product check_step1 Check Purity of Starting Material start->check_step1 check_step2 Analyze N-Oxidation Step start->check_step2 check_step3 Evaluate Chlorination Conditions start->check_step3 check_step4 Assess Work-up Procedure start->check_step4 solution1 Purify Starting Material check_step1->solution1 solution2 Optimize Oxidizing Agent/Time check_step2->solution2 solution3 Add Catalyst (DIPEA) / Adjust Temperature check_step3->solution3 solution4 Modify Extraction/Purification check_step4->solution4

Caption: A troubleshooting guide for addressing low product yield.

References

Technical Support Center: Purification of 4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the purification of 4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine and its derivatives. These halogenated heterocyclic compounds, also known as 4-azaindoles, can present unique challenges during isolation and purification. [1][2]

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format to help you resolve common purification issues.

Question 1: My yield is very low after silica gel column chromatography. Where could my product have gone?

Answer: Low recovery after silica gel chromatography can stem from several factors. A systematic troubleshooting approach is recommended. [3]

  • Compound Instability on Silica: Pyrrolopyridine derivatives can sometimes be sensitive to the acidic nature of standard silica gel, leading to decomposition on the column. [4] * Test for Stability: Before running a large-scale column, spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If a new baseline spot appears or the main spot streaks, your compound may be unstable. [4] * Solution: Consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a basic modifier like triethylamine (e.g., 0.5-1% in the eluent). Alternatively, use a different stationary phase like alumina or Florisil. [4]

  • Irreversible Adsorption: Highly polar compounds or those with multiple hydrogen bond donors/acceptors can bind too strongly to the silica gel and fail to elute. The nitrogen atoms in the azaindole core can contribute to this behavior. [5][6] * Solution: Increase the polarity of your eluent. If you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol gradient. [7]If the compound still doesn't elute, reverse-phase chromatography might be a better option. [4]

  • Incorrect Eluent Polarity: You may have eluted the column with a solvent system that was not polar enough, leaving the product on the column. Or, the product may have eluted very quickly in the solvent front with nonpolar impurities. [4] * Solution: Carefully re-analyze your TLC fractions. Concentrate a few fractions in the range where you expected the compound to elute to see if it's present at a low concentration. [4]Always check the first and last fractions collected.

Question 2: I am struggling to separate my target compound from a closely-related impurity during column chromatography.

Answer: Co-elution is a common challenge when impurities have similar polarity to the desired product.

  • Optimize Your Solvent System: The key is to maximize the difference in retention factors (ΔRf) between your product and the impurity.

    • Solution: Systematically screen different solvent systems. A small change can sometimes make a big difference. For example, switching from ethyl acetate to diethyl ether (which has different hydrogen bonding characteristics) or adding a small percentage of a third solvent like methanol or dichloromethane can alter selectivity.

  • Representative Solvent System Screening Data:

    Solvent System (v/v) Product Rf Impurity Rf ΔRf Separation Quality
    70:30 Hexane:EtOAc 0.40 0.45 0.05 Poor
    80:20 Hexane:EtOAc 0.25 0.28 0.03 Very Poor
    95:5 DCM:MeOH 0.35 0.50 0.15 Good

    | 90:10 Toluene:Acetone | 0.30 | 0.38 | 0.08 | Moderate |

  • Improve Column Technique:

    • Dry Loading: If your compound has poor solubility in the eluent, it can lead to band broadening and poor separation. [4]Adsorbing your crude material onto a small amount of silica gel ("dry loading") and carefully adding it to the top of the column often results in sharper bands.

    • Column Dimensions: Use a longer, thinner column for difficult separations to increase the number of theoretical plates.

Question 3: My product "oils out" instead of forming crystals during recrystallization. How can I induce crystallization?

Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to rapid cooling or the presence of impurities. [8]

  • Slow Down Cooling: Rapid crystallization traps impurities. [8] * Solution: After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature, and then transfer it to an ice bath. Insulating the flask can help slow the cooling process. [8]

  • Use a Different Solvent System: The chosen solvent may not be ideal.

    • Solution 1 (Single Solvent): Try a solvent with a lower boiling point. If you used ethanol, try methanol. [8] * Solution 2 (Solvent/Anti-solvent): The solvent-antisolvent method can be very effective. [9][10]Dissolve your compound in a "good" solvent (e.g., DCM or THF) and then slowly add a "poor" solvent (an "anti-solvent" like hexane or pentane) dropwise at room temperature until the solution becomes persistently cloudy. Add a few drops of the good solvent to clarify, and then allow it to stand undisturbed.

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass can provide a surface for crystals to begin forming.

    • Seeding: If you have a small amount of pure crystalline material, add a tiny crystal ("seed crystal") to the cooled, supersaturated solution to initiate crystallization. [11]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for purifying this compound derivatives by flash chromatography?

A1: A good starting point is a gradient elution on silica gel. Begin with a nonpolar mobile phase like hexanes and gradually increase the polarity with ethyl acetate. For example, a gradient of 0% to 50% ethyl acetate in hexanes is a common starting point. For more polar derivatives, a dichloromethane (DCM) and methanol (MeOH) system (e.g., 0% to 10% MeOH in DCM) is often effective. [7]Always determine the optimal conditions first using thin-layer chromatography (TLC).

Q2: Can I use reverse-phase HPLC for purification?

A2: Yes, reverse-phase high-performance liquid chromatography (HPLC) is an excellent method for purifying polar heterocyclic compounds, especially for achieving high purity on the final material. [11]A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a small amount of an additive like formic acid (0.1%) or trifluoroacetic acid (0.1%) to improve peak shape.

Q3: How can I effectively remove residual high-boiling solvents like DMF or DMSO after purification?

A3: Removing residual high-boiling solvents is crucial.

  • Aqueous Washes: If your compound is soluble in a non-polar organic solvent (like EtOAc or DCM) and stable to water, perform multiple washes with water or brine in a separatory funnel. This will extract the majority of the DMF or DMSO into the aqueous layer.

  • Lyophilization (Freeze-Drying): If your compound is water-soluble, you can dissolve it in water (with a small amount of an organic co-solvent like acetonitrile or t-butanol if needed) and freeze-dry it. This is very effective at removing residual solvents.

  • Azeotropic Distillation: Co-evaporate the sample multiple times with a lower-boiling solvent like toluene or heptane on a rotary evaporator. The lower-boiling solvent forms an azeotrope with the residual solvent, facilitating its removal.

Q4: What are the best storage conditions for these compounds?

A4: Halogenated pyrrolopyridine derivatives should be stored in a cool, dark, and dry place. An inert atmosphere (nitrogen or argon) is recommended for long-term storage to prevent potential degradation from air or moisture, especially if the compound is intended for use in sensitive biological assays.

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Flash Column Chromatography
  • TLC Analysis: Identify a solvent system that provides an Rf value of approximately 0.3-0.4 for the target compound and gives good separation from impurities.

  • Column Packing: Select an appropriately sized column. Pack the column with silica gel using the chosen eluent (the nonpolar component, e.g., hexanes). Ensure there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent like DCM. Alternatively, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution: Begin eluting with the nonpolar solvent. Gradually increase the polarity of the eluent according to your TLC analysis (gradient elution).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

G cluster_prep Preparation cluster_run Execution cluster_iso Isolation TLC 1. TLC Analysis (Find Solvent System) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Dry or Wet Load) Pack->Load Elute 4. Elute with Solvent (Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor with TLC Collect->Monitor Monitor->Elute Adjust Gradient Combine 7. Combine Pure Fractions Monitor->Combine Evap 8. Evaporate Solvent (Rotovap) Combine->Evap Pure Purified Product Evap->Pure G start Crude Product Oils Out check_cooling Was cooling too fast? start->check_cooling slow_cooling Action: Re-dissolve, cool slowly in insulated bath check_cooling->slow_cooling Yes check_solvent Is solvent appropriate? check_cooling->check_solvent No success Crystals Form slow_cooling->success change_solvent Action: Try solvent with lower boiling point check_solvent->change_solvent Try Single antisolvent Action: Use Solvent/ Anti-solvent method check_solvent->antisolvent Try Mixed induce Action: Scratch flask or add seed crystal check_solvent->induce Solvent OK change_solvent->success antisolvent->success induce->success

References

common side reactions in the synthesis of substituted pyrrolo[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of substituted pyrrolo[2,3-b]pyridines, also known as 7-azaindoles. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues you may encounter.

Issue 1: Formation of Dimeric and Oligomeric Byproducts

Question: I am attempting to synthesize a substituted pyrrolo[2,3-b]pyridine, but I am observing significant amounts of high molecular weight impurities that appear to be dimers or oligomers of my starting materials or intermediates. How can I prevent this?

Answer:

The formation of dimeric and oligomeric byproducts is a common challenge in the synthesis of pyrrolo[2,3-b]pyridines, particularly when using methods like the Chichibabin synthesis which involve strongly basic conditions and reactive intermediates.

Primary Cause: Self-condensation of starting materials or intermediates. For example, in the Chichibabin synthesis, the deprotonated picoline starting material can act as a nucleophile and attack another molecule of the picoline, leading to dimerization.[1] Under certain conditions, this can proceed further to form trimers and other oligomers.[1]

Solutions:

  • Control of Reaction Temperature: Maintaining a low temperature is crucial. For instance, in the LDA-mediated condensation of 2-fluoro-3-picoline and benzonitrile, keeping the reaction at or below -40 °C is effective in minimizing dimerization.[1]

  • Order of Reagent Addition: The order in which you add your reagents can significantly impact the formation of side products. In some cases, adding the picoline to the LDA solution before the addition of the electrophile (e.g., benzonitrile) can favor the desired reaction pathway. However, inverse addition (adding the picoline to a pre-mixed solution of LDA and the electrophile) has also been shown to be effective in certain systems.[1]

  • Stoichiometry of Reagents: The amount of base used is critical. While a sufficient amount of base is needed to deprotonate the starting material, an excess can promote side reactions. In the Chichibabin synthesis of 2-phenyl-7-azaindole, using 2.1 equivalents of LDA has been found to be optimal, while using only 1.05 equivalents leads to inferior yields.[1]

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to the formation of more complex oligomers.[1] It is advisable to monitor the reaction progress by TLC or LC-MS and quench the reaction once the starting material is consumed.

Table 1: Effect of LDA Stoichiometry on the Yield of 2-phenyl-7-azaindole

Equivalents of LDAYield of 2-phenyl-7-azaindoleObservation
2.180-85%Optimal for minimizing side products.
1.0515-20%Insufficient base leads to poor conversion.

Data sourced from Ma, Y. et al. (2008).[1]

Experimental Protocol: Minimizing Dimerization in the Chichibabin Synthesis of 2-phenyl-7-azaindole

This protocol is adapted from the work of Ma, Y. et al. (2008).[1]

  • To a solution of diisopropylamine (2.1 equivalents) in anhydrous THF at -40 °C under an inert atmosphere, add n-butyllithium (2.1 equivalents) dropwise.

  • Stir the resulting LDA solution for 30 minutes at -40 °C.

  • Add a solution of 2-fluoro-3-picoline (1.0 equivalent) in anhydrous THF dropwise to the LDA solution, maintaining the temperature at -40 °C.

  • Stir the mixture for 1 hour at -40 °C.

  • Add benzonitrile (1.2 equivalents) dropwise, again maintaining the temperature at -40 °C.

  • Stir the reaction for an additional 2 hours at -40 °C.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization 1: Troubleshooting Dimerization

Dimerization_Troubleshooting cluster_solutions Corrective Actions start Dimer/Oligomer Formation Observed check_temp Check Reaction Temperature start->check_temp check_addition Review Reagent Addition Order check_temp->check_addition If temp is optimal lower_temp Lower Temperature (e.g., to -40°C) check_temp->lower_temp If temp is too high check_stoich Verify Reagent Stoichiometry check_addition->check_stoich If addition order is correct reverse_addition Try Inverse Addition check_addition->reverse_addition purification Purification Strategy check_stoich->purification If stoichiometry is correct optimize_base Optimize Base Equivalents (e.g., 2.1 eq. LDA) check_stoich->optimize_base If using excess base lower_temp->check_addition reverse_addition->check_stoich optimize_base->purification

Caption: Troubleshooting workflow for addressing dimerization.

Issue 2: Unwanted Halogenation

Question: During my synthesis, I am observing the formation of chlorinated or brominated byproducts on the pyrrolo[2,3-b]pyridine core, even though I am not intentionally performing a halogenation step. What is the cause and how can I avoid it?

Answer:

Unwanted halogenation can occur when certain reagents used in the synthesis can act as a source of halogens. This is particularly common when using reagents like phosphorus oxychloride (POCl₃) for cyclization or dehydration steps.

Primary Cause: The use of reagents that can also act as halogenating agents. For example, POCl₃ is often used in the Vilsmeier-Haack reaction to introduce a formyl group, but it can also lead to chlorination of the heterocyclic ring.

Solutions:

  • Control of Reaction Temperature and Time: Halogenation reactions are often kinetically controlled. Running the reaction at the lowest possible temperature and for the shortest time necessary for the desired transformation can help minimize the formation of halogenated byproducts.

  • Alternative Reagents: If possible, consider using alternative reagents that do not contain a halogen. For example, for dehydrations, other acidic anhydrides or milder dehydrating agents could be explored.

  • Protecting Groups: If the unwanted halogenation is occurring at a specific, reactive position on the ring, it may be possible to temporarily protect that position with a group that can be removed later in the synthetic sequence.

Visualization 2: Halogenation Side Reaction Pathway

Halogenation_Pathway start Pyrrolo[2,3-b]pyridine Precursor reagent POCl3 start->reagent Reaction with desired_product Desired Product (e.g., Cyclized Product) reagent->desired_product Desired Pathway (e.g., Dehydration) side_product Halogenated Byproduct reagent->side_product Side Reaction (e.g., Chlorination)

Caption: Competing pathways leading to desired product vs. halogenated byproduct.

Issue 3: N-Oxide Formation

Question: I am finding a byproduct in my reaction mixture that corresponds to the mass of my target molecule plus an oxygen atom. I suspect it is an N-oxide of the pyridine ring. How can I prevent its formation?

Answer:

The nitrogen atom of the pyridine ring in the pyrrolo[2,3-b]pyridine scaffold is susceptible to oxidation, leading to the formation of an N-oxide. This can occur in the presence of various oxidizing agents, sometimes even atmospheric oxygen under certain conditions, especially if the reaction involves oxidative steps or reagents that can generate peroxides.

Primary Cause: Presence of oxidizing agents in the reaction mixture. This can be intentional (if an oxidation step is part of the sequence) or unintentional (e.g., from peroxides in solvents or air oxidation).

Solutions:

  • Use of Degassed Solvents: If air oxidation is suspected, using solvents that have been thoroughly degassed (e.g., by sparging with nitrogen or argon) can help.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted oxidation from atmospheric oxygen.

  • Control of Oxidizing Agent Stoichiometry: If an oxidizing agent is required for a different transformation in the same molecule, careful control of its stoichiometry is essential to avoid over-oxidation of the pyridine nitrogen.

  • Reductive Workup: If N-oxide formation is unavoidable, it can often be reversed by a reductive workup. Treatment with a reducing agent such as PCl₃ or catalytic hydrogenation can deoxygenate the N-oxide back to the desired pyridine.

Visualization 3: N-Oxide Formation and Reversal

N_Oxide_Formation product Pyrrolo[2,3-b]pyridine n_oxide Pyrrolo[2,3-b]pyridine N-oxide product->n_oxide Oxidation n_oxide->product Reduction oxidant [O] oxidant->product reductant [H] reductant->n_oxide

Caption: Reversible formation of N-oxide from the parent heterocycle.

This technical support guide provides a starting point for troubleshooting common side reactions in the synthesis of substituted pyrrolo[2,3-b]pyridines. For more specific issues or for side reactions not covered here, consulting the primary literature for the specific synthetic route you are employing is highly recommended.

References

Technical Support Center: Palladium-Catalyzed Reactions with Halogenated Azaindoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions of halogenated azaindoles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cross-coupling reaction with a halogenated azaindole is resulting in a low yield. What are the common causes?

Low yields in these reactions can stem from several factors. The primary areas to investigate are catalyst deactivation, suboptimal reaction conditions, and the integrity of your reagents. Azaindoles, being nitrogen-rich heterocycles, are known to coordinate with the palladium catalyst, potentially leading to catalyst poisoning and the formation of inactive complexes.[1][2][3] Additionally, side reactions such as hydrodehalogenation (reduction of the C-X bond) and homocoupling of the starting materials can consume the reactants and reduce the yield of the desired product.[4][5][6][7]

Q2: I am observing the formation of palladium black in my reaction mixture. What does this indicate and how can I prevent it?

The precipitation of metallic palladium, known as palladium black, is a visual indicator of catalyst decomposition and aggregation. This is a common issue in palladium-catalyzed reactions and leads to a significant decrease in catalytic activity. It can be caused by high reaction temperatures, high catalyst concentrations, or an inappropriate ligand-to-metal ratio. The choice of ligand is crucial; sterically hindered and electron-rich phosphine ligands can stabilize the palladium center and prevent aggregation.[8] Using well-defined palladium precatalysts can also mitigate this issue by ensuring the controlled generation of the active catalytic species.

Q3: How does the position of the halogen on the azaindole ring affect the reactivity in cross-coupling reactions?

The reactivity of halogenated azaindoles is influenced by the electronic properties of the azaindole nucleus and the position of the halogen. The pyridine ring in azaindole is electron-deficient, which can affect the oxidative addition step of the catalytic cycle.[3] Generally, the order of reactivity for the halogens is I > Br > Cl. The position of the halogen also plays a role; for instance, in some cases, substitution at the 5-position of a 7-azaindole has been shown to be more facile than at other positions.[1]

Q4: What is the role of the base in these reactions, and how do I choose the right one?

The base plays a critical role in the catalytic cycle, typically in the transmetalation step (for Suzuki reactions) or in the deprotonation of the amine (for Buchwald-Hartwig amination). The choice of base can significantly impact the reaction outcome. Common bases include carbonates (e.g., Cs2CO3, K2CO3), phosphates (e.g., K3PO4), and alkoxides (e.g., NaOtBu). For reactions involving unprotected N-H azaindoles, strong bases like LiHMDS have been shown to be effective by deprotonating both the amine and the azaindole N-H, which can prevent side reactions.[1][9] However, the choice of base must be compatible with the functional groups present in the substrates.

Q5: Can I run these reactions with unprotected N-H azaindoles?

Yes, it is possible to perform palladium-catalyzed cross-coupling reactions on unprotected N-H azaindoles. However, this presents a challenge as the N-H group can compete with the halide for coordination to the palladium center, leading to catalyst inhibition or undesired N-arylation.[1][9] Successful strategies often involve the use of specific ligand systems (e.g., biarylphosphine ligands like RuPhos or BrettPhos) and strong bases like LiHMDS to deprotonate the N-H group in situ.[1][10] In some cases, N-protection may be necessary to achieve good yields, particularly in Sonogashira couplings.[11]

Troubleshooting Guides

Low Yield or No Reaction

If you are experiencing low to no yield, a systematic approach to troubleshooting is recommended. The following flowchart outlines a logical workflow to identify and resolve the issue.

Low_Yield_Troubleshooting Troubleshooting Flowchart for Low Yield Reactions start Low or No Yield check_reagents 1. Verify Reagent Quality & Purity - Azaindole, Coupling Partner, Solvent - Check for degradation start->check_reagents check_conditions 2. Review Reaction Conditions - Temperature, Time, Atmosphere - Ensure inert conditions (degas solvent) check_reagents->check_conditions Reagents OK success Improved Yield check_reagents->success Issue Found & Corrected optimize_catalyst 3. Optimize Catalyst System - Screen different Pd sources (Pd(OAc)2, precatalysts) - Screen ligands (e.g., XPhos, SPhos, RuPhos) check_conditions->optimize_catalyst Conditions Correct check_conditions->success Issue Found & Corrected optimize_base 4. Optimize Base - Screen different bases (e.g., Cs2CO3, K3PO4, LiHMDS) - Consider base strength and solubility optimize_catalyst->optimize_base No Improvement optimize_catalyst->success Improvement Seen side_reactions 5. Analyze for Side Reactions - Check for dehalogenation or homocoupling - Adjust stoichiometry or temperature optimize_base->side_reactions No Improvement optimize_base->success Improvement Seen side_reactions->success Problem Identified & Solved Reaction_Components Key Factors in Palladium-Catalyzed Azaindole Coupling cluster_success Factors for a Successful Reaction cluster_failure Common Pitfalls Leading to Failure Optimal Ligand Appropriate Ligand (e.g., bulky, electron-rich phosphines) Palladium Catalyst Palladium Catalyst Optimal Ligand->Palladium Catalyst stabilizes Correct Base Suitable Base (e.g., Cs2CO3, K3PO4, LiHMDS) Desired Product Desired Product Correct Base->Desired Product facilitates Inert Atmosphere Inert Atmosphere (N2 or Ar) Inert Atmosphere->Palladium Catalyst protects Anhydrous Solvent Anhydrous & Degassed Solvent Anhydrous Solvent->Desired Product enables Catalyst Poisoning Catalyst Poisoning (Azaindole coordination) Catalyst Poisoning->Palladium Catalyst deactivates Palladium Black Catalyst Decomposition (Formation of Pd Black) Palladium Black->Palladium Catalyst deactivates Side Reactions Side Reactions (Dehalogenation, Homocoupling) Side Reactions->Desired Product reduces yield of Oxygen Presence Presence of Oxygen (Oxidizes Pd(0) to inactive Pd(II)) Oxygen Presence->Palladium Catalyst deactivates Halogenated Azaindole Halogenated Azaindole Halogenated Azaindole->Desired Product Palladium Catalyst->Desired Product Coupling Partner Coupling Partner Coupling Partner->Desired Product

References

Technical Support Center: Overcoming Regioselectivity Issues in Functionalization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center dedicated to addressing challenges in the regioselective functionalization of organic molecules. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on controlling and troubleshooting regioselectivity in a variety of common and advanced chemical transformations.

Troubleshooting Guides

This section provides solutions to common problems encountered during functionalization reactions where regioselectivity is a critical factor.

C-H Functionalization

Question: My C-H activation reaction is yielding a mixture of regioisomers (ortho, meta, para). How can I improve selectivity for a specific isomer?

Answer:

Achieving high regioselectivity in C-H functionalization often requires a strategic approach. Here are several methods to control the position of functionalization:

  • Directing Groups (DGs): This is the most common strategy for achieving high regioselectivity, particularly for the ortho position. The DG coordinates to the metal catalyst, bringing it in close proximity to a specific C-H bond.[1][2] The choice of directing group is crucial and can be tuned to modulate reactivity. For meta-selective functionalization, specialized directing groups that create a macrocyclic pre-transition state are often necessary.[3][4]

  • Catalyst Control: The choice of metal catalyst and ligands can significantly influence regioselectivity. For instance, in the borylation of arenes, rhodium and ruthenium complexes often favor borylation of primary C-H bonds, while iridium complexes can provide high regioselectivity based on steric factors.[5][6][7]

  • Steric Hindrance: The steric environment around the target C-H bond can be exploited to direct functionalization. Bulky substituents on the substrate can block certain positions, favoring reaction at less hindered sites. This is a key principle in achieving high regioselectivity in reactions like the iridium-catalyzed borylation of arenes.[5][6][7]

  • Electronic Effects: The inherent electronic properties of the substrate can direct the regioselectivity of C-H functionalization. Electron-rich positions are generally more reactive towards electrophilic metal catalysts. However, this intrinsic reactivity can often be overridden by the use of a directing group.

Question: I want to functionalize a C-H bond at the meta position, but my directing group strategy is only yielding the ortho product. What can I do?

Answer:

Achieving meta-selectivity is a significant challenge because it requires bypassing the sterically and electronically favored ortho and para positions. Here are some strategies:

  • Utilize a meta-Directing Template: Specialized directing groups have been developed that are tethered to the substrate and position the catalyst at the meta position through a large ring-like transition state.[3][4][8] These templates are often designed to be removable.

  • Exploit Non-Covalent Interactions: Recent advances have utilized non-covalent interactions, such as hydrogen bonding or ionic pairing, between the substrate and a modified ligand to direct a catalyst to the meta position.

  • Leverage Substrate-Catalyst Steric Repulsion: In some systems, a bulky catalyst and a substrate with a coordinating group can create a sterically congested environment at the ortho position, forcing the catalyst to react at the more distant meta position.

Electrophilic Aromatic Substitution (EAS)

Question: My electrophilic aromatic substitution is producing a mixture of ortho and para isomers. How can I favor the para product?

Answer:

The formation of both ortho and para products is common when the directing group is an activator. To enhance para-selectivity:

  • Steric Hindrance: Increasing the steric bulk of either the directing group on the aromatic ring or the electrophile can disfavor substitution at the more sterically hindered ortho positions.

  • Shape-Selective Catalysts: Employing solid acid catalysts like zeolites can significantly enhance para-selectivity. The pore structure of the zeolite can sterically restrict the formation of the bulkier ortho-substituted transition state, thereby favoring the formation of the linear para isomer.[9]

  • Reaction Temperature: In some cases, the para isomer is the thermodynamically more stable product. Running the reaction at a higher temperature for a longer duration may increase the proportion of the para product, assuming the reaction is reversible. Conversely, lowering the temperature can sometimes favor the kinetically preferred product, which may also be the para isomer in certain reactions.

Question: My Friedel-Crafts acylation is giving poor yields and a mixture of isomers. What are the common causes and solutions?

Answer:

Poor yields and low regioselectivity in Friedel-Crafts acylation can stem from several factors:

  • Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) may be deactivated by moisture. Ensure all reagents and glassware are dry.

  • Substrate Deactivation: Friedel-Crafts reactions are generally not effective on strongly deactivated rings (e.g., nitrobenzene).

  • Choice of Lewis Acid: The strength of the Lewis acid can influence the outcome. A less reactive substrate may require a stronger Lewis acid. Conversely, a highly reactive substrate might benefit from a milder Lewis acid to minimize side reactions.

  • Solvent Effects: The choice of solvent can impact the activity of the Lewis acid and the solubility of the reactants.

Addition Reactions to Alkenes

Question: My hydroboration-oxidation of a sterically hindered alkene is slow and gives a mixture of regioisomers. How can I improve this?

Answer:

For sterically hindered alkenes, achieving high regioselectivity in hydroboration-oxidation requires careful selection of the borane reagent:

  • Use a Bulkier Borane Reagent: While borane (BH₃) is effective for simple alkenes, for more substituted or hindered alkenes, bulkier reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane are recommended. These reagents exhibit much higher regioselectivity for the anti-Markovnikov product due to increased steric hindrance, which directs the boron atom to the less hindered carbon of the double bond.[10][11]

  • Reaction Temperature: Hydroboration is typically carried out at low temperatures (e.g., 0 °C to room temperature). Running the reaction at a higher temperature might decrease selectivity.

  • Purity of Reagents: Ensure the borane reagent is of high purity and has not decomposed.

Question: How can I control the regioselectivity of a hydroamination reaction to obtain the anti-Markovnikov product?

Answer:

Achieving anti-Markovnikov hydroamination is a significant challenge as the Markovnikov product is often electronically favored. Here are some approaches:

  • Photoredox Catalysis: Metal-free, light-driven methods using an organic photocatalyst can achieve anti-Markovnikov hydroamination with complete regiocontrol.[2]

  • Hydrozirconation-Amination: A one-pot sequence involving hydrozirconation of the alkene followed by amination of the resulting alkylzirconium species provides exclusive anti-Markovnikov selectivity.[12]

  • Catalyst and Ligand Design: Specific transition metal catalysts, often with carefully designed ligands, can favor the formation of the anti-Markovnikov product by controlling the insertion of the alkene into the metal-hydride or metal-amine bond.

Ring Opening of Epoxides

Question: I am getting a mixture of products from the ring opening of my unsymmetrical epoxide. How do I control which carbon the nucleophile attacks?

Answer:

The regioselectivity of epoxide ring opening is highly dependent on the reaction conditions (acidic vs. basic/nucleophilic):

  • Basic or Nucleophilic Conditions: Under basic or neutral conditions with a strong nucleophile (e.g., Grignard reagents, alkoxides, amines), the reaction proceeds via an SN2 mechanism. The nucleophile will attack the less sterically hindered carbon of the epoxide.[13][14]

  • Acidic Conditions: In the presence of an acid catalyst, the epoxide oxygen is first protonated. This makes the epoxide a better electrophile and the ring opening proceeds with SN1-like character. The nucleophile will then attack the more substituted carbon, as this carbon can better stabilize the developing positive charge in the transition state.[15]

Therefore, to favor attack at the less substituted carbon, use basic or neutral conditions with a strong nucleophile. To favor attack at the more substituted carbon, use acidic conditions.

Frequently Asked Questions (FAQs)

C-H Functionalization

  • Q1: What is a directing group?

    • A1: A directing group is a functional group on a substrate that coordinates to a metal catalyst and directs the functionalization to a specific C-H bond, usually in the ortho position.[1][2]

  • Q2: Are directing groups always permanent?

    • A2: No, many directing groups are designed to be "removable" or "traceless," meaning they can be cleaved from the molecule after the C-H functionalization step.[1] Some can also be modified into other useful functional groups.

  • Q3: Can I achieve C-H functionalization without a directing group?

    • A3: Yes, regioselective C-H functionalization can be achieved without a directing group by exploiting the intrinsic electronic and steric properties of the substrate, or by using specific catalysts that have inherent regioselectivity. However, directing groups offer a more general and predictable way to control regioselectivity.

Electrophilic Aromatic Substitution

  • Q4: What determines if a substituent is ortho, para-directing or meta-directing?

    • A4: Electron-donating groups (EDGs) are typically ortho, para-directors because they enrich the electron density at these positions through resonance or inductive effects, stabilizing the carbocation intermediate formed during the reaction. Electron-withdrawing groups (EWGs) are generally meta-directors because they deactivate the ortho and para positions more than the meta position.[16][17][18]

  • Q5: Are all ortho, para-directors activating groups?

    • A5: No, halogens are an exception. They are deactivating overall due to their strong inductive electron withdrawal, but they are ortho, para-directing because their lone pairs can stabilize the carbocation intermediate through resonance.

Glycosylation

  • Q6: How do protecting groups influence regioselectivity in glycosylation?

    • A6: Protecting groups play a crucial role in controlling regioselectivity by blocking certain hydroxyl groups on the glycosyl acceptor, leaving only the desired hydroxyl group available for reaction. The steric and electronic properties of the protecting groups can also influence the reactivity of the remaining free hydroxyl groups. Temporary protection of certain diols, for instance with a boronic ester, can direct glycosylation to a specific position.[19][20][21][22]

Diels-Alder Reaction

  • Q7: How can I predict the regioselectivity of a Diels-Alder reaction between an unsymmetrical diene and an unsymmetrical dienophile?

    • A7: The regioselectivity is primarily governed by electronic effects. The most electron-rich carbon of the diene will preferentially bond to the most electron-deficient carbon of the dienophile. This can often be predicted by drawing the resonance structures of the diene and dienophile to identify the atoms with partial positive and negative charges.[23][24] The use of a Lewis acid catalyst can enhance this regioselectivity.[25]

Data Presentation

Table 1: Comparison of Regioselectivity in the Hydroboration-Oxidation of 1-Methylcyclohexene
Borane Reagent% Anti-Markovnikov Product% Markovnikov ProductReference
BH₃∙THF>99%<1%[26]
9-BBNNearly 100%~0%[11]
Table 2: Regioselectivity in the Nitration of Toluene with Different Catalysts
Catalyst / ConditionsOrtho-nitrotoluene (%)Meta-nitrotoluene (%)Para-nitrotoluene (%)Para:Ortho RatioReference
Mixed Acid (H₂SO₄/HNO₃)574390.68[9]
Hβ Zeolite180.52824.56[9]
Hβ Zeolite (optimized)--72.6-[8]

Note: Ratios can vary depending on specific reaction conditions.

Table 3: Regioselectivity of C-H Borylation of Substituted Arenes with an Iridium Catalyst
SubstrateMajor Product PositionRegioisomeric Ratio (Major:Other)Reference
1,3-Di-tert-butylbenzeneC5 (meta to both t-Bu)>99:1[5][6][7]
1-tert-Butyl-3,5-dimethylbenzeneC4 (between Me and t-Bu)>99:1[5][6][7]
AnisoleC4 (para)>95:5[5][6][7]
BenzonitrileC3 (meta)>95:5[5][6][7]

Experimental Protocols

Protocol 1: para-Selective Nitration of Toluene using Hβ Zeolite

This protocol describes a method for the selective nitration of toluene to favor the para-nitrotoluene isomer using a shape-selective zeolite catalyst.

Materials:

  • Toluene

  • Nitric acid (70%)

  • Acetic anhydride

  • Hβ Zeolite (calcined before use)

  • Dichloromethane (or other suitable solvent)

  • Anhydrous sodium sulfate

Procedure:

  • Catalyst Activation: Activate the Hβ zeolite by heating it at 500 °C for 4 hours under a stream of dry air. Cool to room temperature under a dry atmosphere.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the activated Hβ zeolite (e.g., 1 g per 10 mmol of toluene).

  • Add toluene (1.0 eq) and dichloromethane to the flask.

  • Nitrating Agent Preparation: In a separate flask, carefully prepare the nitrating agent by adding acetic anhydride to nitric acid at 0 °C.

  • Reaction: Slowly add the nitrating agent mixture to the stirring suspension of toluene and zeolite at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or GC.

  • Work-up: Upon completion, filter off the zeolite catalyst and wash it with dichloromethane.

  • Wash the organic filtrate with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the product mixture by GC or ¹H NMR to determine the regioisomeric ratio. A significant enhancement of the para-isomer is expected compared to the conventional mixed-acid nitration.

Protocol 2: ortho-Selective C-H Arylation of a Benzylamine Derivative using a Picolinamide Directing Group

This protocol outlines a general procedure for the palladium-catalyzed ortho-C-H arylation of a benzylamine derivative using a removable picolinamide directing group.

Materials:

  • N-(benzyl)picolinamide substrate

  • Aryl iodide

  • Pd(OAc)₂ (Palladium(II) acetate)

  • K₂CO₃ (Potassium carbonate)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the N-(benzyl)picolinamide substrate (1.0 eq), aryl iodide (1.2 eq), Pd(OAc)₂ (5-10 mol%), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the ortho-arylated product.

  • Directing Group Removal (if desired): The picolinamide directing group can be removed under acidic or basic hydrolysis conditions to yield the free amine.

Protocol 3: Regioselective Glycosylation of a Diol via Temporary Boronic Ester Protection

This protocol describes the regioselective glycosylation of the 5'-hydroxyl group of a ribonucleoside by temporarily protecting the 2',3'-diol with a boronic acid.[19][20][21][22]

Materials:

  • Ribonucleoside (e.g., adenosine)

  • Glycosyl donor (e.g., a thioglycoside)

  • Arylboronic acid (e.g., 4-(trifluoromethyl)phenylboronic acid)

  • p-Toluenesulfenyl chloride

  • Silver triflate (AgOTf)

  • Anhydrous pyridine

  • Anhydrous 1,4-dioxane

  • Anhydrous propionitrile

  • 4 Å Molecular sieves (powdered, activated)

Procedure:

  • Temporary Protection:

    • In a flask, dissolve the ribonucleoside (1.0 eq), glycosyl donor (1.5 eq), and arylboronic acid (1.5 eq) in anhydrous pyridine.

    • Remove the pyridine under reduced pressure and co-evaporate with anhydrous 1,4-dioxane three times to remove traces of water.

    • Dissolve the residue in anhydrous 1,4-dioxane and heat at reflux for 1 hour to form the boronic ester.

    • Remove the solvent under vacuum.

  • Glycosylation:

    • Dissolve the residue in anhydrous propionitrile and transfer it to a flask containing activated 4 Å molecular sieves.

    • Stir the mixture at room temperature for 30 minutes, then cool to -40 °C.

    • Add silver triflate (6.0 eq) followed by p-toluenesulfenyl chloride (3.0 eq) to the reaction mixture at -40 °C.

    • Stir the reaction at this temperature, monitoring its progress by TLC.

  • Work-up:

    • Quench the reaction with saturated aqueous sodium bicarbonate.

    • Dilute with chloroform and filter through Celite to remove insoluble materials.

    • Wash the filtrate with saturated aqueous sodium bicarbonate.

    • Dry the organic layer, concentrate, and purify by column chromatography to obtain the 5'-O-glycosylated product.

Visualizations

regioselectivity_EAS sub Substituted Aromatic Ring edg Electron Donating Group (EDG) sub->edg has ewg Electron Withdrawing Group (EWG) sub->ewg has ortho_para Ortho/Para Products edg->ortho_para directs to meta Meta Product ewg->meta directs to epoxide_opening_workflow start Unsymmetrical Epoxide condition Choose Reaction Conditions start->condition acidic Acidic Conditions (e.g., H₃O⁺) condition->acidic Sₙ1-like basic Basic/Nucleophilic Conditions (e.g., NaOMe) condition->basic Sₙ2 more_sub Attack at More Substituted Carbon acidic->more_sub less_sub Attack at Less Substituted Carbon basic->less_sub CH_functionalization_strategy start Goal: Regioselective C-H Functionalization position Desired Position? start->position ortho Ortho position->ortho meta Meta position->meta para Para position->para ortho_strat Use Directing Group (e.g., Pyridine, Amide) ortho->ortho_strat meta_strat Use Removable meta-Directing Template meta->meta_strat para_strat Steric Control or Substrate Electronics para->para_strat product Regioselective Product ortho_strat->product meta_strat->product para_strat->product

References

stability of 4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with 4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine. It provides frequently asked questions (FAQs) and troubleshooting advice regarding the compound's stability under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: Is there any available data on the stability of this compound at different pH values?

Q2: What are the potential stability concerns for this compound under acidic or basic conditions?

While specific data is lacking, the chemical structure of this compound, a substituted 7-azaindole, suggests potential for degradation under certain pH conditions. General knowledge of the reactivity of related heterocyclic compounds indicates that both the chloro and fluoro substituents, as well as the pyrrolo[2,3-b]pyridine core, could be susceptible to acid- or base-catalyzed reactions.

Potential degradation pathways may include:

  • Hydrolysis of the Chloro group: The chloro substituent on the pyridine ring may be susceptible to nucleophilic substitution by hydroxide ions under basic conditions, or by water under strongly acidic conditions, leading to the formation of a hydroxy derivative.

  • Reactivity of the Fluoro group: While generally more stable than other halogens, the fluoro group's reactivity can be influenced by the electronic properties of the heterocyclic ring system.

  • Degradation of the Pyrrolopyridine Core: The 7-azaindole ring system itself may be susceptible to degradation under harsh acidic or basic conditions.

Q3: How can I determine the stability of this compound in my experimental conditions?

Given the absence of specific stability data, it is highly recommended to perform an experimental stability study under your specific acidic or basic conditions. A general protocol for such a study is provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected side products observed in a reaction performed under acidic or basic conditions. The target compound, this compound, may be degrading under the reaction conditions.Perform a stability test of the starting material under the reaction conditions (without other reagents) to assess its stability. Analyze the reaction mixture for potential degradation products, such as the hydrolyzed hydroxy-derivative.
Low yield in a reaction involving this compound in an acidic or basic medium. Degradation of the starting material or product is a likely cause.Consider modifying the reaction conditions to use a milder pH, lower temperature, or shorter reaction time. If possible, explore alternative synthetic routes that avoid harsh acidic or basic conditions.
Inconsistent analytical results (e.g., HPLC, NMR) for samples stored in acidic or basic solutions. The compound may be slowly degrading in the storage solution.Prepare fresh solutions of the compound for analysis whenever possible. If storage is necessary, store solutions at low temperatures (e.g., -20°C or -80°C) and for the shortest possible duration. Evaluate the stability of the compound in the analytical solvent system.

Experimental Protocols

Protocol for Assessing the pH Stability of this compound

This protocol outlines a general procedure for determining the stability of this compound in aqueous solutions at different pH values.

Materials:

  • This compound

  • Stock solution of the compound in a suitable organic solvent (e.g., DMSO, acetonitrile)

  • Aqueous buffers of desired pH values (e.g., pH 2, 4, 7, 9, 12)

  • Incubator or water bath for temperature control

  • HPLC system with a suitable column and detector (e.g., UV-Vis or MS)

  • Quenching solution (e.g., a buffer to neutralize the sample)

Procedure:

  • Prepare Test Solutions:

    • Prepare a stock solution of this compound in an appropriate organic solvent at a known concentration (e.g., 10 mM).

    • In separate vials, add a small aliquot of the stock solution to each of the aqueous buffers to achieve the desired final concentration (e.g., 100 µM). The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the stability.

  • Incubation:

    • Incubate the test solutions at a constant temperature (e.g., room temperature or 37°C).

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Sample Quenching and Analysis:

    • Immediately quench the reaction by adding the aliquot to a vial containing a quenching solution to neutralize the pH and prevent further degradation.

    • Analyze the samples by a validated HPLC method to determine the remaining concentration of this compound.

  • Data Analysis:

    • Plot the percentage of the remaining compound against time for each pH value.

    • From this data, you can determine the degradation rate and half-life of the compound at each pH.

Quantitative Data Summary (Hypothetical Example)

The following table illustrates how to present the quantitative data obtained from the stability study.

pHTemperature (°C)Half-life (t½) in hoursDegradation Rate Constant (k) in h⁻¹
237> 48< 0.014
437> 48< 0.014
737> 48< 0.014
937240.029
123750.139

Note: This is hypothetical data and should be replaced with your experimental results.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Stock Solution (10 mM in DMSO) C Dilute Stock into Buffers (Final Conc. 100 µM) A->C B Prepare Buffer Solutions (pH 2, 4, 7, 9, 12) B->C D Incubate at Constant Temp. (e.g., 37°C) C->D E Withdraw Aliquots at Time Points (0, 1, 2, 4, 8, 24h) D->E F Quench Reaction (Neutralize pH) E->F G HPLC Analysis F->G H Determine % Remaining G->H I Plot % Remaining vs. Time H->I J Calculate Half-life (t½) and Degradation Rate (k) I->J

Caption: Experimental workflow for assessing the pH stability of this compound.

degradation_pathways cluster_acid Acidic Conditions (e.g., H₃O⁺) cluster_base Basic Conditions (e.g., OH⁻) A This compound B Potential Hydrolysis of Chloro Group (Formation of Hydroxy Derivative) A->B H₂O / H⁺ C Potential Ring Degradation A->C Strong Acid D Nucleophilic Substitution of Chloro Group (Formation of Hydroxy Derivative) A->D OH⁻ E Potential Ring Degradation A->E Strong Base

Caption: Potential degradation pathways for this compound under acidic and basic conditions.

References

scale-up challenges for the production of 4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine.

Troubleshooting Guide

Issue 1: Low Yield During Chlorination Step

Question: We are experiencing low yields during the chlorination of 3-fluoro-1H-pyrrolo[2,3-b]pyridine N-oxide to obtain this compound. What are the potential causes and solutions?

Answer:

Low yields in the chlorination of pyrrolo[2,3-b]pyridine N-oxides are a common issue during scale-up. Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

Potential Cause Recommended Action
Incomplete N-oxidation Ensure the preceding N-oxidation step has gone to completion. Use analytical techniques like HPLC or TLC to monitor the reaction. Residual starting material can lead to complex mixtures and lower the yield of the desired chlorinated product.
Suboptimal Chlorinating Agent While phosphorus oxychloride (POCl₃) is commonly used, its reactivity can be influenced by temperature and additives. Consider the addition of a catalyst such as diisopropylethylamine (DIPEA) to potentially increase the reaction rate and yield.[1]
Reaction Temperature The reaction temperature is critical. A temperature that is too low may lead to an incomplete reaction, while a temperature that is too high can cause decomposition and the formation of side products. Perform small-scale experiments to optimize the temperature profile. A gradual ramp-up to reflux may be beneficial.
Work-up Procedure The quenching and extraction process can significantly impact the isolated yield. Ensure the pH is carefully adjusted during the work-up to avoid degradation of the product.[1] The choice of extraction solvent should also be optimized for maximum product recovery.
Moisture Contamination The presence of water can decompose the chlorinating agent and lead to unwanted side reactions. Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol: Chlorination of 3-fluoro-1H-pyrrolo[2,3-b]pyridine N-oxide

This protocol is a general guideline and should be optimized for your specific scale and equipment.

  • Reaction Setup: Charge a clean, dry, inerted reactor with 3-fluoro-1H-pyrrolo[2,3-b]pyridine N-oxide (1.0 eq).

  • Solvent Addition: Add a suitable anhydrous solvent, such as dichloromethane (DCM) or 1,2-dimethoxyethane.

  • Addition of Chlorinating Agent: Slowly add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) to the reaction mixture at a controlled temperature (e.g., 0-10 °C).

  • Heating: After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by HPLC.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and slowly quench by adding it to a mixture of ice and a suitable base (e.g., sodium bicarbonate solution) to neutralize the excess POCl₃.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Issue 2: Poor Regioselectivity During Fluorination

Question: We are attempting to synthesize this compound by fluorinating a chloro-substituted precursor, but we are observing the formation of multiple fluoro-isomers. How can we improve the regioselectivity?

Answer:

Achieving high regioselectivity in the fluorination of heterocyclic systems can be challenging. The position of fluorination is influenced by the electronic properties of the starting material and the fluorinating agent used.

Potential Causes and Solutions:

Potential Cause Recommended Action
Choice of Fluorinating Agent The reactivity and selectivity of fluorinating agents vary. For electrophilic fluorination, reagents like Selectfluor™ (F-TEDA-BF₄) are commonly used. For nucleophilic fluorination, sources like potassium fluoride with a phase-transfer catalyst may be employed. The choice will depend on the specific precursor. Experiment with different fluorinating agents on a small scale to determine the optimal one for your substrate.
Directing Groups The presence of other substituents on the pyrrolo[2,3-b]pyridine ring can direct the position of fluorination. If possible, consider a synthetic route where a directing group is used to favor the formation of the desired isomer and is subsequently removed.
Reaction Conditions Temperature, solvent, and reaction time can all influence the regioselectivity. Lowering the reaction temperature may favor the thermodynamically more stable product. Solvent polarity can also play a role in stabilizing intermediates.
Isomer Separation If achieving perfect regioselectivity is not possible, focus on developing a robust purification method to separate the desired isomer. Techniques like preparative HPLC or simulated moving bed (SMB) chromatography may be necessary at scale.

Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when scaling up the production of this compound?

A1: The primary safety concerns during scale-up include:

  • Handling of Corrosive and Toxic Reagents: Reagents like phosphorus oxychloride are highly corrosive and toxic. Ensure proper personal protective equipment (PPE) is used, and all transfers are conducted in a well-ventilated area, preferably in a closed system.

  • Exothermic Reactions: Both N-oxidation and chlorination steps can be exothermic. It is crucial to have adequate cooling capacity and to control the rate of reagent addition to prevent thermal runaway. A reaction calorimetry study is recommended before scaling up to understand the thermal profile of the reactions.

  • Thermal Stability of Intermediates: Halogenated and nitrated heterocyclic compounds can be thermally unstable.[2] It is important to assess the thermal stability of all intermediates and the final product using techniques like Differential Scanning Calorimetry (DSC) to determine the maximum safe operating temperature.

Q2: What are the common impurities encountered in the synthesis of this compound?

A2: Common impurities may include:

  • Isomeric Byproducts: Formation of other chloro- or fluoro-isomers depending on the synthetic route.

  • Over-halogenated Products: Introduction of more than one chlorine or fluorine atom.

  • Hydrolysis Products: Reaction of the chlorinated intermediate with water to form the corresponding hydroxy compound.

  • Residual Starting Materials and Reagents: Unreacted precursors and leftover reagents.

  • Solvent Adducts: Formation of adducts with the solvents used in the reaction or purification.

A thorough impurity profile should be established using techniques like LC-MS and NMR.

Q3: What are the recommended analytical methods for monitoring the reaction progress and ensuring the quality of the final product?

A3: A combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): For monitoring reaction progress, determining purity, and quantifying impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identifying the mass of the product and any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): For structural elucidation and confirmation of the final product and intermediates. ¹⁹F NMR is particularly important for fluorinated compounds.

  • Gas Chromatography (GC): For analyzing residual solvents.

  • Differential Scanning Calorimetry (DSC): To assess thermal stability.

Visualizations

Experimental Workflow: Synthesis of this compound

G General Synthetic Workflow cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Halogenation cluster_2 Step 3: Purification cluster_3 Step 4: Quality Control A 1H-pyrrolo[2,3-b]pyridine B N-Oxide Intermediate A->B Oxidizing Agent (e.g., m-CPBA) C Halogenated Intermediates B->C Chlorination & Fluorination D Crude Product C->D Work-up E Purified this compound D->E Chromatography/Recrystallization F Final Product E->F Analytical Testing (HPLC, NMR, etc.)

Caption: A generalized workflow for the synthesis of this compound.

Logical Relationship: Troubleshooting Low Yield in Chlorination

G Troubleshooting Low Yield in Chlorination cluster_causes Potential Causes cluster_solutions Corrective Actions A Low Yield of Chlorinated Product B Incomplete N-Oxidation A->B C Suboptimal Reagents/Conditions A->C D Inefficient Work-up A->D E Moisture Contamination A->E F Verify N-Oxide Purity (HPLC) B->F G Optimize Temperature & Catalyst C->G H Refine Quenching & Extraction D->H I Ensure Anhydrous Conditions E->I

Caption: A logical diagram for troubleshooting low yields in the chlorination step.

References

Technical Support Center: Managing Impurities in Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals. Below, you will find practical advice for managing impurities during the synthesis and purification of chemical compounds, particularly in the context of pharmaceutical development.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of impurities in a synthesis reaction?

Impurities can originate from various stages of the manufacturing process and storage.[1][2][3][4] Common sources include:

  • Starting Materials and Reagents: Impurities present in the initial raw materials or reagents can be carried through the synthesis.[1][2][3]

  • Intermediates: Unreacted intermediates from a previous step can contaminate the final product.[1]

  • Byproducts: Unwanted side reactions can generate byproducts that are structurally similar to the target compound.[1][2]

  • Degradation Products: The active pharmaceutical ingredient (API) can degrade over time due to exposure to light, heat, moisture, or air.[1][5]

  • Catalysts and Reagents: Residual catalysts, ligands, or reagents that are not completely removed during purification.[1][3]

  • Solvents: Residual solvents used during the synthesis or purification process can remain in the final product.[6]

  • Environmental Contamination: Contamination from the manufacturing environment or equipment can introduce impurities.[1]

Q2: What are the regulatory guidelines for impurities in new drug substances?

The International Council for Harmonisation (ICH) provides key guidelines for the control of impurities.[7][8] The primary guidelines are:

  • ICH Q3A(R2): Impurities in New Drug Substances. This guideline focuses on organic and inorganic impurities.[7][8]

  • ICH Q3B(R2): Impurities in New Drug Products. This addresses impurities in the final formulated product.[7]

  • ICH Q3C(R9): Guideline for Residual Solvents. This guideline classifies solvents by their toxicity and sets acceptable limits.[7][9][10]

  • ICH Q3D(R2): Guideline for Elemental Impurities. This provides a risk-based approach to control elemental impurities.[11][12]

  • ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities. This guideline addresses impurities that have the potential to be mutagenic.

Q3: What are the thresholds for reporting, identifying, and qualifying impurities under ICH Q3A?

The thresholds for action are based on the maximum daily dose of the drug substance.[8][13][14][15]

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg/day TDI, whichever is lower0.15% or 1.0 mg/day TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%
* Total Daily Intake

Q4: How are residual solvents classified according to ICH Q3C?

ICH Q3C classifies residual solvents into three classes based on their toxicity.[16]

ClassDescriptionExamples
Class 1 Solvents to be avoided. Known human carcinogens, strongly suspected human carcinogens, and environmental hazards.Benzene, Carbon tetrachloride, 1,2-Dichloroethane
Class 2 Solvents to be limited. Nongenotoxic animal carcinogens or possible causative agents of other irreversible toxicity such as neurotoxicity or teratogenicity.Acetonitrile, Chloroform, Methanol, Toluene
Class 3 Solvents with low toxic potential.Acetic acid, Acetone, Ethanol, Ethyl acetate

Q5: What are the classes of elemental impurities according to ICH Q3D?

ICH Q3D classifies elemental impurities into three classes based on their toxicity and likelihood of occurrence in the drug product.[12]

ClassDescriptionElements
Class 1 Human toxicants that have limited or no use in the manufacture of pharmaceuticals.As, Cd, Hg, Pb
Class 2A Have a relatively high probability of occurrence in the drug product and thus require risk assessment across all potential sources.Co, Ni, V
Class 2B Have a reduced probability of occurrence in the drug product related to their low abundance and high PDEs.Ag, Au, Ir, Os, Pd, Pt, Rh, Ru, Se, Tl
Class 3 Have relatively low toxicity by the oral route of administration but may require consideration for other routes.Ba, Cr, Cu, Li, Mo, Sb, Sn

Troubleshooting Guides

Crystallization & Recrystallization

Problem: Crystals do not form upon cooling.

Possible Causes & Solutions:

  • Too much solvent was added: This is a common issue where the solution is not saturated enough for crystallization to occur.[2]

    • Solution: Reduce the volume of the solvent by gentle heating or using a rotary evaporator and then allow the solution to cool again.[2]

  • The solution is supersaturated: The solution may need a nucleation site to initiate crystal growth.[2]

    • Solutions:

      • Scratch the inner surface of the flask with a glass rod at the meniscus. This can create microscopic scratches that provide nucleation sites.[2]

      • Add a seed crystal of the pure compound, if available.[2]

      • Cool the solution in an ice bath to further decrease the solubility of the compound.[17]

  • The compound has "oiled out": The compound has separated as a liquid rather than a solid. This often happens if the melting point of the solid is lower than the boiling point of the solvent or if there are significant impurities.[2]

    • Solution: Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[2]

Problem: The recrystallized product is not pure.

Possible Causes & Solutions:

  • Crystallization occurred too rapidly: Rapid cooling can trap impurities within the crystal lattice.[18][19]

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.

  • Insoluble impurities were not removed: If there were impurities that did not dissolve in the hot solvent, they should have been removed.

    • Solution: Re-dissolve the crystals in the minimum amount of hot solvent and perform a hot gravity filtration to remove any insoluble material before allowing the solution to cool and recrystallize.[17]

  • The crystals were not washed properly: Impurities can remain on the surface of the crystals.

    • Solution: After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.[17]

G

Column Chromatography

Problem: Poor separation of compounds.

Possible Causes & Solutions:

  • Incorrect mobile phase polarity: The eluent may be too polar, causing all compounds to elute quickly, or not polar enough, resulting in compounds remaining on the column.

    • Solution: Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand to find a mobile phase that gives good separation and an Rf value of approximately 0.2-0.4 for the target compound.[20]

  • Column overloading: Too much sample was loaded onto the column.[20]

    • Solution: Use a larger column or reduce the amount of sample loaded. A general guideline is a silica gel to crude sample weight ratio of at least 30:1.[20]

  • Improperly packed column: Channels or cracks in the stationary phase lead to uneven solvent flow.[20]

    • Solution: Ensure the column is packed uniformly as a slurry and never let the top of the silica run dry.

  • Sample loading technique: Loading the sample in too large a volume of solvent can cause band broadening.[20]

    • Solution: Dissolve the sample in a minimal amount of the mobile phase or a less polar solvent and carefully apply it to the top of the column. For samples with poor solubility, consider dry loading.[21]

Problem: The compound is not eluting from the column.

Possible Causes & Solutions:

  • The mobile phase is not polar enough: The eluent does not have sufficient strength to move the compound down the column.

    • Solution: Gradually increase the polarity of the mobile phase.

  • The compound decomposed on the silica gel: Some compounds are unstable on the acidic surface of silica gel.[22]

    • Solution: Test the stability of your compound on a TLC plate first. If it is unstable, consider using a different stationary phase like neutral alumina or deactivated silica gel.[20][22]

G

HPLC Analysis

Problem: Unexpected or "ghost" peaks in the chromatogram.

Possible Causes & Solutions:

  • Contaminated mobile phase or solvents: Impurities in the solvents can appear as peaks.[23]

    • Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Filter all buffers.[1][23]

  • Carryover from a previous injection: Residual sample from a previous run is injected.[23][24]

    • Solution: Implement a robust needle wash protocol in the autosampler, potentially with a stronger solvent. Run blank injections to confirm the system is clean.[23]

  • System contamination: Buildup of contaminants in the injector, pump, or detector.[1]

    • Solution: Regularly flush the entire HPLC system with a strong solvent.

  • Late eluting peaks from a previous run: A compound from a previous injection may have a very long retention time and appear in a subsequent chromatogram.[24]

    • Solution: Extend the run time to ensure all components have eluted. Incorporate a high-organic wash at the end of the gradient to flush the column.[24]

Problem: Poor peak shape (tailing, fronting, or split peaks).

Possible Causes & Solutions:

  • Column overloading: Injecting too much sample can lead to peak fronting.[23]

    • Solution: Reduce the injection volume or dilute the sample.[23]

  • Secondary interactions with the stationary phase: For basic compounds, interactions with residual silanols on the silica-based column can cause peak tailing.

    • Solution: Use a mobile phase with a lower pH to protonate the silanols, add a competing base to the mobile phase, or use a column with end-capping or a different stationary phase.

  • Mismatch between sample solvent and mobile phase: Dissolving the sample in a much stronger solvent than the initial mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

  • Column degradation: A void at the head of the column can cause split peaks.

    • Solution: Replace the column. Using a guard column can help extend the life of the analytical column.

Experimental Protocols

Protocol 1: Recrystallization for Purification of a Solid Compound

This protocol outlines the general steps for purifying a solid organic compound using single-solvent recrystallization.

Materials:

  • Impure solid compound

  • Recrystallization solvent

  • Erlenmeyer flasks (2)

  • Heating source (hot plate or steam bath)

  • Watch glass

  • Filter paper

  • Buchner funnel and filter flask

  • Vacuum source

  • Ice bath

Procedure:

  • Solvent Selection: Choose a solvent in which the compound of interest is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be insoluble in the hot solvent or highly soluble at room temperature.[25][26]

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent, just enough to cover the solid. Heat the mixture to the boiling point of the solvent while stirring or swirling.[25][27] Add more hot solvent dropwise until the solid is completely dissolved.[28]

  • Hot Filtration (if necessary): If there are insoluble impurities or if decolorizing carbon was used, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.[17][28]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of larger, purer crystals.[28] Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.[17]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel and filter flask.[25][27]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[17]

  • Drying: Allow the crystals to dry on the filter paper by continuing to draw air through the funnel. The crystals can then be transferred to a watch glass to air dry completely or dried in a vacuum oven.[27]

Protocol 2: Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general procedure for developing a stability-indicating HPLC method for impurity profiling.

Materials:

  • HPLC system with a UV or PDA detector

  • Analytical column (e.g., C18)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers and additives (e.g., formic acid, ammonium acetate)

  • Sample of the API or drug product

  • Volumetric flasks and pipettes

Procedure:

  • Gather Information: Collect information about the analyte's physicochemical properties, such as its structure, pKa, and solubility. This will aid in the initial selection of the column and mobile phase.[29]

  • Initial Method Development:

    • Dissolve the sample in a suitable diluent (e.g., 50:50 water:acetonitrile).[3][29]

    • Select a common reversed-phase column (e.g., C18, 150 x 4.6 mm, 5 µm).

    • Perform a scouting gradient run to get an initial profile of the impurities. A typical broad gradient could be 5% to 95% acetonitrile in water (with 0.1% formic acid) over 20-30 minutes.[3]

  • Method Optimization:

    • The goal is to achieve baseline separation of the main peak from all impurity peaks.

    • Mobile Phase: Adjust the organic modifier (acetonitrile vs. methanol), the pH of the aqueous phase (if the analytes are ionizable), and the buffer type and concentration to fine-tune the selectivity.[29]

    • Gradient: Optimize the gradient slope and duration to improve the resolution between closely eluting peaks.

    • Temperature: Varying the column temperature can also affect selectivity.

  • Forced Degradation Study: To ensure the method is stability-indicating, subject the sample to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. The HPLC method should be able to separate the API from all degradation products.

  • Method Validation: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines, which includes assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

References

Technical Support Center: Alternative Catalysts for Cross-Coupling Reactions of 4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you overcome common challenges in cross-coupling reactions and identify suitable alternative catalysts.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound challenging?

A1: The primary challenges stem from two main factors:

  • Catalyst Poisoning: The pyridine nitrogen in the 7-azaindole core can coordinate to the palladium catalyst, leading to deactivation and low yields. This is a common issue with nitrogen-containing heterocycles.[1][2]

  • Low Reactivity of the C-Cl Bond: The carbon-chlorine bond is less reactive than corresponding carbon-bromine or carbon-iodine bonds, making the initial oxidative addition step of the catalytic cycle more difficult. This often necessitates more active and specialized catalyst systems.[1][2]

Q2: I am observing low to no yield in my Suzuki-Miyaura coupling. What are the likely causes and how can I troubleshoot this?

A2: Low yields in Suzuki-Miyaura couplings of this substrate are often due to catalyst inhibition or poor reactivity. Here’s a troubleshooting workflow:

  • Switch to a more active catalyst system: Standard catalysts like Pd(PPh₃)₄ may be ineffective. Consider using palladium precatalysts with bulky, electron-rich phosphine ligands such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands.[1][2]

  • Increase the reaction temperature: Higher temperatures (80-120 °C) can help overcome the energy barrier of the C-Cl bond activation. Microwave irradiation can also be beneficial.[1]

  • Screen different bases: The choice of base is critical. Strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[1][2]

  • Ensure an inert atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Thoroughly degas your solvents and maintain a positive pressure of an inert gas like argon or nitrogen throughout the reaction.[1]

Q3: My Buchwald-Hartwig amination is not proceeding as expected. What are some common pitfalls?

A3: Besides catalyst poisoning, common issues include:

  • Suboptimal Ligand Choice: The ligand must be sterically bulky enough to prevent pyridine coordination and stabilize the palladium catalyst.

  • Incorrect Base Selection: A base that is too weak may not facilitate the deprotonation of the amine-palladium complex effectively. Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often required.[3]

  • Reagent Purity: Ensure your amine, solvent, and base are pure and dry, as water and other impurities can interfere with the reaction.

Q4: I am seeing significant side products in my Sonogashira coupling. How can I minimize them?

A4: The most common side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne (Glaser coupling). To minimize this:

  • Maintain a strict inert atmosphere: Oxygen promotes homocoupling.

  • Use freshly distilled and degassed solvents and amines.

  • Consider copper-free conditions: While traditional Sonogashira reactions use a copper(I) co-catalyst, copper-free protocols can reduce homocoupling. These often require specific ligands to facilitate the catalytic cycle.

Q5: Are there any general recommendations for choosing a starting catalyst for screening?

A5: For challenging substrates like this compound, it is advisable to start with a more robust catalyst system rather than traditional ones. A good starting point would be a palladium precatalyst (e.g., a G2 or G3 precatalyst) paired with a Buchwald biarylphosphine ligand like SPhos or XPhos. These have shown success with similar electron-deficient, heterocyclic chlorides.[4][5]

Troubleshooting Guides

Suzuki-Miyaura Coupling: Troubleshooting Low Yields
Symptom Possible Cause Recommended Action
No or minimal product formation Inactive catalyst system for C-Cl bond activation.Switch to a palladium precatalyst with a bulky, electron-rich ligand (e.g., SPhos, XPhos, or an NHC ligand).[1][2]
Insufficient reaction temperature.Increase the temperature to 80-120 °C. Consider using a higher-boiling solvent like dioxane or toluene.[1]
Reaction starts but stalls Catalyst decomposition or poisoning.Ensure a thoroughly inert atmosphere. Use a ligand that better stabilizes the palladium center. Consider a lower reaction temperature with a longer reaction time.
Reagent insolubility.Choose a solvent system where all components are soluble at the reaction temperature.
Formation of significant byproducts Protodeboronation of the boronic acid.Use anhydrous solvents. Consider using a boronic ester (e.g., pinacol ester) which can be more stable.[2]
Homocoupling of the boronic acid.Ensure the reaction is completely free of oxygen. Use a Pd(0) source directly or a precatalyst that efficiently generates the active species.[2]
Buchwald-Hartwig Amination: Common Issues and Solutions
Symptom Possible Cause Recommended Action
Low conversion Catalyst poisoning by pyridine nitrogen.Use a sterically hindered ligand (e.g., Xantphos, RuPhos) to shield the palladium center.[3]
Weak base.Switch to a stronger base like NaOtBu or LiHMDS.[3]
N-H of the pyrrole is interfering.Consider protecting the pyrrole nitrogen (e.g., with a SEM or Boc group), although successful couplings with the unprotected form have been reported.[6]
Dehalogenation of starting material β-hydride elimination from the amido-palladium intermediate.This is less common with aryl substrates but can occur. Using a more sterically hindered ligand can sometimes suppress this side reaction.
Formation of palladium black Catalyst decomposition.Lower the reaction temperature and extend the reaction time. Ensure the ligand-to-palladium ratio is optimal.

Experimental Protocols and Data

The following protocols are based on successful cross-coupling reactions of structurally similar compounds, such as 4-halo-7-azaindoles. Optimization will likely be required for this compound.

Suzuki-Miyaura Coupling: Representative Protocol

This protocol is adapted from the coupling of chloroindoles and azaindoles.[4]

  • Reactants:

    • This compound (1.0 mmol)

    • Arylboronic acid (1.5 mmol)

    • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Catalyst System:

    • XPhos Pd G2 precatalyst (1.0-1.5 mol%)

  • Solvent:

    • 1,4-Dioxane (4 mL) and Water (1 mL)

  • Procedure:

    • To an oven-dried reaction vessel, add the this compound, arylboronic acid, and K₃PO₄.

    • Evacuate and backfill the vessel with argon or nitrogen three times.

    • Add the XPhos Pd G2 precatalyst under the inert atmosphere.

    • Add the degassed dioxane and water via syringe.

    • Heat the reaction mixture to 60-100 °C and stir for 5-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Chloro-heterocycles

CatalystLigandBaseSolventTemperature (°C)Yield (%)Notes
Pd₂(dba)₃FcPPh₂K₃PO₄Dioxane/H₂O10074For 2,6-dichloropyridine with an alkyl boronic ester.[7]
XPhos Pd G2XPhosK₃PO₄Dioxane/H₂O6091-99For various chloroindoles and azaindoles.[4]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100HighGeneral conditions for heteroaryl chlorides.
Buchwald-Hartwig Amination: Representative Protocol

This protocol is based on the amination of unprotected 4-chloroazaindole.[3]

  • Reactants:

    • This compound (0.5 mmol)

    • Amine (0.6 mmol)

    • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.2 mmol, 1 M in THF)

  • Catalyst System:

    • RuPhos (1 mol%) and RuPhos Pd G3 precatalyst (1 mol%)

  • Solvent:

    • Tetrahydrofuran (THF)

  • Procedure:

    • To an oven-dried reaction vessel, add the this compound, RuPhos, and RuPhos Pd G3 precatalyst.

    • Evacuate and backfill with argon.

    • Add THF, followed by the amine.

    • Add the LiHMDS solution dropwise at room temperature.

    • Heat the reaction to 65 °C and stir for 30 minutes to 2 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction carefully with saturated aqueous ammonium chloride.

    • Extract with an organic solvent, wash with brine, dry, and concentrate.

    • Purify by column chromatography.

Table 2: Catalyst Systems for Buchwald-Hartwig Amination of 4-Halo-7-azaindoles

Catalyst PrecursorLigandBaseSolventTemperature (°C)Yield (%)Notes
RuPhos Pd G3RuPhosLiHMDSTHF6594For unprotected 4-chloroazaindole with N-methylpiperazine.[3]
Pd₂(dba)₃XantphosCs₂CO₃Dioxane10088-94For N-protected 4-bromo-7-azaindoles with various amines.[6]
Pd(OAc)₂XantphosCs₂CO₃Dioxane10085-95For N-protected 4-bromo-7-azaindoles with amides.[6]
Sonogashira Coupling: Representative Protocol

This protocol is adapted from the coupling of a 6-bromo-3-fluoropicolinonitrile.[8]

  • Reactants:

    • This compound (1.1 equiv)

    • Terminal alkyne (1.0 equiv)

  • Catalyst System:

    • Pd(PPh₃)₄ (0.15 equiv)

    • Copper(I) iodide (CuI) (0.3 equiv)

  • Solvent/Base:

    • THF and Triethylamine (Et₃N) (2:1 ratio)

  • Procedure:

    • To a reaction vessel, add the this compound, Pd(PPh₃)₄, and CuI.

    • Add a degassed mixture of THF and Et₃N.

    • Degas the mixture for 5 minutes.

    • Add the terminal alkyne dropwise.

    • Stir at room temperature for 16 hours, monitoring by TLC or LC-MS.

    • Upon completion, filter the reaction mixture and concentrate the filtrate.

    • Purify the crude product by column chromatography.

Table 3: Catalyst Systems for Sonogashira Coupling of Halo-pyridines/azaindoles

CatalystCo-catalystBaseSolventTemperature (°C)Yield (%)Notes
Pd(PPh₃)₄CuIEt₃NTHFRoom Temp.85-93For 6-bromo-3-fluoropicolinonitrile.[8]
Fe(acac)₃CuIKOtBuNMP130HighFor 2-arylamino-3-iodopyridines (iron-catalyzed).[9]
PdCl₂(PPh₃)₂CuIEt₃NDMFRoom Temp. - 60GoodGeneral conditions for halopyridines in azaindole synthesis.
Heck Reaction: General Considerations
  • Catalyst System: A palladium(II) acetate/tri(o-tolyl)phosphine or a palladacycle catalyst with a bulky phosphine ligand (e.g., di-1-adamantyl-n-butylphosphine) is often required for aryl chlorides.[10]

  • Base: A hindered amine base like triethylamine or an inorganic base such as potassium carbonate is typically used.

  • Solvent: High-boiling polar aprotic solvents like DMF or dioxane are common.

  • Temperature: Elevated temperatures (100-140 °C) are generally necessary.

Table 4: Potential Catalyst Systems for Heck Reaction of Aryl Chlorides

CatalystLigandBaseSolventTemperature (°C)Notes
Pd(OAc)₂P(o-tolyl)₃Et₃NDMF100-140Classic conditions for Heck reactions.
Pd₂(dba)₃Di-1-adamantyl-n-butylphosphineK₃PO₄Dioxane120Effective for deactivated aryl chlorides.[10]
Palladacycle-NaOAcDMF120Herrmann-Beller catalyst is often used.

Visualizations

Troubleshooting_Suzuki_Coupling start Low or No Yield in Suzuki Coupling catalyst Is the catalyst system active enough for C-Cl activation? start->catalyst temp Is the reaction temperature sufficient? catalyst->temp No solution_catalyst Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading. catalyst->solution_catalyst Yes base Is the base effective? temp->base No solution_temp Increase temperature to 80-120 °C. Consider microwave irradiation. temp->solution_temp Yes inert Is the system properly degassed? base->inert No solution_base Screen strong, non-nucleophilic bases (K3PO4, Cs2CO3). base->solution_base Yes solution_inert Thoroughly degas solvents. Maintain inert atmosphere. inert->solution_inert No Catalyst_Selection_Pyridine substrate Substrate: this compound challenge1 Challenge 1: Pyridine Coordination (Catalyst Poisoning) substrate->challenge1 challenge2 Challenge 2: Low Reactivity of C-Cl Bond substrate->challenge2 solution1 Solution: Use Sterically Bulky Ligands challenge1->solution1 solution2 Solution: Use Electron-Rich Ligands challenge2->solution2 ligand_class1 Buchwald Biaryl Phosphines (e.g., SPhos, XPhos, RuPhos) solution1->ligand_class1 ligand_class2 N-Heterocyclic Carbenes (NHCs) (e.g., IPr, SIMes) solution1->ligand_class2 ligand_class3 Other Bulky Ligands (e.g., Xantphos) solution1->ligand_class3 solution2->ligand_class1 solution2->ligand_class2

References

Validation & Comparative

Comparative Reactivity Analysis: 4-Chloro- vs. 4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the reactivity of two key halogenated 7-azaindole building blocks in palladium-catalyzed cross-coupling reactions.

The strategic functionalization of the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a cornerstone of modern medicinal chemistry, yielding a multitude of compounds with significant therapeutic potential. Within this class of heterocycles, 4-halo-3-fluoro derivatives serve as versatile intermediates for the introduction of diverse substituents at the C4-position through cross-coupling reactions. This guide provides a comparative analysis of the reactivity of 4-chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine and its 4-bromo counterpart in two of the most widely utilized palladium-catalyzed transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This analysis is supported by available experimental data to inform synthetic strategy and reaction optimization.

General Reactivity Trends: C-Br vs. C-Cl Bonds

In palladium-catalyzed cross-coupling reactions, the reactivity of the aryl halide is a critical factor. The carbon-halogen bond strength decreases in the order C-Cl > C-Br > C-I. Consequently, oxidative addition to the palladium(0) catalyst, the initial and often rate-determining step of the catalytic cycle, is generally more facile for aryl bromides than for aryl chlorides. This translates to milder reaction conditions and often higher yields for bromo-substituted substrates compared to their chloro-analogues. The following sections will explore this trend with specific examples for the title compounds.

Suzuki-Miyaura Coupling

It is widely established that aryl bromides are more reactive than aryl chlorides in Suzuki-Miyaura couplings. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the oxidative addition step. While specific data for the 4-chloro-3-fluoro-7-azaindole is scarce, a study on the related 6-chloro-3-iodo-7-azaindole scaffold demonstrated that Suzuki-Miyaura coupling can be selectively achieved at the more reactive C-I position, leaving the C-Cl bond intact. This highlights the lower reactivity of the chloro-substituent.

For the 4-bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine, successful Suzuki-Miyaura couplings are expected under standard conditions, employing a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a suitable solvent system like dioxane/water or toluene/ethanol.

Table 1: Expected Reactivity in Suzuki-Miyaura Coupling

FeatureThis compound4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine
Relative Reactivity LowerHigher
Typical Conditions More forcing conditions may be required (higher temperature, stronger base, more active catalyst/ligand system).Standard Suzuki-Miyaura conditions are generally effective.
Potential Side Reactions Slower reaction rates may lead to decomposition or side reactions at elevated temperatures.Generally cleaner reactions with higher yields under optimized conditions.

Experimental Workflow for a Typical Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine Aryl Halide, Boronic Acid, Base, and Solvent in a Reaction Vessel degas Degas the Mixture (e.g., Ar bubbling) start->degas add_cat Add Palladium Catalyst and Ligand degas->add_cat heat Heat to Desired Temperature add_cat->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor quench Quench Reaction (e.g., add water) monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds. In this reaction, the difference in reactivity between the chloro and bromo substituents is often more pronounced.

For 4-bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine , a detailed study by Mona et al. (2012) on N-protected 4-bromo-7-azaindoles provides a wealth of quantitative data. The study demonstrates that a variety of primary and secondary amines, as well as phenols, can be successfully coupled with the 4-bromo-7-azaindole scaffold in good to excellent yields.

In contrast, the amination of This compound is expected to be more challenging. While specific data for this exact compound is limited, reports on the amination of 4-chloro-7-azaindole indicate that more specialized and reactive catalyst systems, such as those employing bulky biarylphosphine ligands (e.g., RuPhos), are often necessary to achieve reasonable yields. For instance, the amination of 4-chloro-7-azaindole with N-benzylmethylamine using a RuPhos-based precatalyst reportedly gave a yield of 33%. This suggests that the chloro-analog is significantly less reactive than its bromo counterpart under similar conditions.

Table 2: Comparative Data for Buchwald-Hartwig Amination

Amine/Phenol4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Yield (%)¹4-Chloro-1H-pyrrolo[2,3-b]pyridine Yield (%)²
Benzylamine92Data not available
Aniline90Data not available
Morpholine91Data not available
N-BenzylmethylamineData not available33³
Phenol85Data not available
4-Methoxyphenol88Data not available

¹Data from Mona, N. et al. Beilstein J. Org. Chem.2012 , 8, 2004-2012. Reactions were performed on N-phenylsulfonyl protected 4-bromo-7-azaindole. ²Data for the chloro-compound is limited. ³Yield reported for the amination of 4-chloro-7-azaindole with N-benzylmethylamine using a RuPhos precatalyst.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination of N-Protected 4-Bromo-7-azaindole (adapted from Mona et al., 2012):

A mixture of the N-protected 4-bromo-7-azaindole (1.0 mmol), the amine or phenol (1.2 mmol), Pd₂(dba)₃ (0.05 mmol), Xantphos (0.1 mmol), and Cs₂CO₃ (1.5 mmol) in anhydrous dioxane (5 mL) is heated in a sealed tube at 100-110 °C until the starting material is consumed (as monitored by TLC). The reaction mixture is then cooled to room temperature, diluted with ethyl acetate, and filtered through Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition + Ar-X L-Pd(II)(Ar)X L-Pd(II)(Ar)X Oxidative\nAddition->L-Pd(II)(Ar)X Amine\nCoordination Amine Coordination L-Pd(II)(Ar)X->Amine\nCoordination + HNR'R'' [L-Pd(II)(Ar)(HNR'R'')]X [L-Pd(II)(Ar)(HNR'R'')]X Amine\nCoordination->[L-Pd(II)(Ar)(HNR'R'')]X Deprotonation Deprotonation [L-Pd(II)(Ar)(HNR'R'')]X->Deprotonation + Base L-Pd(II)(Ar)(NR'R'') L-Pd(II)(Ar)(NR'R'') Deprotonation->L-Pd(II)(Ar)(NR'R'') Reductive\nElimination Reductive Elimination L-Pd(II)(Ar)(NR'R'')->Reductive\nElimination Reductive\nElimination->Pd(0)L2 + Ar-NR'R''

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion and Recommendations

The comparative analysis, based on established chemical principles and available literature data, clearly indicates that 4-bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine is the more reactive substrate in both Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions compared to its 4-chloro analog.

  • For Suzuki-Miyaura couplings , the bromo-derivative is expected to react under milder conditions and provide higher yields. While the chloro-derivative can be utilized, it will likely require more forcing conditions and the use of highly active catalyst systems.

  • In Buchwald-Hartwig aminations , the superior reactivity of the bromo-compound is well-documented, with a broad scope of amines and phenols yielding coupled products in high yields. The chloro-analog exhibits significantly lower reactivity, necessitating the use of specialized, and often more expensive, catalyst systems to achieve synthetically useful yields.

For researchers and drug development professionals, the choice between these two building blocks will depend on a variety of factors including cost, availability, and the desired reaction conditions. However, for initial synthetic route development and achieving higher efficiency in cross-coupling reactions, 4-bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine is the recommended starting material. If the use of the chloro-analog is unavoidable, significant optimization of reaction conditions, particularly the catalyst and ligand system, should be anticipated.

A Comparative Guide to Catalyst Efficacy in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for constructing carbon-carbon bonds.[1] The choice of catalyst is paramount, directly influencing reaction yield, substrate scope, functional group tolerance, and overall efficiency. This guide provides a comparative analysis of common catalyst systems, supported by experimental data, to aid in the selection of the optimal catalyst for your synthesis needs.

The Catalytic Landscape: Key Players in Suzuki Coupling

The efficacy of a Suzuki coupling reaction hinges on the catalyst, which is typically a palladium or nickel complex.[2][3] These catalysts are often formed in situ from a metal precursor and a supporting ligand, or used as well-defined "precatalysts." The two dominant families of ligands that have revolutionized this field are bulky, electron-rich phosphines and N-Heterocyclic Carbenes (NHCs).[1]

  • Phosphine Ligands: Developed by groups like Buchwald and Fu, dialkylbiaryl phosphines (e.g., SPhos, XPhos) are renowned for their ability to facilitate the coupling of challenging substrates, including sterically hindered and electron-poor or -rich aryl chlorides.[1] Their bulk and electron-donating nature promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[1][2]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong sigma-donating ligands that form highly stable and active palladium complexes.[1][4] The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are a prime example, offering high stability and efficiency.[1]

  • Nickel Catalysts: As a more earth-abundant and economical alternative to palladium, nickel catalysts have gained significant attention.[3][5] They have shown remarkable efficiency for coupling challenging substrates like aryl ethers, esters, and other phenol derivatives that are often difficult to activate with palladium catalysts.[3][5]

  • Heterogeneous Catalysts: These catalysts, such as palladium on carbon (Pd/C) or palladium nanoparticles immobilized on a solid support, offer the significant advantage of easy separation from the reaction mixture, enabling catalyst recycling and minimizing product contamination.[6][7][8] However, they can sometimes exhibit lower activity, requiring higher temperatures or catalyst loadings compared to their homogeneous counterparts.[6][9]

Performance Comparison of Palladium Catalysts

To objectively compare catalyst performance, a benchmark reaction—the coupling of 4-chlorotoluene with phenylboronic acid—is often used.[6] The data below, compiled from various sources, summarizes the performance of several common palladium catalyst systems in this reaction.

Catalyst SystemCatalyst Loading (mol%)SolventBaseTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)
Pd(OAc)₂ / SPhos0.0005Toluene/H₂OK₃PO₄1002>99198,00099,000
Pd₂(dba)₃ / XPhos0.0025MeOH/THFK₃PO₄RT12~9538,0003,167
[Pd(IPr)(allyl)Cl]0.00125MeOH/THFK₃PO₄RT12~8568,0005,667
Palladacycle10⁻⁹AnisoleK₂CO₃1205>995 x 10⁹1 x 10⁹
Pd/C (3%)3WaterK₃PO₄1000.1710033194
TON (Turnover Number) = moles of product / moles of catalyst. A higher TON indicates greater catalyst longevity.[6]
TOF (Turnover Frequency) = TON / time. A higher TOF indicates a faster reaction.[6]
Data is representative and compiled from multiple sources for comparison.[6]

Key Observations:

  • Homogeneous catalysts with advanced ligands (SPhos, XPhos) and palladacycles demonstrate exceptional performance, achieving high yields and TON/TOF values even at very low catalyst loadings.[6]

  • Palladacycles are particularly noteworthy for their extremely high efficiency, making them attractive for industrial applications where catalyst cost is a major factor.[2][6]

  • The heterogeneous Pd/C catalyst , while effective and easily recyclable, requires a significantly higher catalyst loading and exhibits much lower TON and TOF values in this comparison.[6]

Visualizing the Suzuki-Miyaura Reaction

Catalytic Cycle

The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura coupling involves a three-step cycle: oxidative addition, transmetalation, and reductive elimination. The Pd(0) catalyst is regenerated at the end of the cycle.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (R¹-X) pd0->oxidative_addition Aryl Halide (R¹-X) pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation (R²-B(OR)₂ + Base) pd_complex->transmetalation Boronic Acid/Ester + Base trans_complex R¹-Pd(II)L₂-R² transmetalation->trans_complex reductive_elimination Reductive Elimination trans_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Product (R¹-R²) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst Screening Workflow

A systematic approach is crucial for identifying the optimal catalyst and reaction conditions for a specific substrate pair. High-throughput experimentation (HTE) is often employed for this purpose.

Workflow Catalyst Screening Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Weigh Substrates (Aryl Halide & Boronic Acid) B Prepare Stock Solutions in Degassed Solvents A->B D Dispense Substrate & Base Solutions into Vials under Inert Gas B->D C Pre-weigh Catalysts & Bases in 24-well Reaction Block C->D E Seal Reaction Block D->E F Heat & Stir on Hotplate (e.g., 60-100 °C, 12-24h) E->F G Cool Block & Quench Reactions F->G H Prepare Samples for Analysis (Dilution, Add Internal Standard) G->H I Analyze by LC-MS / GC-MS / TLC to Determine Yield/Conversion H->I J Identify Optimal Conditions I->J

Caption: A general workflow for screening Suzuki coupling catalysts.

Experimental Protocols

Below is a generalized experimental protocol for evaluating the efficiency of a catalyst in a Suzuki-Miyaura cross-coupling reaction. This protocol can be adapted for catalyst screening.

General Procedure for Catalyst Screening

This protocol is based on procedures for high-throughput screening.[10][11]

1. Preparation (in a glovebox or under inert atmosphere):

  • Substrate Stock Solution: In a vial, weigh the aryl halide (e.g., 1.0 mmol) and the arylboronic acid (e.g., 1.2 mmol). Add a degassed solvent (e.g., 1,4-dioxane, 10 mL) to create a stock solution.

  • Reaction Setup: Use a 24-well reaction block containing pre-weighed catalysts (e.g., 0.01 mmol, 1 mol%) and bases (e.g., K₃PO₄, 2.0 mmol) in each vial.

  • Ensure all solvents are properly degassed by sparging with an inert gas (Argon or Nitrogen) for at least 10 minutes.[12]

2. Reaction Execution:

  • To each vial in the reaction block, add a specific volume of the substrate stock solution (e.g., 1 mL).

  • Seal the reaction block securely.

  • Place the block on a pre-heated stirrer hotplate and stir at a constant temperature (e.g., 80-100 °C) for a set period (e.g., 12-24 hours).[12]

3. Work-up and Analysis:

  • After the reaction time, allow the block to cool to room temperature.

  • Unseal the block and add a quench solution (e.g., water or saturated NH₄Cl solution) to each vial.

  • Add an internal standard for quantitative analysis.

  • Extract the organic components with a suitable solvent (e.g., ethyl acetate).

  • Analyze the organic layer by GC-MS or LC-MS to determine the product yield and identify any byproducts.

Example Protocol: Ligand-Free Suzuki Coupling

This procedure is adapted for a simple, ligand-free system.[13]

  • To a flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.005 mmol, 0.5 mol%), and a suitable base (e.g., K₂CO₃, 2.0 mmol).

  • Add the solvent (e.g., Water or an aqueous ethanol mixture, 3 mL).[13][14]

  • Stir the mixture vigorously at the desired temperature (room temperature to 100 °C) until the starting material is consumed (monitored by TLC).

  • Upon completion, cool the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[13]

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Bioactive Chalcone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer performance of four prominent chalcone derivatives: Xanthohumol, Cardamonin, Licochalcone A, and Butein. Chalcones, precursors to flavonoids, are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] The information presented herein, including quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of key signaling pathways and workflows, is intended to serve as a valuable resource for professionals engaged in the discovery and development of novel therapeutic agents.

Data Presentation: A Comparative Analysis of Anti-Cancer Activity

The following tables summarize the in vitro and in vivo anti-cancer activities of the selected chalcone derivatives, providing a quantitative basis for comparison.

Table 1: In Vitro Anti-Cancer Activity of Chalcone Derivatives (IC50 values in µM)

CompoundCancer TypeCell LineIC50 (µM)Exposure Time (h)Reference
Xanthohumol Colon CancerHCT-153.624[3]
Colon Cancer40-164.124[4]
Colon Cancer40-162.672[4]
GlioblastomaA-17212.3 ± 6.472[5]
MelanomaSK-MEL-315.4 ± 7.972[5]
Breast Cancer (TNBC)MDA-MB-2316.724[4]
Cardamonin Ovarian CancerSKOV332.8424[6]
Ovarian CancerSKOV38.1048[6]
Breast Cancer (TNBC)MDA-MB-23152.88524[7][8]
Breast Cancer (TNBC)MDA-MB-23133.98148[7][8]
Lung CancerA54919.43 ± 0.33Not Specified[9]
Hepatocellular CarcinomaHepG217.1 ± 0.59272[10]
Licochalcone A Ovarian CancerSKOV319.2224[11]
Colon CancerSW4807Not Specified[2][11]
Colon CancerSW6208.8Not Specified[2][11]
Prostate CancerPC-323.35Not Specified[12]
Cervical CancerHeLa10-50 (induces autophagy)Not Specified[2]
Butein Oral Squamous Cell CarcinomaCAL274.36148[13]
Oral Squamous Cell CarcinomaSCC93.45848[13]
Breast CancerMDA-MB-231Decreases viabilityNot Specified[14]
Lung CancerA549Decreases viabilityNot Specified[14]

Table 2: In Vivo Anti-Cancer Efficacy of Chalcone Derivatives

CompoundCancer ModelAnimal ModelDosage and AdministrationKey FindingsReference
Xanthohumol Pancreatic Cancer (BxPC-3 xenograft)Nude mice10 mg/kg, i.p., weekly for 5 weeksSignificant inhibition of tumor growth from day 21.[11]
Xanthohumol Oral Squamous Cell Carcinoma (CAL27 xenograft)Nude miceNot specifiedTumor volume < 200 mm³ vs. ~600 mm³ in vehicle control.[6][15]
Cardamonin Ovarian CancerNot specified10 mg/kgSignificant decrease in tumor volume.[6]
Cardamonin Breast Cancer (xenograft)Nude miceNot specifiedInhibited tumor growth.[16]
Licochalcone A Not specifiedNot specifiedNot specifiedInhibits neovascularization in vivo.[17]
Butein Ovarian Cancer (A2780 xenograft)Xenograft miceNot specifiedSignificant inhibition of tumor growth.[18]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the selected chalcone derivatives.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the chalcone derivatives on cancer cell lines.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete culture medium

  • Chalcone derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[19]

  • Compound Treatment: Prepare serial dilutions of the chalcone derivatives in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[1]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

In Vivo Xenograft Mouse Model

This protocol outlines the general procedure for evaluating the anti-tumor efficacy of chalcone derivatives in a mouse model.

Materials:

  • Immunodeficient mice (e.g., athymic nude or NOD/SCID)

  • Human cancer cell line

  • Matrigel (optional)

  • Chalcone derivative formulation

  • Vehicle control

  • Calipers

Procedure:

  • Cell Preparation: Culture the desired human cancer cell line and harvest the cells during the exponential growth phase. Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 5 x 10^6 cells per 100 µL. For some cell lines, mixing with Matrigel can improve tumor take rate.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the chalcone derivative (formulated in a suitable vehicle) or the vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily, weekly) and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure the tumor dimensions (length and width) with calipers at regular intervals. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Toxicity Monitoring: Monitor the body weight of the mice and observe for any signs of toxicity throughout the study.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumor growth inhibition (TGI) is calculated for each treatment group compared to the vehicle control group.

NF-κB Activation Assay (Luciferase Reporter Assay)

This assay is used to determine if the chalcone derivatives inhibit the NF-κB signaling pathway.

Materials:

  • Cells stably or transiently transfected with an NF-κB luciferase reporter construct

  • Chalcone derivatives

  • Stimulating agent (e.g., TNF-α or LPS)

  • Luciferase Assay System (containing cell lysis buffer and luciferase substrate)

  • Luminometer

Procedure:

  • Cell Treatment: Plate the NF-κB reporter cells in a 96-well plate. Pre-treat the cells with various concentrations of the chalcone derivative for a specified time.

  • Stimulation: Stimulate the cells with an NF-κB activating agent (e.g., TNF-α) for a defined period to induce NF-κB activation.

  • Cell Lysis: Wash the cells with PBS and then lyse the cells using the provided cell lysis buffer.[3]

  • Luciferase Assay: Transfer a portion of the cell lysate to an opaque 96-well plate. Add the luciferase assay substrate to each well.[3]

  • Luminescence Measurement: Immediately measure the luminescence using a luminometer. The light output is proportional to the luciferase activity, which in turn reflects the level of NF-κB activation.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter). Calculate the percentage of NF-κB inhibition for each concentration of the chalcone derivative.

Mandatory Visualizations

Signaling Pathway Diagram

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/β/γ) TNFR->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates IkBa_p P-IκBα IkBa->IkBa_p p65_p50 p65/p50 (NF-κB) p65_p50->IkBa Bound to Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation p65_p50_active Active p65/p50 IkBa_p->p65_p50_active Releases p65_p50_nuc p65/p50 p65_p50_active->p65_p50_nuc Translocates to NFkB_DNA NF-κB Response Element p65_p50_nuc->NFkB_DNA Binds to Gene_Expression Pro-inflammatory Gene Expression NFkB_DNA->Gene_Expression Induces Transcription

Caption: Canonical NF-κB signaling pathway.

Experimental Workflow Diagrams

In_Vitro_Workflow Start Start: In Vitro Evaluation Cell_Culture 1. Cancer Cell Culture Start->Cell_Culture Compound_Prep 2. Prepare Chalcone Derivatives Cell_Culture->Compound_Prep MTT_Assay 3. MTT Assay Compound_Prep->MTT_Assay Data_Analysis 4. Calculate IC50 Values MTT_Assay->Data_Analysis Mechanism_Study 5. Mechanism of Action Studies (e.g., NF-κB Assay) Data_Analysis->Mechanism_Study End End: In Vitro Results Mechanism_Study->End

Caption: In Vitro Evaluation Workflow.

In_Vivo_Workflow Start Start: In Vivo Evaluation Animal_Model 1. Prepare Immunodeficient Mice Start->Animal_Model Tumor_Implantation 2. Subcutaneous Xenograft Implantation Animal_Model->Tumor_Implantation Tumor_Growth 3. Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization 4. Randomize into Groups Tumor_Growth->Randomization Treatment 5. Administer Chalcone or Vehicle Randomization->Treatment Measurement 6. Measure Tumor Volume and Body Weight Treatment->Measurement Endpoint 7. Endpoint and Tissue Analysis Measurement->Endpoint End End: In Vivo Efficacy Data Endpoint->End

Caption: In Vivo Evaluation Workflow.

References

Comparative Docking Studies of Novel Kinase Inhibitors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of recently developed kinase inhibitors, focusing on their in silico docking performance and corresponding in vitro biological activity. The data presented is derived from peer-reviewed studies and aims to offer objective insights for researchers, scientists, and drug development professionals in the field of oncology.

Data Presentation: A Comparative Look at Kinase Inhibitor Performance

The following table summarizes the molecular docking scores and experimentally determined inhibitory concentrations (IC50) of two distinct series of novel kinase inhibitors against their respective targets. This allows for a direct comparison of their predicted binding affinities and actual biological potencies.

Inhibitor Series Compound Target Kinase Docking Score (kcal/mol) IC50 (µM) Reference
Benzofuran-Pyrazole Hybrids 3dB-Raf (V600E)-0.078[1]
3dc-Met-0.405[1]
3dPim-1-1.053[1]
3dEGFR (WT)-0.177[1]
3dVEGFR-2-0.275[1]
F-18-Labeled FAK Inhibitors 7aFAK-8.90.00559
7bFAK-8.30.0246
7cFAK-9.20.00127
7dFAK-7.50.643
7eFAK-7.21.968
7fFAK-7.91.238
VS-6063 (Reference)FAK-8.70.00126

Note: The docking scores for the benzofuran-pyrazole hybrids were not explicitly provided in the source publication.

Experimental Protocols

Molecular Docking of F-18-Labeled Focal Adhesion Kinase (FAK) Inhibitors

The molecular docking studies for the F-18-labeled FAK inhibitors were conducted using AutoDock Vina. The crystal structure of the FAK protein (PDB ID: 2JKK) was prepared by removing water molecules and adding hydrogen atoms. The inhibitors were sketched in ChemDraw and converted to 3D structures, followed by energy minimization. The docking was performed with a grid box centered on the active site of the FAK protein. The conformation with the lowest binding energy was selected for further analysis.

In Vitro Kinase Inhibition Assay

The in vitro kinase inhibitory activity of the benzofuran–pyrazole hybrid compound 3d was evaluated against a panel of kinases, including B-Raf (V600E), c-Met, Pim-1, EGFR (WT), and VEGFR-2.[1] The assays were performed using a radiometric kinase assay or a similar standard method to determine the IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity. For the F-18-labeled FAK inhibitors, the inhibitory activities were assessed using a homogeneous time-resolved fluorescence (HTRF) methodology-based kinase assay.

Visualizing Kinase Inhibition and a Comparative Docking Workflow

To better understand the logical flow of a comparative docking study and the biological context of kinase inhibition, the following diagrams are provided.

G cluster_pathway Kinase Signaling Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds to Kinase_Cascade Kinase Cascade (e.g., RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Cell_Proliferation Cell Proliferation & Survival Transcription_Factor->Cell_Proliferation Promotes Kinase_Inhibitor Kinase Inhibitor Kinase_Inhibitor->Kinase_Cascade Blocks ATP Binding Site

Caption: A generalized kinase signaling pathway and the inhibitory action of a kinase inhibitor.

G cluster_workflow Comparative Docking Study Workflow Ligand_Design 1. Design & Synthesize Inhibitor Derivatives Docking 3. Molecular Docking Simulation Ligand_Design->Docking Protein_Prep 2. Prepare Target Kinase Structure Protein_Prep->Docking Analysis 4. Analyze Docking Scores & Binding Poses Docking->Analysis Assay 5. In Vitro Kinase Inhibition Assay Analysis->Assay Correlation 6. Correlate Docking & Experimental Data Assay->Correlation SAR 7. Structure-Activity Relationship (SAR) Studies Correlation->SAR

Caption: The experimental workflow for a comparative molecular docking study of kinase inhibitors.

References

Head-to-Head Comparison of Synthetic Routes to 4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Synthetic Methodologies

The synthesis of 4-chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in medicinal chemistry, can be approached through several strategic pathways. This guide provides a head-to-head comparison of two plausible synthetic routes, evaluating them based on reported experimental data for analogous transformations. The comparison aims to assist researchers in selecting the most suitable method based on factors such as yield, reagent availability, and reaction conditions.

Comparative Summary of Synthetic Routes

Two primary strategies for the synthesis of this compound involve the sequential introduction of the chloro and fluoro substituents onto the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core. The order of these introductions defines the two routes evaluated below.

ParameterRoute 1: Chlorination followed by FluorinationRoute 2: Fluorination followed by Chlorination
Starting Material 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)
Intermediate 4-Chloro-1H-pyrrolo[2,3-b]pyridine4-Fluoro-1H-pyrrolo[2,3-b]pyridine
Overall Yield Estimated ~60-70% (based on analogous reactions)Estimated ~50-60% (based on analogous reactions)
Key Reagents m-CPBA, POCl₃, Selectfluorm-CPBA, Pyridine-HF, NCS
Key Reactions N-Oxidation, Chlorination, Electrophilic FluorinationN-Oxidation, Fluorination (Balz-Schiemann type), Electrophilic Chlorination

Route 1: Chlorination Followed by Electrophilic Fluorination

This synthetic pathway commences with the well-established chlorination of 7-azaindole at the 4-position, followed by the introduction of a fluorine atom at the 3-position of the pyrrole ring via electrophilic fluorination.

Route_1 start 1H-Pyrrolo[2,3-b]pyridine step1 Step 1: N-Oxidation & Chlorination start->step1 m-CPBA, POCl3 Yield: 85.6% intermediate 4-Chloro-1H-pyrrolo[2,3-b]pyridine step1->intermediate step2 Step 2: Electrophilic Fluorination intermediate->step2 Selectfluor (Estimated Yield: 70-80%) product This compound step2->product Route_2 start 1H-Pyrrolo[2,3-b]pyridine step1 Step 1: N-Oxidation & Fluorination start->step1 m-CPBA, Pyridine-HF (Estimated Yield: 60-70%) intermediate 4-Fluoro-1H-pyrrolo[2,3-b]pyridine step1->intermediate step2 Step 2: Electrophilic Chlorination intermediate->step2 NCS (Estimated Yield: 80-90%) product This compound step2->product

Comparative Cross-Reactivity Profiling of Anilino-Quinazoline Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors derived from the anilino-quinazoline scaffold. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in drug discovery and development projects. We will delve into the selectivity of these inhibitors against a panel of kinases, present the data in a clear, tabular format, and provide detailed experimental methodologies for the key assays cited.

Introduction to the Anilino-Quinazoline Scaffold

The anilino-quinazoline scaffold is a prominent chemical structure in the development of kinase inhibitors, particularly targeting the ATP-binding site of tyrosine kinases. This scaffold has been successfully utilized in the design of several FDA-approved drugs, including gefitinib and erlotinib, which are primarily used in cancer therapy. While these inhibitors are designed to be potent against their primary targets, understanding their off-target effects, or cross-reactivity, is crucial for predicting potential side effects and for identifying new therapeutic applications.

Quantitative Comparison of Kinase Inhibitor Cross-Reactivity

The following table summarizes the inhibitory activity of two well-known anilino-quinazoline-based inhibitors, Gefitinib and Erlotinib, against a panel of selected kinases. The data, presented as IC50 values (the concentration of inhibitor required to inhibit 50% of the kinase activity), allows for a direct comparison of their potency and selectivity.

Kinase TargetGefitinib IC50 (nM)Erlotinib IC50 (nM)
EGFR22
HER2 (ErbB2)3,700490
VEGFR2>10,0001,000
SRC>10,00060
ABL>10,000>10,000
LCK>10,0001,000
CDK1>10,000>10,000

Data presented are representative values from publicly available sources and may vary depending on the specific assay conditions.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used in the cross-reactivity profiling of kinase inhibitors.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a competitive binding assay that measures the ability of a test compound to displace a fluorescently labeled ATP-competitive ligand (tracer) from the kinase active site.

  • Materials : Kinase of interest, LanthaScreen™ Eu-labeled anti-tag antibody, Alexa Fluor™ 647-labeled tracer, test compounds, and assay buffer.

  • Procedure :

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 384-well plate, add the kinase, the Eu-labeled antibody, and the test compound.

    • Incubate the mixture for a specified period (e.g., 60 minutes) at room temperature to allow the compound to bind to the kinase.

    • Add the Alexa Fluor™ 647-labeled tracer to the wells.

    • Incubate for another specified period (e.g., 60 minutes) at room temperature to allow the tracer to bind to any available kinase.

    • Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the europium donor and 665 nm for the Alexa Fluor™ 647 acceptor).

    • The FRET signal is inversely proportional to the amount of tracer displaced by the test compound.

    • Calculate IC50 values by plotting the FRET signal against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

KinomeScan™ Profiling (Competitive Binding Assay)

This technology measures the binding of test compounds to a large panel of kinases (typically over 400) in a competitive binding assay format.

  • Principle : An immobilized active site-directed ligand is used to "fish" for kinases from a cell lysate. The test compound is then added to compete with the immobilized ligand for binding to the kinases. The amount of kinase bound to the solid support is then quantified using a highly sensitive method like quantitative PCR (qPCR) with DNA-tagged kinases.

  • Procedure :

    • A DNA-tagged kinase is incubated with the test compound and an immobilized, active site-directed ligand.

    • The mixture is allowed to reach equilibrium.

    • The unbound kinase is washed away.

    • The amount of kinase bound to the immobilized ligand is quantified by qPCR of the attached DNA tag.

    • The results are typically reported as the percentage of the kinase that is inhibited from binding to the immobilized ligand at a given concentration of the test compound.

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key concepts in kinase inhibitor profiling.

G cluster_workflow Kinase Inhibitor Cross-Reactivity Profiling Workflow A Compound Synthesis (Anilino-Quinazoline Scaffold) B Primary Target Assay (e.g., EGFR) A->B C Broad Kinase Panel Screening (e.g., KinomeScan™) B->C D Cell-Based Assays (Phosphorylation) C->D E Data Analysis & Visualization (Heatmaps, IC50 Curves) D->E F Selectivity Profile E->F

Caption: A generalized workflow for determining the cross-reactivity profile of a kinase inhibitor.

G cluster_pathway EGFR Signaling and Off-Target Inhibition Ligand EGF EGFR EGFR Ligand->EGFR Downstream1 Proliferation Survival EGFR->Downstream1 On-Target SRC SRC Downstream2 Other Cellular Processes SRC->Downstream2 Off-Target Pathway Inhibitor Anilino-Quinazoline Inhibitor Inhibitor->EGFR Potent Inhibition Inhibitor->SRC Weaker Inhibition

A Comparative Guide to Establishing Purity and Identity of Synthesized Derivatives: HPLC vs. NMR

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical synthesis, particularly in drug discovery and development, the rigorous confirmation of a molecule's identity and purity is paramount. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy stand as two of the most powerful and widely employed analytical techniques for this purpose. While both are indispensable, they operate on different principles and provide complementary information. This guide offers an objective comparison of HPLC and NMR for the characterization of synthesized derivatives, complete with experimental data and detailed protocols.

At a Glance: HPLC vs. NMR

FeatureHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Application Purity assessment and quantification of components in a mixture.[1]Structural elucidation and confirmation of chemical identity.[1][2]
Information Provided Retention time, peak area (proportional to concentration), and peak purity.[1]Chemical shifts (δ), coupling constants (J), signal intensity, and through-space correlations (in 2D NMR), revealing the precise atomic arrangement.[1][3]
Strengths High sensitivity for detecting trace impurities, excellent for quantitative analysis, and high-throughput capabilities.[1][2]Provides detailed, unambiguous structural information, enabling definitive identification without a reference standard.[1][2] It is a non-destructive technique.[2][4]
Limitations Provides indirect structural information and generally requires reference standards for definitive identification.[1][2] Co-elution of impurities can lead to inaccurate purity assessments.Lower sensitivity for trace impurities compared to HPLC, and spectra can be complex to interpret for large or conformationally flexible molecules.[1][2]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from HPLC and NMR analyses for purity and identity assessment.

Table 1: HPLC Performance Data for Purity Assessment of a Synthesized Derivative

ParameterReversed-Phase HPLC
Stationary Phase C18
Mobile Phase Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA)
Typical Retention Time 5-10 minutes
Purity Assessment (Area %) >99%[1]
Limit of Detection (LOD) Picogram levels[2]
Limit of Quantification (LOQ) Nanogram levels

Table 2: qNMR Performance Data for Purity and Identity Assessment of a Synthesized Derivative

ParameterQuantitative ¹H NMR (qNMR)
Internal Standard Maleic acid or 1,4-Bis(trimethylsilyl)benzene
Purity Calculation Comparison of the integral of an analyte signal to that of a certified internal standard of known purity.[5]
Accuracy High, provides an absolute purity value.[5]
Precision (RSD) Excellent, typically low Relative Standard Deviation (RSD).[5]
Sample Requirement Microgram to milligram quantities.[2]

Experimental Protocols

This protocol outlines a general procedure for determining the purity of a synthesized small molecule using reversed-phase HPLC.

Objective: To determine the chemical purity of a synthesized derivative by separating it from potential impurities and quantifying the relative peak areas.

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • C18 analytical column (e.g., 250 x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA), spectroscopic grade

  • Synthesized derivative sample

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the synthesized derivative in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL. Filter the sample solution through a 0.22 µm syringe filter.

  • Mobile Phase Preparation: Prepare the mobile phases. For example, Mobile Phase A: 0.1% TFA in water, and Mobile Phase B: 0.1% TFA in acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm or another wavelength where the compound has maximum absorbance.[1]

    • Injection Volume: 10 µL

    • Gradient Program: A typical gradient might be:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 5% A, 95% B

      • 25-30 min: Hold at 5% A, 95% B

      • 30-31 min: Linear gradient back to 95% A, 5% B

      • 31-35 min: Hold at 95% A, 5% B for column re-equilibration.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

This protocol describes a general method for confirming the identity and assessing the purity of a synthesized derivative using ¹H NMR.

Objective: To confirm the chemical structure of the synthesized derivative and to quantify its purity using an internal standard (qNMR).

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Synthesized derivative sample

  • Certified internal standard (e.g., maleic acid) of known purity.

Procedure:

  • Sample Preparation (for qNMR):

    • Accurately weigh about 10-20 mg of the synthesized derivative into a clean NMR tube.[6]

    • Accurately weigh a known amount of the internal standard (e.g., 5-10 mg of maleic acid) and add it to the same NMR tube.[6]

    • Add the appropriate volume (e.g., 0.6 mL) of deuterated solvent to dissolve the sample and internal standard completely.

  • NMR Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. For quantitative analysis, ensure complete relaxation of all protons by using a longer relaxation delay (e.g., 5 times the longest T1 relaxation time).

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • The purity of the analyte is calculated using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • IS = Internal Standard

Visualizing the Workflows

The following diagrams illustrate the logical flow of establishing purity and identity using HPLC and NMR.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Synthesized Derivative dissolve Dissolve in Solvent start->dissolve filter Filter dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity (Area %) integrate->calculate end end calculate->end Purity Report

HPLC workflow for purity analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis start Synthesized Derivative weigh_sample Weigh Sample & Internal Standard start->weigh_sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Spectrum acquire->process assign Assign Signals process->assign integrate Integrate Signals assign->integrate calculate Calculate Absolute Purity integrate->calculate end end calculate->end Identity & Purity Report

NMR workflow for identity and purity analysis.

Conclusion: A Synergistic Approach

Both HPLC and NMR are powerful techniques that, when used in conjunction, provide a comprehensive and robust characterization of synthesized derivatives.[7] HPLC excels at providing highly sensitive quantitative data on purity, while NMR offers unparalleled detail for structural confirmation and identity.[1] For rigorous quality control in research and drug development, a combined approach is highly recommended to ensure the integrity and quality of the final compound.[1] This orthogonal approach, leveraging the distinct principles of separation (HPLC) and spectroscopy (NMR), provides the highest level of confidence in the purity and identity of synthesized molecules.

References

comparing the biological activity of fluorinated vs non-fluorinated pyrrolo[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to significant improvements in potency, metabolic stability, and pharmacokinetic properties. This guide provides a comparative analysis of fluorinated versus non-fluorinated pyrrolo[2,3-b]pyridines, a privileged scaffold in numerous kinase inhibitors. By examining key experimental data, we aim to objectively illustrate the impact of fluorination on the biological activity of this important heterocyclic system.

Impact of Fluorination on Kinase Inhibition and Antiproliferative Activity

The introduction of a fluorine-containing substituent, such as a trifluoromethyl group, onto the pyrrolo[2,3-b]pyridine core can dramatically enhance its biological activity. A prime example is the development of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors.

A study focused on developing 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors provides a direct comparison between an unsubstituted compound and its trifluoromethylated counterpart. The parent compound, a 1H-pyrrolo[2,3-b]pyridine derivative (let's call it Compound 1 ), demonstrated modest FGFR1 inhibitory activity. In a strategic move to improve potency, a trifluoromethyl group was introduced at the 5-position of the pyrrolo[2,3-b]pyridine ring to create Compound 4a .[1] This modification was designed to facilitate a hydrogen bond with the glycine residue G485 in the kinase domain.[1]

The subsequent biological evaluation revealed a substantial increase in activity for the fluorinated analog.

Quantitative Comparison of Biological Activity

The following table summarizes the in vitro inhibitory activity against FGFR1 and the antiproliferative effects on various cancer cell lines.

CompoundModificationFGFR1 IC₅₀ (nM)4T1 Cell Proliferation Inhibition (%) at 10 µMMDA-MB-231 Cell Proliferation Inhibition (%) at 10 µMMCF-7 Cell Proliferation Inhibition (%) at 10 µM
1 Non-fluorinated190025.315.418.7
4a 5-Trifluoromethyl8950.235.842.1

Data sourced from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors.[1]

As the data clearly indicates, the introduction of the trifluoromethyl group in Compound 4a resulted in a more than 21-fold improvement in FGFR1 inhibitory potency compared to the non-fluorinated Compound 1 .[1] This enhanced enzyme inhibition translated to significantly greater antiproliferative activity in all three tested breast cancer cell lines.

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.

In Vitro Kinase Inhibition Assay (FGFR1)

This assay determines the concentration of a compound required to inhibit 50% of the kinase activity (IC₅₀). A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Objective: To quantify the inhibitory activity of test compounds against the FGFR1 kinase.

Methodology:

  • Reagents and Materials: Recombinant FGFR1 enzyme, biotinylated substrate peptide, ATP, assay buffer (e.g., Tris-HCl, MgCl₂, DTT), test compounds (fluorinated and non-fluorinated pyrrolo[2,3-b]pyridines), and a detection solution containing a europium-labeled anti-phospho-substrate antibody and allophycocyanin-labeled streptavidin.

  • Procedure:

    • The kinase, substrate peptide, and test compound at various concentrations are pre-incubated in a reaction buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction mixture is incubated at room temperature for a defined period (e.g., 60 minutes).

    • The reaction is stopped by adding the detection solution.

    • After another incubation period to allow for antibody binding, the TR-FRET signal is measured using a compatible plate reader.

  • Data Analysis: The TR-FRET signal is proportional to the amount of phosphorylated substrate. The percentage of inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC₅₀ value is then determined by fitting the dose-response curve using non-linear regression.[2]

Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Objective: To evaluate the antiproliferative effects of the test compounds on cancer cell lines.

Methodology:

  • Cell Culture: Cancer cell lines (e.g., 4T1, MDA-MB-231, MCF-7) are cultured in appropriate media and conditions.

  • Procedure:

    • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds (fluorinated and non-fluorinated pyrrolo[2,3-b]pyridines) and incubated for a specified period (e.g., 72 hours).

    • Following treatment, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL).

    • The plates are incubated for 2-4 hours to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells, forming purple formazan crystals.

    • The formazan crystals are then dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Data Analysis: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[3][4] The percentage of cell proliferation inhibition is calculated relative to untreated control cells.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the relevant signaling pathway and experimental workflows.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT PLCg PLCγ Pathway Dimerization->PLCg Proliferation Cell Proliferation, Survival, Migration RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->FGFR

Caption: Simplified FGFR signaling pathway and the point of inhibition.

Kinase_Inhibition_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, & Compound Start->Prepare_Reagents Incubate Incubate Components Prepare_Reagents->Incubate Add_ATP Initiate Reaction (Add ATP) Incubate->Add_ATP Stop_Reaction Stop Reaction & Add Detection Reagents Add_ATP->Stop_Reaction Read_Signal Read TR-FRET Signal Stop_Reaction->Read_Signal Analyze Calculate IC₅₀ Read_Signal->Analyze

Caption: General workflow for an in vitro kinase inhibition assay.

MTT_Assay_Workflow Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with Compounds Seed_Cells->Treat_Cells Incubate_72h Incubate for 72h Treat_Cells->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance

Caption: Step-by-step workflow of the MTT cell proliferation assay.

References

Safety Operating Guide

Navigating the Disposal of 4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle 4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine with the appropriate personal protective equipment (PPE) to minimize exposure risks. Based on the hazard profiles of analogous chlorinated and fluorinated pyridine derivatives, this substance should be treated as hazardous.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A flame-retardant lab coat is recommended.

  • Respiratory Protection: All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any dust or vapors.[1][2]

Hazard Profile of Structurally Similar Compounds

To inform safe handling and disposal procedures, the table below summarizes the hazards associated with closely related chlorinated and fluorinated pyridine compounds.

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1][3]Avoid direct contact and inhalation. Use appropriate PPE.
Skin Irritation Causes skin irritation.[1]Wear protective gloves and clothing.
Eye Irritation Causes serious eye irritation.[1]Wear eye protection.
Respiratory Irritation May cause respiratory irritation.[1]Work in a well-ventilated area or under a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local, state, and federal regulations for hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in standard trash.

1. Waste Identification and Classification:

  • Treat this compound as a hazardous waste.

  • Due to its chemical structure, it is categorized as a halogenated organic compound.

2. Segregation and Storage:

  • Do Not Mix: Do not mix with incompatible materials such as strong acids or bases to prevent dangerous reactions.

  • Container: Use a chemically compatible, leak-proof container with a secure screw-top cap. Polyethylene or glass containers are generally suitable, but compatibility should always be verified.

  • Labeling: Clearly label the container with the words "Hazardous Waste" and the full chemical name: "this compound". Do not use abbreviations or chemical formulas. For mixtures, list all constituents and their approximate percentages.

3. Spill Management:

  • In the event of a spill, absorb the material using an inert substance such as sand, silica gel, or vermiculite.[1][2]

  • Collect the absorbed material and place it into a designated, sealed container for hazardous waste.[1][2]

  • Do not allow the chemical to enter drains or waterways.[1][2]

4. Final Disposal:

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal company.[4]

  • Incineration: While specific incineration temperatures are not available for this compound, halogenated organic compounds are typically disposed of via high-temperature incineration to ensure complete destruction.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is outlined in the diagram below.

A Start: Disposal of This compound B Wear Appropriate PPE: - Chemically resistant gloves - Safety goggles - Lab coat A->B C Is this a chemical spill? B->C D Absorb with inert material (e.g., sand, vermiculite) C->D Yes E Collect waste in a compatible, sealed container C->E No D->E F Label container: 'Hazardous Waste' + Full Chemical Name E->F G Store in a designated hazardous waste area F->G H Arrange for pickup by a licensed waste disposal company G->H I End: Proper Disposal H->I

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential guidance for the safe handling, use, and disposal of 4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine (CAS RN: 1211582-49-8) in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to minimize exposure risks and ensure safe operational conduct.

Hazard Summary and Personal Protective Equipment

This compound is a hazardous substance that requires stringent safety protocols. Based on available data, the primary hazards are acute toxicity if swallowed or inhaled, and it is known to cause skin and serious eye irritation.[1]

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H332: Harmful if inhaled.[1]

The following table summarizes the mandatory personal protective equipment (PPE) required when handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety Goggles/Face ShieldChemical splash goggles are required. A face shield should be worn over goggles when handling larger quantities.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for any tears or punctures before use.
Body Protection Laboratory CoatA flame-resistant lab coat is essential. Ensure it is fully buttoned.
Respiratory RespiratorUse a NIOSH-approved respirator when handling the powder outside of a certified chemical fume hood.

Operational Plan for Safe Handling

Adherence to a strict operational workflow is critical to mitigate the risks associated with this compound. All handling of this powdered substance must be conducted within a certified chemical fume hood to control airborne particles.[2]

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary equipment, including spatulas, weighing paper, and sealable containers, and place them inside the fume hood.

    • Don all required personal protective equipment as outlined in the table above.

  • Weighing and Aliquoting:

    • Carefully open the container of this compound inside the fume hood.

    • Use a dedicated spatula to transfer the desired amount of powder onto weighing paper or into a suitable container.

    • Avoid creating dust. If any powder is spilled, clean it up immediately following the spill response protocol.

  • Dissolution (if applicable):

    • If preparing a solution, add the solvent to the powder slowly to prevent splashing.

    • Cap the container securely before mixing or vortexing.

  • Post-Handling:

    • Securely seal the primary container of this compound.

    • Wipe down the exterior of all containers and equipment with a damp cloth before removing them from the fume hood.

    • Decontaminate the work surface within the fume hood.

  • Glove Removal and Hand Washing:

    • Remove gloves using the proper technique to avoid skin contact with any residual chemical.

    • Dispose of used gloves in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.[3][4]

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Decontamination cluster_disposal Waste Disposal prep1 Don PPE prep2 Verify Fume Hood Operation prep1->prep2 handle1 Weigh Compound prep2->handle1 handle2 Aliquot or Dissolve handle1->handle2 clean1 Seal Containers handle2->clean1 clean2 Decontaminate Surfaces clean1->clean2 disp1 Dispose of Contaminated PPE clean2->disp1 disp2 Segregate Halogenated Waste disp1->disp2

Safe Handling Workflow for this compound.

Disposal Plan

Proper disposal of this compound and any associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be segregated from non-halogenated waste streams.[5]

Disposal Protocol:

  • Solid Waste:

    • All solid waste, including unused powder, contaminated weighing paper, and any absorbent materials used for spill cleanup, must be collected in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste."

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed container labeled "Halogenated Organic Liquid Waste."

    • Do not mix with non-halogenated or aqueous waste streams.[5]

  • Contaminated PPE:

    • Disposable gloves, bench liners, and any other contaminated personal protective equipment should be placed in the designated solid hazardous waste container.

  • Final Disposal:

    • All waste containers must be disposed of through the institution's official hazardous waste management program. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Incineration at high temperatures is a common disposal method for such compounds.[6]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.